GPVI antagonist 2
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H27N3O4 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-hydroxypropyl)-1,4-dihydropyrrolo[3,4-d]pyrazol-6-one |
InChI |
InChI=1S/C24H27N3O4/c1-2-3-14-31-17-9-6-8-16(15-17)23-20-21(18-10-4-5-11-19(18)29)25-26-22(20)24(30)27(23)12-7-13-28/h4-6,8-11,15,23,28-29H,2-3,7,12-14H2,1H3,(H,25,26) |
Clave InChI |
MLGZFHLZGVILRC-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCCO)NN=C3C4=CC=CC=C4O |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of Glycoprotein VI Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Glycoprotein VI (GPVI) antagonists, a promising class of antiplatelet agents. This document details the GPVI signaling pathway, the distinct mechanisms of various antagonists, quantitative data on their efficacy, and detailed experimental protocols for their evaluation.
Introduction to Glycoprotein VI (GPVI) as an Antiplatelet Target
Platelet activation and aggregation are critical events in hemostasis and thrombosis. Glycoprotein VI (GPVI) is a key signaling receptor on the platelet surface that plays a central role in thrombus formation initiated by collagen exposure at sites of vascular injury.[1] Unlike many other antiplatelet targets, GPVI's role appears to be more critical in pathological thrombosis than in normal hemostasis, making it an attractive target for developing safer antithrombotic therapies with a reduced risk of bleeding.[1][2] GPVI is a type I transmembrane protein belonging to the immunoglobulin superfamily, with its extracellular region consisting of two immunoglobulin-like domains, D1 and D2.[1]
The GPVI Signaling Pathway
Upon engagement with collagen, GPVI clustering triggers a signaling cascade that leads to platelet activation, degranulation, and aggregation. This pathway is initiated by the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within the associated Fc receptor γ-chain (FcRγ) by Src family kinases. This phosphorylation event recruits and activates spleen tyrosine kinase (Syk), which in turn phosphorylates downstream effector proteins, including phospholipase Cγ2 (PLCγ2). Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium concentration and activation of protein kinase C (PKC), culminating in platelet activation and aggregation.
Mechanisms of Action of GPVI Antagonists
GPVI antagonists can be broadly categorized into two main classes based on their mechanism of action: direct GPVI binders and competitive inhibitors that bind to GPVI ligands.
Direct GPVI Binders
These antagonists directly interact with the GPVI receptor on the platelet surface, preventing its interaction with collagen and other ligands.
-
Glenzocimab (ACT017): A humanized monoclonal antibody fragment (Fab) that binds with high affinity to the D2 domain of GPVI.[3] This binding induces steric hindrance and conformational changes that allosterically inhibit the binding of ligands like collagen and fibrin (B1330869) to the D1 domain. Glenzocimab's mechanism also involves preventing the dimerization of GPVI, which is crucial for high-affinity ligand binding and subsequent signaling.
-
Small Molecule Inhibitors (e.g., Losartan, Cinanserin): These orally available small molecules have been identified as direct GPVI antagonists. They are thought to bind to the collagen-binding site on the D1 domain of GPVI, acting as competitive inhibitors. Losartan, an angiotensin II receptor blocker, has been shown to inhibit GPVI-mediated platelet activation at concentrations achievable in vitro. Cinanserin, a serotonin (B10506) receptor antagonist, also demonstrates inhibitory effects on GPVI-dependent platelet responses.
Competitive Ligand Binders
This class of antagonists does not interact with platelets directly but instead binds to the GPVI ligands, primarily collagen, at the site of vascular injury.
-
Revacept: A dimeric fusion protein composed of the extracellular domain of human GPVI linked to the Fc fragment of human IgG1. Revacept acts as a soluble "decoy" receptor, binding with high affinity to exposed collagen on ruptured atherosclerotic plaques. By occupying the GPVI binding sites on collagen, Revacept competitively inhibits the adhesion and subsequent activation of circulating platelets.
Quantitative Data on GPVI Antagonist Efficacy
The following tables summarize key quantitative data for prominent GPVI antagonists.
Table 1: Binding Affinities of GPVI Antagonists
| Antagonist | Binding Partner | Method | Dissociation Constant (KD) |
| Glenzocimab | Monomeric GPVI | Surface Plasmon Resonance | 12.60 ± 0.04 nM |
| Glenzocimab | Dimeric GPVI | Surface Plasmon Resonance | 1.310 ± 0.005 nM |
| Glenzocimab | Human GPVI-Fc | Biolayer Interferometry | 4.1 nM |
| EMA601 | Human GPVI-Fc | Biolayer Interferometry | 0.195 nM |
| Revacept | Collagen | Not Specified | <100 nM |
Table 2: Inhibitory Concentrations (IC50) of Small Molecule GPVI Antagonists
| Antagonist | Agonist | Assay | IC50 (µM) |
| Losartan | Collagen (1 µg/mL) | Platelet Aggregation | ~6.5 |
| Losartan | Collagen (1 & 10 µg/mL) | Platelet Aggregation & Secretion | ~6 |
| Losartan | Collagen | Ca2+ Release | 4 |
| Losartan | CRP-XL | Ca2+ Release | 4 |
| Losartan | U46619 | Platelet Aggregation | ~20 |
| Cinanserin | Collagen | Ca2+ Release | 40 |
| Cinanserin | CRP-XL | Ca2+ Release | 40 |
| Luteolin | Collagen (10 µg/mL) | Platelet Aggregation | 4.81 |
| Luteolin | Convulxin (5 ng/mL) | Platelet Aggregation | 8.66 |
Detailed Experimental Protocols
Platelet Aggregation Assay by Light Transmission Aggregometry (LTA)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw venous blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate. The first few milliliters should be discarded to avoid activation due to venipuncture.
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 8-10 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.
-
Assay Procedure:
-
Pipette a defined volume of PRP into an aggregometer cuvette with a magnetic stir bar.
-
Pre-incubate the PRP with the GPVI antagonist or vehicle control for a specified time at 37°C.
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add the agonist (e.g., collagen, collagen-related peptide [CRP-XL]) to induce aggregation.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
-
Data Analysis: The percentage of aggregation is calculated relative to the light transmission of PPP. IC50 values can be determined from dose-response curves.
Flow Cytometry for P-selectin Expression
This method quantifies the surface expression of P-selectin (CD62P), a marker of platelet alpha-granule secretion and activation.
Protocol:
-
Blood Collection: Collect whole blood into sodium citrate tubes.
-
Sample Treatment:
-
Dilute whole blood with a suitable buffer (e.g., Tyrode's buffer).
-
Pre-incubate the diluted blood with the GPVI antagonist or vehicle control.
-
Add the agonist to stimulate platelet activation.
-
-
Antibody Staining:
-
Add fluorochrome-conjugated monoclonal antibodies against P-selectin (CD62P) and a platelet-specific marker (e.g., CD61) to the samples.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
-
Fixation (Optional): Fix the samples with 1% paraformaldehyde. Note that fixation can sometimes induce platelet activation, so its effects should be carefully controlled.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and/or positive staining for the platelet-specific marker.
-
Quantify the percentage of P-selectin positive platelets or the mean fluorescence intensity of P-selectin expression.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics (kon, koff) and affinity (KD) of biomolecular interactions in real-time.
Protocol:
-
Ligand Immobilization:
-
The ligand (e.g., recombinant GPVI) is covalently immobilized onto the surface of a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
The surface is then blocked to prevent non-specific binding.
-
-
Analyte Injection:
-
The analyte (GPVI antagonist) is prepared in a suitable running buffer at a range of concentrations.
-
The analyte solutions are injected sequentially over the sensor surface.
-
-
Data Acquisition:
-
The binding of the analyte to the immobilized ligand is monitored in real-time as a change in the refractive index at the sensor surface, generating a sensorgram.
-
The sensorgram shows an association phase during analyte injection and a dissociation phase during buffer flow.
-
-
Data Analysis:
-
The sensorgrams are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
-
Regeneration: The sensor surface is regenerated between analyte injections using a solution that removes the bound analyte without denaturing the immobilized ligand.
Conclusion
GPVI antagonists represent a novel and promising approach to antiplatelet therapy. Their targeted mechanism of action, focusing on a key receptor in pathological thrombosis, offers the potential for effective antithrombotic efficacy with a favorable safety profile. The diverse range of antagonists, from monoclonal antibody fragments and fusion proteins to small molecules, provides multiple avenues for therapeutic development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of these and future GPVI-targeting compounds.
References
- 1. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting platelet GPVI with glenzocimab: a novel mechanism for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel GPVI Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of Glycoprotein VI (GPVI) antagonists, with a particular focus on the promising small molecule inhibitor, a 2,3-disubstituted tetrahydropyrido[3,4-b]indole derivative. GPVI is a critical platelet receptor for collagen and other ligands, playing a key role in thrombus formation. Its targeted inhibition represents a promising strategy for the development of novel antiplatelet therapies with a potentially wider therapeutic window and reduced bleeding risk compared to current treatments.[1]
This document details the GPVI signaling pathway, methodologies for antagonist discovery and characterization, quantitative data for key antagonists, and a representative synthesis protocol.
The GPVI Signaling Pathway in Platelet Activation
Upon vascular injury, exposed subendothelial collagen binds to and activates GPVI on the platelet surface. This interaction initiates a complex intracellular signaling cascade, ultimately leading to platelet activation, aggregation, and thrombus formation.
The binding of collagen to GPVI, which is non-covalently associated with the Fc receptor γ-chain (FcRγ), triggers the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcRγ chain by Src family kinases such as Fyn and Lyn.[2][3] This phosphorylation event serves as a docking site for the spleen tyrosine kinase (Syk), leading to its activation.[3] Activated Syk then phosphorylates downstream adaptor proteins, including Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2] This signaling complex activates phospholipase Cγ2 (PLCγ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from the dense tubular system, increasing intracellular calcium concentrations, while DAG activates protein kinase C (PKC). These events culminate in platelet shape change, granule secretion (releasing ADP and thromboxane (B8750289) A2), and the activation of the integrin αIIbβ3, which is the final common pathway for platelet aggregation.
Caption: The GPVI signaling cascade in platelets.
Discovery of GPVI Antagonists
The discovery of GPVI antagonists has employed various strategies, including the screening of existing drug libraries and the rational design of novel small molecules. A notable example of drug repurposing is the identification of losartan (B1675146) and cinanserin (B73252) as GPVI antagonists through in silico docking of an FDA-approved drug library into the collagen-binding site of GPVI.
A promising class of rationally designed GPVI antagonists is the 2,3-disubstituted tetrahydropyrido[3,4-b]indoles. One particularly active compound from this series, referred to herein as GPVI Antagonist 2 (Compound 6b) , has demonstrated potent inhibition of collagen-induced platelet aggregation.
Quantitative Data for Selected GPVI Antagonists
The following table summarizes the inhibitory activities of several small molecule GPVI antagonists. The data is presented as the half-maximal inhibitory concentration (IC50) against platelet aggregation induced by various agonists.
| Antagonist | Agonist | IC50 (µM) | Reference |
| This compound (Compound 6b) | Collagen | 6.7 | |
| CRP-XL | 53.5 | ||
| Convulxin (CVX) | 5.7 | ||
| (S)-Enantiomer (Compound 6c) | Collagen | 25.3 | |
| CRP-XL | 181.4 | ||
| Convulxin (CVX) | 9 | ||
| (R)-Enantiomer (Compound 6d) | Collagen | 126.3 | |
| CRP-XL | >500 | ||
| Convulxin (CVX) | 86.8 | ||
| Losartan | Collagen | 10.4 | |
| CRP-XL | 158 | ||
| Convulxin (CVX) | 11 | ||
| Cinanserin | CRP-XL induced Ca²⁺ release | ~40 |
Synthesis of this compound (Compound 6b)
The synthesis of the 2,3-disubstituted tetrahydropyrido[3,4-b]indole core of this compound is achieved through a key Pictet-Spengler reaction. This reaction involves the condensation of a substituted tryptamine (B22526) with an aldehyde to form the tetracyclic ring system. While the specific, detailed experimental protocol from the primary literature was not accessible for this guide, a general synthetic strategy can be outlined based on established chemical principles for this class of compounds.
The synthesis would logically proceed through three main stages:
-
Synthesis of the substituted tryptamine: This would involve standard methods for indole (B1671886) synthesis followed by functionalization to introduce the necessary substituents and the ethylamine (B1201723) side chain.
-
Synthesis of the substituted aldehyde: The aldehyde component would be prepared with the desired substitution pattern.
-
Pictet-Spengler condensation and final modifications: The substituted tryptamine and aldehyde are reacted under acidic conditions to form the tetrahydropyrido[3,4-b]indole core. Subsequent chemical modifications would then be carried out to yield the final this compound.
Caption: General synthetic workflow for this compound.
Experimental Protocols for Antagonist Characterization
The evaluation of potential GPVI antagonists relies on a series of in vitro assays to determine their efficacy and specificity in inhibiting platelet function. The following are detailed methodologies for key experiments.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Materials:
-
Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate).
-
Platelet agonists: Collagen, Collagen-Related Peptide (CRP-XL), Convulxin.
-
Test antagonist (e.g., this compound) dissolved in a suitable vehicle (e.g., DMSO).
-
Platelet-Poor Plasma (PPP) for blanking the aggregometer.
-
Saline solution.
-
Light Transmission Aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Assay Protocol:
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.
-
Place the cuvette in the aggregometer and allow it to warm to 37°C for 5 minutes.
-
Add 5 µL of the test antagonist at various concentrations (or vehicle control) and incubate for 5 minutes.
-
Add 50 µL of the platelet agonist (e.g., collagen at a final concentration of 2 µg/mL) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The maximum percentage of aggregation is calculated by the aggregometer software, with 0% aggregation set with PRP and 100% with PPP. IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.
Intracellular Calcium Measurement
This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) following platelet activation, using a fluorescent calcium indicator.
Materials:
-
Washed human platelets.
-
Fura-2 AM (calcium indicator dye).
-
Platelet agonists (e.g., CRP-XL).
-
Test antagonist.
-
Tyrode's buffer.
-
Fluorimeter with dual-wavelength excitation capabilities.
Procedure:
-
Platelet Preparation and Dye Loading:
-
Prepare washed platelets from PRP by centrifugation and resuspension in Tyrode's buffer.
-
Incubate the washed platelets with 5 µM Fura-2 AM for 45 minutes at 37°C in the dark.
-
Wash the platelets twice to remove extracellular dye and resuspend in Tyrode's buffer.
-
-
Fluorimetry:
-
Place the Fura-2 loaded platelet suspension in a cuvette in the fluorimeter at 37°C with stirring.
-
Add the test antagonist at the desired concentration and incubate for 5 minutes.
-
Add the agonist (e.g., CRP-XL at 1 µg/mL).
-
Record the fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.
-
-
Data Analysis: The ratio of fluorescence intensities at 340 nm and 380 nm is used to calculate the intracellular calcium concentration. The inhibitory effect of the antagonist is determined by comparing the peak calcium response in the presence and absence of the compound.
P-selectin Expression by Flow Cytometry
This assay quantifies the expression of P-selectin on the platelet surface, a marker of α-granule secretion and platelet activation, using a fluorescently labeled antibody.
Materials:
-
Whole blood or PRP.
-
Platelet agonists (e.g., CRP-XL).
-
Test antagonist.
-
FITC-conjugated anti-human CD62P (P-selectin) antibody.
-
Isotype control antibody.
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Sample Preparation and Incubation:
-
To 50 µL of whole blood or PRP, add the test antagonist at various concentrations and incubate for 10 minutes at 37°C.
-
Add the agonist (e.g., CRP-XL) and incubate for a further 10 minutes.
-
Add the FITC-conjugated anti-CD62P antibody or isotype control and incubate for 20 minutes at room temperature in the dark.
-
-
Fixation and Analysis:
-
Add 1 mL of 1% paraformaldehyde in PBS to fix the samples.
-
Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
-
Data Analysis: The geometric mean fluorescence intensity (MFI) of the P-selectin positive platelet population is measured. The percentage of inhibition is calculated by comparing the MFI of antagonist-treated samples to the vehicle control.
References
Introduction: The Central Role of GPVI in Hemostasis and Thrombosis
An In-depth Technical Guide on the Core Role of Glycoprotein (B1211001) VI (GPVI) in Collagen-Induced Platelet Aggregation
Audience: Researchers, scientists, and drug development professionals.
Upon vascular injury, subendothelial collagen is exposed to circulating platelets, initiating a cascade of events critical for hemostasis—the physiological process that stops bleeding. However, in pathological conditions such as atherosclerosis, the rupture of an atherosclerotic plaque can trigger the same mechanism, leading to the formation of an occlusive thrombus, which can cause myocardial infarction or stroke.[1] Platelet adhesion to collagen and subsequent activation is a multi-receptor process involving integrin α2β1, the GPIb-V-IX complex, and Glycoprotein VI (GPVI).[2][3] Among these, GPVI has been established as the primary signaling receptor responsible for initiating the powerful activation cascade that leads to platelet aggregation.[2][4]
GPVI is a 62-65 kDa transmembrane glycoprotein belonging to the immunoglobulin superfamily, and it is uniquely expressed on platelets and their precursor cells, megakaryocytes.[2][5][6] Its critical role in collagen-induced signaling, coupled with the observation that individuals deficient in GPVI exhibit only mild bleeding tendencies, makes it an attractive target for the development of novel anti-thrombotic therapies with a potentially wider therapeutic window than existing agents.[5][7][8] This guide provides a detailed examination of the GPVI signaling pathway, downstream platelet responses, and the experimental methodologies used to investigate its function.
The GPVI Receptor Complex: Structure and Initial Activation
On the platelet surface, GPVI forms a non-covalent complex with the Fc receptor γ-chain (FcRγ).[5][9][10] The FcRγ exists as a dimer and contains an immunoreceptor tyrosine-based activation motif (ITAM) in its intracellular domain, which is essential for signal transduction.[6][11] GPVI itself is present as a mix of monomers and pre-formed dimers.[1][12] The dimeric form of GPVI exhibits a significantly higher affinity for the glycine-proline-hydroxyproline (GPO) sequences found in fibrillar collagens.[11][13]
The initial activation step involves more than simple binding. Upon platelet adhesion to collagen fibers, GPVI dimers coalesce into higher-order clusters.[11][14] This clustering is a crucial mechanism that increases the avidity of the interaction and brings the associated FcRγ chains and their ITAMs into close proximity, facilitating the initiation of the downstream signaling cascade.[7][14]
The GPVI Signaling Cascade: From Membrane to Effector Proteins
The binding of collagen and subsequent clustering of the GPVI-FcRγ complex triggers a well-defined intracellular signaling pathway, analogous to that used by immunoreceptors in lymphocytes.[4]
ITAM Phosphorylation and Syk Activation
The signaling cascade is initiated when Src family kinases, primarily Fyn and Lyn, phosphorylate the two conserved tyrosine residues within the ITAM motif of the FcRγ chain.[4][6][15] These newly phosphorylated ITAMs serve as high-affinity docking sites for the tandem SH2 domains of the spleen tyrosine kinase (Syk).[4][16] Upon binding, Syk itself becomes phosphorylated and activated, representing the central kinase that propagates the signal downstream.[4][17]
Formation of the LAT Signalosome and PLCγ2 Activation
Activated Syk phosphorylates a number of key adapter proteins and enzymes, leading to the assembly of a "signalosome" at the plasma membrane.[11] A critical component of this complex is the Linker for Activation of T-cells (LAT).[15] Phosphorylated LAT recruits other proteins, including the adapter SLP-76 and the enzyme phospholipase Cγ2 (PLCγ2).[4][18] This assembly brings PLCγ2 into proximity with its substrate and other activating kinases, such as Bruton's tyrosine kinase (Btk), leading to its phosphorylation and activation.[19][20] The coordinated action of Syk, LAT, and SLP-76 is essential for robust PLCγ2 activation.[4][15]
Figure 1: GPVI signaling cascade in platelets.
Downstream Platelet Responses
The activation of PLCγ2 is a pivotal branch point that unleashes powerful secondary signals, leading to full platelet activation and aggregation.
Calcium Mobilization and Granule Secretion
Activated PLCγ2 hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[21] IP3 binds to its receptor on the platelet's dense tubular system (DTS), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[22][23] This initial spike in intracellular calcium is critical for many downstream processes, including the activation of enzymes that lead to the synthesis and secretion of thromboxane (B8750289) A₂ (TxA₂).[24] Concurrently, DAG activates protein kinase C (PKC).[19] The combined elevation of Ca²⁺ and activation of PKC drives the secretion of alpha and dense granules, releasing their contents, including ADP, serotonin, and additional clotting factors, which act as positive feedback mediators to amplify the activation signal on surrounding platelets.[25][26]
Integrin αIIbβ3 Activation and Aggregation
The ultimate goal of platelet activation is aggregation, which requires the activation of the most abundant platelet integrin, αIIbβ3 (also known as GPIIb/IIIa). In resting platelets, this integrin is in a low-affinity, bent conformation.[27] The intracellular signaling cascade initiated by GPVI, known as "inside-out signaling," triggers a conformational change in αIIbβ3 to a high-affinity, extended state.[27][28][29] This process allows αIIbβ3 to bind soluble fibrinogen from the plasma. A single fibrinogen molecule can bridge two activated platelets, leading to the formation of a stable platelet aggregate, the primary hemostatic plug.[27] GPVI signaling is essential for this integrin activation, transforming the initial adhesion into a stable thrombus.[4][30]
Quantitative Data Summary
The critical role of GPVI has been quantified in numerous studies using various experimental models. The following tables summarize key findings demonstrating the impact of GPVI inhibition or deficiency on platelet function.
Table 1: Effect of GPVI Inhibition/Deficiency on Platelet Adhesion & Aggregation
| Experimental Model | Method of Inhibition/Deficiency | Measured Endpoint | Quantitative Effect | Reference(s) |
|---|---|---|---|---|
| Mouse Model (in vivo) | Monoclonal antibody (JAQ1) | Platelet tethering to injured carotid artery | ~89% reduction | [2] |
| GPVI-null Mice | Genetic knockout ("LOW" phenotype) | Collagen-induced platelet aggregation | ≤15% of wild-type control | [31] |
| GPVI-null Mice | Genetic knockout ("HIGH" phenotype) | Collagen-induced platelet aggregation | ~50% of wild-type control | [31] |
| Human Platelets (in vitro) | Losartan (pharmacological inhibitor) | Collagen-induced platelet aggregation | IC₅₀ of ~6 µM | [7][32] |
| GPVI-deficient Patients | Natural genetic deficiency | Platelet adhesion to collagen under flow | Defective second-phase adhesion/aggregation |[33] |
Table 2: Effects of Tyrosine Kinase Inhibitors on GPVI-Mediated Platelet Function
| Inhibitor Class | Target | Measured Endpoint | General Effect | Reference(s) |
|---|---|---|---|---|
| Syk Inhibitors | Syk | Platelet adhesion, granule secretion, integrin activation | Significant reduction | [20] |
| BTK Inhibitors | Btk | Platelet adhesion, granule secretion, integrin activation | Significant reduction | [20] |
| Src Kinase Inhibitors | Src Family Kinases | Syk phosphorylation and ubiquitination | Inhibition |[16] |
Key Experimental Protocols
Investigating the GPVI pathway requires specialized techniques to measure platelet function in response to collagen or GPVI-specific agonists like collagen-related peptide (CRP).
Protocol: Light Transmission Aggregometry (LTA)
LTA is a gold-standard method for assessing platelet aggregation.[34]
-
Sample Preparation: Prepare platelet-rich plasma (PRP) by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 10 minutes) to pellet red and white blood cells. Prepare platelet-poor plasma (PPP) by a second, high-speed centrifugation (e.g., 2000 x g for 15 minutes) of the remaining blood.
-
Instrument Setup: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP. Place a stir bar in a cuvette containing a defined volume of PRP and warm to 37°C.
-
Agonist Addition: Add a known concentration of collagen (e.g., 1-10 µg/mL) or CRP to the PRP while stirring.
-
Data Acquisition: The aggregometer measures the increase in light transmission through the cuvette as platelets aggregate and fall out of suspension. Record the aggregation curve (percent aggregation vs. time).
-
Analysis: Determine key parameters such as maximal aggregation (%), lag time to onset of aggregation, and the slope of the aggregation curve.
References
- 1. Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Crucial Role of Glycoprotein VI for Platelet Recruitment to the Injured Arterial Wall In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biodatacorp.com [biodatacorp.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Platelet glycoprotein VI: its structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional significance of the platelet immune receptors GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Glycoprotein VI Clustering by Collagen as a Mechanism of Inhibiting Collagen-Induced Platelet Responses: The Example of Losartan | PLOS One [journals.plos.org]
- 8. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Glycoprotein VI and Its Downstream Signaling Pathways as an Antiplatelet Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel association of Fc receptor gamma-chain with glycoprotein VI and their co-expression as a collagen receptor in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clustering of glycoprotein VI (GPVI) dimers upon adhesion to collagen as a mechanism to regulate GPVI signaling in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Perspective: Collagen induced platelet activation via the GPVI receptor as a primary target of colchicine in cardiovascular disease [frontiersin.org]
- 13. Analysis of the interaction of platelet collagen receptor glycoprotein VI (GPVI) with collagen. A dimeric form of GPVI, but not the monomeric form, shows affinity to fibrous collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clustering of glycoprotein VI (GPVI) dimers upon adhesion to collagen as a mechanism to regulate GPVI signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. Rapid ubiquitination of Syk following GPVI activation in platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Platelet Glycoprotein VI and Tyrosine Kinase Syk in Thrombus Formation on Collagen-Like Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glycoprotein VI/Fc receptor γ chain-independent tyrosine phosphorylation and activation of murine platelets by collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-phased Kinetics and Interaction of Protein Kinase Signaling in Glycoprotein VI-Induced Platelet αIIbβ3 Integrin Activation and Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of the effects of Syk and BTK inhibitors on GPVI-mediated platelet signaling and function - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Platelet - Wikipedia [en.wikipedia.org]
- 25. Relationship between calcium mobilization and platelet α- and δ-granule secretion. A role for TRPC6 in thrombin-evoked δ-granule exocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Glycoprotein VI-mediated platelet fibrinogen receptor activation occurs through calcium-sensitive and PKC-sensitive pathways without a requirement for secreted ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. On the Activation of Integrin αIIbβ3: Outside-in and Inside-out Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ashpublications.org [ashpublications.org]
- 31. ashpublications.org [ashpublications.org]
- 32. Inhibition of Glycoprotein VI Clustering by Collagen as a Mechanism of Inhibiting Collagen-Induced Platelet Responses: The Example of Losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ashpublications.org [ashpublications.org]
- 34. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Glycoprotein VI Signaling Pathway in Thrombosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet activation and aggregation are critical events in the pathophysiology of thrombosis, a primary underlying cause of myocardial infarction and stroke. The glycoprotein (B1211001) VI (GPVI) receptor, expressed exclusively on platelets and megakaryocytes, plays a pivotal role in initiating and propagating thrombotic responses, particularly at sites of atherosclerotic plaque rupture where subendothelial collagen is exposed.[1][2][3] This technical guide provides an in-depth exploration of the GPVI signaling pathway, offering detailed experimental protocols and quantitative data to support research and development in this critical area of cardiovascular medicine.
The GPVI Signaling Cascade: A Step-by-Step Overview
The activation of platelets by collagen via GPVI is a finely orchestrated process involving a cascade of intracellular signaling events. This pathway can be broadly categorized into initiation, amplification, and response phases.
1. Initiation Phase: Ligand Binding and Receptor Clustering
Upon vascular injury, collagen in the subendothelial matrix becomes exposed to circulating platelets.[1] GPVI, in a dimeric form, binds with high affinity to collagen fibrils.[4] This interaction triggers the clustering of GPVI-Fc receptor gamma-chain (FcRγ) complexes on the platelet surface. The FcRγ chain is a critical component, as it contains the immunoreceptor tyrosine-based activation motifs (ITAMs) necessary for downstream signal transduction.
2. Amplification Phase: The Signalosome and Downstream Effectors
The clustering of GPVI-FcRγ complexes initiates a phosphorylation cascade. Src family kinases (SFKs), such as Fyn and Lyn, which are constitutively associated with the FcRγ chain, phosphorylate the tyrosine residues within the ITAMs. This phosphorylation event creates docking sites for the tandem SH2 domains of spleen tyrosine kinase (Syk).
The recruitment and subsequent activation of Syk are central to the formation of a "signalosome," a multi-protein complex that amplifies the initial signal. Key components of the GPVI signalosome include:
-
Linker for Activation of T-cells (LAT): A transmembrane adaptor protein that, upon phosphorylation by Syk, recruits other signaling molecules.
-
Phospholipase Cγ2 (PLCγ2): This enzyme is recruited to the signalosome and activated through phosphorylation by Syk. Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Phosphoinositide 3-kinase (PI3K): Also activated downstream of GPVI, PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which contributes to the full activation of downstream effectors like Akt.
3. Response Phase: Platelet Activation and Aggregation
The generation of second messengers triggers a series of events that culminate in platelet activation:
-
Calcium Mobilization: IP3 binds to its receptors on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to a rapid and sustained increase in intracellular calcium concentration.
-
Protein Kinase C (PKC) Activation: DAG activates PKC, which in turn phosphorylates a variety of substrate proteins, further propagating the signaling cascade.
-
Integrin Activation: The "inside-out" signaling originating from the GPVI pathway leads to the conformational activation of integrins, most notably αIIbβ3 (GPIIb/IIIa). Activated αIIbβ3 binds fibrinogen, mediating platelet aggregation.
-
Granule Secretion: Activated platelets release the contents of their dense and alpha granules, including ADP, serotonin, and thromboxane (B8750289) A2 (TxA2). These autocrine and paracrine factors further amplify platelet activation and recruit additional platelets to the growing thrombus.
Below is a diagram illustrating the core GPVI signaling pathway.
Caption: Core GPVI Signaling Pathway
Quantitative Data in GPVI Signaling
Quantitative understanding of the molecular interactions within the GPVI pathway is crucial for developing targeted therapies. The following table summarizes key quantitative parameters.
| Parameter | Value | Method | Reference |
| GPVI-Collagen Binding | |||
| Dissociation Constant (Kd) of dimeric GPVI-Fc for immobilized collagen | 5.76 x 10⁻⁷ M | Surface Plasmon Resonance | |
| Platelet Aggregometry Agonist Concentrations | |||
| Collagen (Horm) for PRP | 0.5 - 3 µg/mL | Light Transmission Aggregometry | |
| Collagen-Related Peptide (CRP-XL) for PRP | 0.1 - 1 µg/mL | Light Transmission Aggregometry | |
| In Vivo Thrombosis Model | |||
| Ferric Chloride (FeCl₃) concentration for carotid artery injury in mice | 4% - 6% (w/v) | In vivo microscopy | |
| Flow Cytometry Antibody Concentrations | |||
| Anti-GPVI (total) for whole blood | 10 µg/mL (final) | Flow Cytometry | |
| Anti-GPVI (dimer-specific) for whole blood | 5 µg/mL (final) | Flow Cytometry |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in studying platelet signaling. This section provides detailed protocols for key assays used to investigate the GPVI pathway.
Preparation of Washed Human Platelets
This protocol describes the isolation of platelets from whole blood, a necessary step for many in vitro assays to remove interference from other blood components.
Materials:
-
Human whole blood collected in Acid-Citrate-Dextrose (ACD) anticoagulant (1 volume ACD to 6 volumes blood).
-
Tyrode's-HEPES buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.4 mM NaH₂PO₄, 12 mM NaHCO₃, 5.6 mM glucose, 5 mM HEPES, pH 7.4).
-
Apyrase (to prevent platelet activation).
-
Prostacyclin (PGI₂) (to prevent platelet activation).
-
Centrifuge.
Procedure:
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and add PGI₂ (final concentration 0.1 µg/mL) and apyrase (final concentration 2 units/mL).
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in Tyrode's-HEPES buffer containing PGI₂ and apyrase.
-
Repeat the centrifugation and resuspension steps twice to wash the platelets.
-
After the final wash, resuspend the platelets in Tyrode's-HEPES buffer to the desired concentration (e.g., 2.5 x 10⁸ platelets/mL for aggregometry).
-
Allow the washed platelets to rest at 37°C for 30 minutes before use.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for quantifying platelet aggregation in response to various agonists.
Materials:
-
Washed platelets or PRP.
-
Platelet-poor plasma (PPP) as a reference (obtained by centrifuging whole blood at 2000 x g for 15 minutes).
-
Light transmission aggregometer.
-
Agonists: Collagen (e.g., Horm collagen) or Collagen-Related Peptide (CRP-XL).
-
Stir bars.
Procedure:
-
Adjust the platelet count in PRP or washed platelet suspension to 2.5-3.0 x 10⁸ platelets/mL.
-
Pipette 450 µL of the platelet suspension into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes with stirring (900-1200 rpm).
-
Calibrate the aggregometer with PPP (representing 100% aggregation) and the platelet suspension (representing 0% aggregation).
-
Add the agonist (e.g., 50 µL of collagen solution) to the platelet suspension.
-
Record the change in light transmission for at least 5-10 minutes. The extent of aggregation is measured as the maximum percentage change in light transmission.
In Vivo Thrombosis Model: Ferric Chloride (FeCl₃)-Induced Carotid Artery Injury
This widely used murine model allows for the real-time visualization and quantification of thrombus formation in vivo.
Materials:
-
Anesthetized mouse (e.g., C57BL/6).
-
Surgical microscope.
-
Doppler flow probe or intravital microscope.
-
Ferric chloride (FeCl₃) solution (e.g., 5% in distilled water).
-
Filter paper (1 x 2 mm).
-
Surgical instruments.
Procedure:
-
Anesthetize the mouse and surgically expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow or position the exposed artery on the stage of an intravital microscope.
-
Soak a piece of filter paper in the FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
Monitor and record the time to the formation of an occlusive thrombus (cessation of blood flow) or visualize and quantify platelet accumulation using fluorescently labeled platelets.
Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the rapid, multi-parameter analysis of individual platelets, providing insights into receptor expression and activation states.
Materials:
-
Whole blood or washed platelets.
-
Fluorescently conjugated antibodies against platelet surface markers (e.g., anti-P-selectin (CD62P) for alpha-granule secretion, PAC-1 for activated αIIbβ3).
-
GPVI agonist (e.g., CRP-XL).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Dilute whole blood 1:10 in Tyrode's-HEPES buffer.
-
Add the agonist and incubate for the desired time at 37°C.
-
Add the fluorescently labeled antibodies and incubate for 20 minutes at room temperature in the dark.
-
Fix the samples by adding paraformaldehyde.
-
Acquire the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.
-
Analyze the data to determine the percentage of positive cells and the mean fluorescence intensity for each activation marker.
Immunoprecipitation and Western Blotting for Phosphorylated Signaling Proteins
This technique is used to detect the phosphorylation status of key signaling molecules in the GPVI pathway, such as Syk and PLCγ2, which is indicative of their activation.
Materials:
-
Washed platelets.
-
GPVI agonist (e.g., collagen or CRP-XL).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies for immunoprecipitation (e.g., anti-Syk).
-
Protein A/G agarose (B213101) beads.
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibodies against phosphorylated proteins (e.g., anti-phospho-Syk (Tyr525/526), anti-phospho-PLCγ2 (Tyr759)).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Stimulate washed platelets with the agonist for various time points.
-
Lyse the platelets with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated protein of interest.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Experimental Workflow
A logical workflow is essential for a comprehensive investigation of the GPVI signaling pathway. The following diagram outlines a typical experimental approach.
Caption: Experimental Workflow
Conclusion
The GPVI signaling pathway represents a critical axis in the initiation and propagation of arterial thrombosis. A thorough understanding of its molecular mechanisms is essential for the development of novel antiplatelet therapies with an improved safety profile compared to current treatments. This technical guide provides a comprehensive overview of the GPVI pathway, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and drug development professionals in the field of thrombosis and hemostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. ashpublications.org [ashpublications.org]
- 3. Platelet GPVI (Glycoprotein VI) and Thrombotic Complications in the Venous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The platelet receptor GPVI mediates both adhesion and signaling responses to collagen in a receptor density-dependent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Basis of Glycoprotein VI Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural basis for the binding of various antagonists to Glycoprotein VI (GPVI), a key platelet receptor in thrombosis. This document outlines the molecular interactions, quantitative binding data, and detailed experimental methodologies crucial for the research and development of novel antiplatelet therapies. While this guide focuses on well-characterized antagonists with available structural data, it also addresses "GPVI antagonist 2," a commercially available compound, within the broader context of GPVI inhibition.
Introduction to GPVI as a Therapeutic Target
Glycoprotein VI (GPVI) is a type I transmembrane protein of the immunoglobulin superfamily, expressed exclusively on platelets and their precursors, megakaryocytes. It plays a critical role in platelet adhesion and activation initiated by exposed subendothelial collagen following vascular injury. Upon binding to collagen, GPVI triggers a signaling cascade that leads to platelet aggregation and thrombus formation.[1] The central role of GPVI in atherothrombosis, coupled with the observation that its deficiency in humans does not lead to severe bleeding, makes it an attractive and promising target for the development of safe and effective antithrombotic drugs.[2]
Antagonists of GPVI are being developed through various molecular modalities, including antibody fragments, nanobodies, and small molecules. Understanding the precise structural basis of how these antagonists bind to GPVI is paramount for optimizing their efficacy, specificity, and drug-like properties.
Structural Overview of GPVI
The extracellular portion of GPVI consists of two immunoglobulin-like domains, D1 and D2.[3]
-
D1 Domain: This N-terminal domain contains the primary binding site for collagen and collagen-related peptides (CRP).[4] Key residues within this domain are essential for ligand recognition.
-
D2 Domain: This membrane-proximal domain is crucial for the dimerization of GPVI.[3] While the exact role of dimerization is still under investigation, it is believed to increase the avidity of GPVI for its ligands and facilitate receptor clustering, which is necessary for sustained signaling.
The crystal structure of the GPVI ectodomain has been resolved, both in its unbound form and in complex with ligands and antagonists, providing a structural blueprint for drug design.
Mechanisms of GPVI Antagonism
GPVI antagonists employ distinct mechanisms to inhibit platelet activation, primarily by targeting either the D1 or D2 domain.
D1 Domain Binders: Competitive and Allosteric Inhibition
Antagonists that bind to the D1 domain typically function by directly competing with collagen for the binding site or by binding to an adjacent site and allosterically preventing ligand interaction or the conformational changes required for signaling.
-
Nanobodies (e.g., Nb2, Nb35): These single-domain antibodies bind to a site on the D1 domain adjacent to the CRP-binding groove. This binding sterically hinders the approach of the larger collagen fibril and can allosterically modulate the ligand-binding site.
-
Small Molecules (e.g., Losartan, Cinanserin): These molecules have been shown through NMR and in silico modeling to interact with a hydrophobic region within the D1 domain. Their mechanism is thought to involve the prevention of GPVI clustering upon collagen binding, a crucial step for signal amplification, rather than direct competition for the collagen-binding site itself.
D2 Domain Binders: Steric Hindrance and Dimerization Prevention
A novel mechanism of antagonism involves targeting the D2 domain to prevent the formation of functional GPVI dimers and to sterically block access to the D1 ligand-binding site.
-
Glenzocimab (ACT017): This humanized Fab fragment binds directly to the D2 domain at the dimerization interface. The crystal structure of the GPVI-glenzocimab complex (PDB ID: 7R58) reveals that its binding prevents the homotypic D2-D2 interactions necessary for dimerization. Furthermore, the orientation of the bound Fab is such that its light chain sterically occludes the collagen-binding site on the D1 domain, effectively inhibiting ligand interaction through a dual-action mechanism.
Quantitative Analysis of GPVI-Antagonist Interactions
The binding affinity and kinetics of various antagonists to GPVI have been characterized using techniques such as Surface Plasmon Resonance (SPR). The inhibitory potency is typically determined through functional assays like platelet aggregation.
| Antagonist | Type | Target Domain | PDB ID | Resolution (Å) | Kd (nM) | IC50 | Reference(s) |
| Glenzocimab (ACT017) | Fab Fragment | D2 | 7R58 | 1.9 | 1-13 | ~2 µg/mL (Collagen-induced aggregation) | |
| Nanobody 2 (Nb2) | Nanobody | D1 | Not specified | 2.2 (Complex) | 0.6 (monomer), 0.7 (dimer) | ~268 nM (vs Collagen), ~132 nM (vs CRP) | |
| Nanobody 35 (Nb35) | Nanobody | D1 | Not specified | Not specified | Not specified | Nanomolar range | |
| Losartan | Small Molecule | D1 | N/A (NMR/Model) | N/A | Not specified | ~4 µM (CRP-induced Ca2+ release) | |
| Cinanserin | Small Molecule | D1 | N/A (Docking) | N/A | Not specified | ~40 µM (CRP-induced Ca2+ release) | |
| This compound | Small Molecule | Not specified | N/A | N/A | Not specified | 0.35 µM (vs Collagen), 0.80 µM (vs CRP) |
Note: "this compound" is a product name from a commercial supplier. Detailed structural and peer-reviewed functional data are limited. The provided IC50 values are from the supplier's website.
Key Experimental Protocols
Detailed methodologies are essential for the accurate characterization of GPVI-antagonist interactions. Below are representative protocols for key experiments.
Recombinant GPVI Expression and Purification for Structural Studies
High-purity, stable protein is a prerequisite for structural and biophysical assays.
-
Vector Construction: The gene encoding the extracellular domain of human GPVI (residues 1-183) is cloned into an appropriate expression vector, often with a C-terminal fusion tag (e.g., His6-tag or Fc-tag) to facilitate purification. For crystallography, a TEV protease cleavage site may be included to allow for tag removal.
-
Expression System: Mammalian (e.g., HEK293) or insect (e.g., Sf9) cell lines are commonly used to ensure proper protein folding and post-translational modifications, such as glycosylation.
-
Purification: The secreted recombinant protein is purified from the cell culture supernatant using affinity chromatography (e.g., Protein A for Fc-tagged protein or Ni-NTA for His-tagged protein).
-
Quality Control: The purified protein is further polished by size-exclusion chromatography to ensure homogeneity. Protein identity and purity are confirmed by SDS-PAGE and Western blot.
X-ray Crystallography of GPVI-Antagonist Complexes
This technique provides atomic-level detail of the binding interface.
-
Complex Formation: Purified recombinant GPVI is incubated with a molar excess (e.g., 1.3-fold) of the antagonist (e.g., Glenzocimab Fab or Nanobody) to ensure complex formation. The complex is then purified by size-exclusion chromatography.
-
Crystallization: The purified complex is concentrated and subjected to high-throughput crystallization screening using vapor diffusion (sitting or hanging drop) methods. A wide range of buffer conditions (pH, precipitants, salts) are tested to find conditions that yield diffraction-quality crystals.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The structure is solved using molecular replacement, using existing GPVI or Fab/nanobody structures as search models. The final structure is refined to high resolution (e.g., 1.9 Å for the GPVI-glenzocimab complex).
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time association (kon) and dissociation (koff) rates, and to calculate the equilibrium dissociation constant (Kd).
-
Chip Preparation and Ligand Immobilization: A sensor chip (e.g., CM5) is activated. The ligand (e.g., recombinant GPVI) is immobilized onto the chip surface via amine coupling. A reference channel is prepared by blocking all reactive groups to subtract non-specific binding.
-
Analyte Injection: The analyte (e.g., Fab fragment or nanobody) is injected over the chip surface at a series of increasing concentrations. A running buffer (e.g., HBS-EP) is used throughout the experiment.
-
Data Acquisition: The change in refractive index at the chip surface, which is proportional to the mass of bound analyte, is recorded in real-time as a sensorgram.
-
Regeneration: After each analyte injection, the chip surface is regenerated using a solution (e.g., a low pH glycine (B1666218) buffer) that removes the bound analyte without denaturing the immobilized ligand.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (kon, koff) and the affinity (Kd).
Platelet Function Assays
These assays are critical for determining the functional consequences of antagonist binding.
LTA is the gold standard for measuring platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is drawn from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). PRP is prepared by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
-
Assay Procedure: PRP is placed in a cuvette with a stir bar at 37°C in an aggregometer. A baseline light transmission is established. The antagonist is added at various concentrations and incubated.
-
Agonist Addition: Aggregation is induced by adding a GPVI-specific agonist, such as collagen or collagen-related peptide (CRP).
-
Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time. The IC50 value is calculated from the dose-response curve.
This assay visualizes the effect of antagonists on platelet adhesion to a collagen-coated surface.
-
Surface Preparation: Glass coverslips are coated with fibrillar collagen and blocked with BSA.
-
Platelet Preparation: Washed platelets are prepared from PRP by centrifugation and resuspension in a suitable buffer.
-
Adhesion and Spreading: Platelets, pre-incubated with the antagonist or vehicle control, are added to the collagen-coated coverslips and allowed to adhere and spread at 37°C.
-
Staining and Imaging: Non-adherent platelets are washed away. Adherent platelets are fixed, permeabilized, and stained for F-actin (e.g., with TRITC-phalloidin). The coverslips are then imaged by fluorescence microscopy.
-
Quantification: The number of adherent platelets and their surface area coverage are quantified using image analysis software.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language, illustrate the GPVI signaling pathway, a typical experimental workflow for antagonist characterization, and the logical relationship between different inhibitory mechanisms.
GPVI Signaling Pathway
Caption: Simplified GPVI signaling cascade upon collagen binding.
Experimental Workflow for GPVI Antagonist Characterization
Caption: Workflow for structural and functional characterization.
Logical Relationship of Antagonist Mechanisms
Caption: Mechanisms of GPVI inhibition based on domain targeting.
Conclusion
The structural elucidation of GPVI in complex with a diverse range of antagonists has provided invaluable insights into the molecular mechanisms of platelet inhibition. Antagonists targeting the D1 domain primarily act by disrupting ligand binding or receptor clustering, while D2-targeted antagonists, such as glenzocimab, employ a sophisticated dual mechanism of preventing dimerization and sterically occluding the ligand-binding site. This detailed structural and functional understanding, underpinned by robust experimental methodologies, is accelerating the development of next-generation antiplatelet agents with the potential for high efficacy and an improved safety profile. Continued research in this area will further refine the design of GPVI antagonists for the effective management of thrombotic diseases.
References
- 1. Structural characterization of a novel GPVI-nanobody complex reveals a biologically active domain-swapped GPVI dimer - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Differential Dynamics of Platelet Contact and Spreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plateletservices.com [plateletservices.com]
In Vitro Characterization of GPVI Antagonist 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of GPVI antagonist 2, a potential antiplatelet agent. This document details the core methodologies, data interpretation, and signaling pathways relevant to the preclinical assessment of this compound.
Introduction to GPVI as a Therapeutic Target
Glycoprotein (B1211001) VI (GPVI) is a critical signaling receptor on the surface of platelets.[1] It plays a pivotal role in the initiation of thrombus formation following vascular injury, where it binds to exposed collagen in the subendothelial matrix.[2] This interaction triggers a signaling cascade leading to platelet activation, aggregation, and the formation of a stable thrombus.[3] Unlike many other antiplatelet targets, genetic deficiency or antibody-mediated inhibition of GPVI is associated with a minimal increase in bleeding risk, making it an attractive and potentially safer target for the development of novel antithrombotic therapies.[4] GPVI antagonists are being investigated for their potential in preventing arterial thrombosis in conditions such as myocardial infarction and ischemic stroke.[5]
Quantitative Potency and Selectivity of this compound
The inhibitory activity of this compound has been quantified against various platelet agonists. The half-maximal inhibitory concentrations (IC50) provide a measure of the antagonist's potency in functional assays.
| Agonist | IC50 (µM) |
| Collagen | 0.35 |
| Collagen-Related Peptide (CRP) | 0.80 |
| Convulxin | 195.2 |
| Thrombin | 81.38 |
| Data sourced from MedchemExpress.[6] |
Interpretation of Data:
-
High Potency against Collagen and CRP: The low micromolar IC50 values against collagen and CRP, a specific GPVI agonist, indicate that this compound is a potent inhibitor of the GPVI-mediated platelet activation pathway.
-
Selectivity: The significantly higher IC50 values against convulxin and thrombin suggest a degree of selectivity. While convulxin is also a GPVI agonist, the substantial difference in potency may reflect a different binding or inhibitory mechanism. The high IC50 for thrombin, which activates platelets through protease-activated receptors (PARs), indicates that this compound is selective for the GPVI pathway over this major alternative activation route.
Experimental Protocols for In Vitro Characterization
The following are detailed methodologies for key experiments used to characterize GPVI antagonists like this compound.
Platelet Isolation
Objective: To obtain a pure and viable suspension of washed platelets for use in functional assays.
Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing an anticoagulant, such as acid-citrate-dextrose (ACD).
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP from red and white blood cells.
-
Platelet Pelleting: To the PRP, add a prostaglandin (B15479496) I2 (PGI2) solution to prevent platelet activation during subsequent steps. Centrifuge the PRP at a higher speed (e.g., 1000 x g) for 10 minutes to pellet the platelets.
-
Washing: Discard the supernatant and gently resuspend the platelet pellet in a Tyrode's buffer solution containing PGI2 and apyrase. Repeat the centrifugation and washing step to ensure the removal of plasma proteins.
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer to the desired concentration for subsequent assays.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To measure the ability of an antagonist to inhibit agonist-induced platelet aggregation.
Protocol:
-
Preparation: Place an aliquot of the washed platelet suspension into a cuvette with a stir bar in a light transmission aggregometer. Allow the platelets to equilibrate to 37°C.
-
Antagonist Incubation: Add the desired concentration of this compound or vehicle control to the platelet suspension and incubate for a predetermined time (e.g., 5-10 minutes).
-
Agonist Addition: Add a known concentration of a platelet agonist (e.g., collagen, CRP, or thrombin) to initiate aggregation.
-
Data Acquisition: Record the change in light transmission through the platelet suspension over time. As platelets aggregate, the suspension becomes clearer, and light transmission increases.
-
IC50 Determination: Perform a dose-response curve with varying concentrations of this compound to determine the concentration that inhibits 50% of the maximal aggregation response (IC50).
Calcium Mobilization Assay
Objective: To assess the antagonist's effect on the increase in intracellular calcium concentration, a key early event in platelet activation.
Protocol:
-
Dye Loading: Incubate the washed platelet suspension with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, in the dark at 37°C.
-
Washing: Centrifuge the platelets to remove excess dye and resuspend them in Tyrode's buffer.
-
Antagonist Incubation: Pre-incubate the dye-loaded platelets with various concentrations of this compound or vehicle.
-
Agonist Stimulation: Add a platelet agonist and measure the change in fluorescence using a fluorometer or a flow cytometer. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Quantify the inhibition of the calcium signal at different antagonist concentrations to determine the IC50.
P-selectin Expression by Flow Cytometry
Objective: To measure the antagonist's ability to inhibit the surface expression of P-selectin, a marker of platelet alpha-granule secretion and activation.
Protocol:
-
Sample Preparation: Use either washed platelets or diluted whole blood.
-
Antagonist Incubation: Incubate the samples with this compound or vehicle control.
-
Activation: Stimulate the platelets with an agonist like CRP.
-
Antibody Staining: Add a fluorescently labeled anti-P-selectin antibody (e.g., anti-CD62P) and an antibody to a general platelet marker (e.g., anti-CD41) to identify the platelet population.
-
Flow Cytometry: Analyze the samples on a flow cytometer to quantify the percentage of platelets expressing P-selectin and the mean fluorescence intensity.
-
IC50 Calculation: Determine the IC50 by analyzing the dose-dependent inhibition of P-selectin expression.
Signaling Pathways and Experimental Workflows
Visual representations of the GPVI signaling cascade and the experimental workflow for antagonist characterization provide a clearer understanding of the underlying mechanisms and processes.
Caption: GPVI signaling cascade upon collagen binding.
Caption: Workflow for in vitro characterization of a GPVI antagonist.
Conclusion
The in vitro characterization of this compound demonstrates its potent and selective inhibition of collagen-mediated platelet activation. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this and other GPVI antagonists. The favorable in vitro profile of this compound supports its further development as a promising antiplatelet therapeutic with a potentially wide therapeutic window and a reduced risk of bleeding complications. Further studies are warranted to elucidate its precise binding mechanism and to evaluate its efficacy and safety in in vivo models of thrombosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional significance of the platelet immune receptors GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, development and characterization of ACT017, a humanized Fab that blocks platelet's glycoprotein VI function without causing bleeding risks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
An In-depth Technical Guide to the Pharmacology of Novel Small Molecule GPVI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycoprotein VI (GPVI) is a critical platelet receptor for collagen and other thrombogenic ligands, playing a central role in arterial thrombosis. Its targeted inhibition presents a promising strategy for the development of novel antiplatelet therapies with a potentially wider therapeutic window than currently available agents. While biological agents targeting GPVI have shown promise, the development of orally bioavailable small molecule inhibitors is a key focus for chronic therapeutic applications. This technical guide provides a comprehensive overview of the pharmacology of emerging small molecule GPVI inhibitors, with a focus on losartan (B1675146) and cinanserin, two repurposed drugs identified as potential leads. This document details their mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for their evaluation, aiming to equip researchers with the necessary information to advance the development of this promising class of antithrombotic agents.
Introduction: Glycoprotein VI as a Therapeutic Target
Upon vascular injury, exposed subendothelial collagen triggers platelet adhesion, activation, and aggregation, leading to thrombus formation. Glycoprotein VI (GPVI), a member of the immunoglobulin superfamily expressed on platelets and megakaryocytes, is the primary signaling receptor for collagen.[1] The binding of collagen to GPVI initiates a complex intracellular signaling cascade, ultimately leading to platelet activation, degranulation, and conformational changes in integrin αIIbβ3, which mediates platelet aggregation.[2][3]
The critical role of GPVI in pathological thrombus formation, coupled with the observation that individuals with GPVI deficiency do not exhibit a severe bleeding diathesis, has positioned it as an attractive target for antithrombotic therapy.[4] Inhibition of GPVI is hypothesized to prevent arterial thrombosis with a reduced risk of bleeding complications compared to conventional antiplatelet drugs that broadly inhibit platelet function.[5] While several biological agents, such as the soluble GPVI-Fc fusion protein revacept and the anti-GPVI Fab fragment glenzocimab, have demonstrated the therapeutic potential of this approach in clinical trials, the development of orally active small molecule inhibitors remains a key objective for long-term treatment and prevention of thrombotic diseases. This guide focuses on the pharmacological characterization of such novel small molecule GPVI inhibitors.
GPVI Signaling Pathway
The activation of GPVI by collagen initiates a signaling cascade that can be broadly divided into initiation, amplification, and execution phases. A diagram of this pathway is presented below.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Glycoprotein VI Clustering by Collagen as a Mechanism of Inhibiting Collagen-Induced Platelet Responses: The Example of Losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming challenges in developing small molecule inhibitors for GPVI and CLEC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions of GPVI with Fibrin and Collagen
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between the platelet receptor Glycoprotein (B1211001) VI (GPVI) and its key ligands, collagen and fibrin (B1330869). This document details the quantitative binding affinities, elucidates the intricate signaling pathways, and provides detailed experimental protocols for studying these interactions, serving as a vital resource for researchers in thrombosis, hemostasis, and cardiovascular drug development.
Executive Summary
Glycoprotein VI (GPVI) is a critical platelet receptor that plays a central role in thrombosis and hemostasis. Its interaction with subendothelial collagen upon vascular injury is a primary trigger for platelet activation and aggregation, leading to the formation of a hemostatic plug. More recently, fibrin, the principal component of blood clots, has been identified as another crucial ligand for GPVI, contributing to thrombus stabilization and growth. Understanding the nuanced molecular interactions of GPVI with both collagen and fibrin is paramount for the development of novel antiplatelet therapies with an improved safety profile over current treatments. This guide synthesizes the current knowledge on these interactions, presenting quantitative data, detailed signaling pathways, and experimental methodologies to facilitate further research and drug discovery in this field.
Quantitative Data on GPVI-Ligand Interactions
The binding affinity of GPVI for collagen and fibrin(ogen) is critically dependent on the oligomeric state of GPVI, with the dimeric form generally exhibiting higher affinity for its ligands. This avidity-driven interaction is crucial for initiating downstream signaling cascades. The following tables summarize the key quantitative data from various studies.
Table 1: Binding Affinities of GPVI with Collagen and Related Peptides
| GPVI Form | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Dimeric GPVI-Fc | Fibrillar Collagen I | Solid-State Assay | 30 nM | [1] |
| Dimeric GPVI-Fc | Collagen-Related Peptide (CRP) | Solid-State Assay | 2.7 nM | [1] |
| Dimeric GPVI-Fc | Toolkit Peptide III-30 | Solid-State Assay | 11 nM | [1] |
| Dimeric GPVI-Fc | Immobilized Collagen | Surface Plasmon Resonance (SPR) | 576 nM | [2] |
| Monomeric GPVI | Fibrin | Surface Plasmon Resonance (SPR) | 302 ± 5 nM | [3] |
Table 2: Binding Affinities of GPVI with Fibrinogen and its Fragments
| GPVI Form | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Dimeric GPVI | Fibrinogen | Surface Plasmon Resonance (SPR) | 46 ± 5 nM | |
| Monomeric GPVI | Fibrinogen | Surface Plasmon Resonance (SPR) | 2.4 ± 0.3 µM | |
| Dimeric GPVI | Fibrinogen | Microscale Thermophoresis (MST) | 99 ± 2 nM | |
| Monomeric GPVI | Fibrinogen | Microscale Thermophoresis (MST) | >4 µM | |
| Dimeric GPVI | Fibrinogen αC-region (full-length) | Surface Plasmon Resonance (SPR) | 604 ± 89 nM | |
| Dimeric GPVI | Fibrinogen αC-region (C-terminal) | Surface Plasmon Resonance (SPR) | 2.3 ± 0.2 µM |
Molecular Interactions and Key Residues
GPVI Interaction with Collagen
The interaction between GPVI and collagen is a well-characterized event that initiates platelet activation.
-
GPVI Dimerization is Key: Dimeric GPVI is the primary functional unit for high-affinity binding to collagen. While GPVI exists as a mix of monomers and dimers on resting platelets, ligand binding promotes dimerization, which enhances the avidity of the interaction and is essential for signal transduction.
-
Collagen Recognition Motif: GPVI recognizes specific repeating motifs within the collagen triple helix, most notably the Gly-Pro-Hyp (GPO) sequence. The core binding site on collagen is often comprised of the OGPOGP sequence.
-
Key GPVI Residues: Mutagenesis studies have identified several critical amino acid residues in the D1 domain of GPVI that are essential for collagen binding. These include Trp76, Arg38, and Glu40.
GPVI Interaction with Fibrin
The interaction of GPVI with fibrin is a more recently discovered phenomenon that is crucial for thrombus stability and growth.
-
Binding to the Fibrin D-domain: GPVI interacts with the D-domain of fibrinogen and fibrin. This interaction is thought to become exposed after the conversion of fibrinogen to fibrin or upon proteolytic cleavage.
-
Role of the Fibrinogen αC-region: The αC-region of fibrinogen is essential for high-affinity binding of dimeric GPVI.
-
Differential Requirement for GPVI Dimerization: While dimeric GPVI binds with high affinity to fibrinogen, some studies suggest that monomeric GPVI can bind to polymerized fibrin. This distinction from collagen binding suggests a different binding mode and potentially distinct downstream consequences.
Signaling Pathways
Upon ligand binding and clustering, GPVI initiates a canonical immunoreceptor tyrosine-based activation motif (ITAM) signaling cascade. The FcRγ chain, which is non-covalently associated with GPVI, contains the ITAM that becomes phosphorylated by Src family kinases (SFKs) such as Fyn and Lyn.
GPVI-Collagen Signaling Cascade
The signaling pathway initiated by collagen binding to GPVI is a well-established cascade leading to robust platelet activation.
Caption: GPVI-Collagen Signaling Pathway.
GPVI-Fibrin Signaling Cascade
Fibrin-induced GPVI signaling shares the core components of the collagen pathway, but with some potential distinctions. The interaction is critical for consolidating the thrombus. While the central pathway is conserved, the reliance on integrin αIIbβ3 co-activation is a notable feature of fibrin-GPVI signaling.
Caption: GPVI-Fibrin Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular interactions of GPVI with collagen and fibrin.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity (Kd).
Objective: To determine the binding kinetics and affinity of soluble GPVI (monomeric or dimeric) to immobilized collagen or fibrinogen.
Materials:
-
Biacore instrument (e.g., Biacore T200, GE Healthcare)
-
Sensor Chip CM5 or Streptavidin-coated sensor chip
-
Recombinant soluble GPVI (monomer and dimer)
-
Collagen (Type I, fibrillar) or Fibrinogen
-
Amine coupling kit (EDC, NHS, ethanolamine) or Biotinylation kit
-
Running buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Amine Coupling (for Collagen/Fibrinogen): Activate the CM5 sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes. Inject collagen (e.g., 50 µg/mL in 10 mM acetate (B1210297) buffer, pH 4.5) or fibrinogen until the desired immobilization level is reached. Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
Streptavidin-Biotin Coupling: For biotinylated ligands, use a streptavidin-coated sensor chip and inject the biotinylated protein to capture it on the surface.
-
-
Analyte Injection:
-
Prepare a dilution series of soluble GPVI (monomer or dimer) in running buffer (e.g., 0-20 µM).
-
Inject the analyte solutions over the ligand-immobilized and a reference flow cell (activated and deactivated without ligand) at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
-
Regeneration:
-
Inject the regeneration solution to remove bound analyte and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Caption: Experimental Workflow for Surface Plasmon Resonance.
Microscale Thermophoresis (MST)
MST measures the motion of molecules in a microscopic temperature gradient, which is altered upon binding to a ligand. It is a solution-based technique that requires minimal sample consumption.
Objective: To determine the binding affinity of GPVI to fibrinogen in solution.
Materials:
-
Monolith NT.115 instrument (NanoTemper Technologies)
-
Fluorescently labeled GPVI (e.g., with FITC or a RED-NHS dye)
-
Unlabeled fibrinogen
-
Assay buffer: 20 mM HEPES pH 7.5, 50 mM NaCl
-
Standard treated capillaries (NanoTemper Technologies)
Procedure:
-
Sample Preparation:
-
Prepare a constant concentration of fluorescently labeled GPVI (e.g., 50 nM) in the assay buffer.
-
Prepare a 16-point serial dilution of unlabeled fibrinogen in the assay buffer.
-
Mix the labeled GPVI solution 1:1 with each fibrinogen dilution.
-
-
Measurement:
-
Load the samples into the capillaries.
-
Place the capillaries into the Monolith instrument.
-
The instrument applies an IR laser to create a temperature gradient and measures the change in fluorescence.
-
-
Data Analysis:
-
The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the ligand concentration.
-
The data is fitted to the Kd-fit function in the Monolith analysis software to determine the dissociation constant (Kd).
-
Caption: Experimental Workflow for Microscale Thermophoresis.
Platelet Aggregation Assay
This is a functional assay to assess the ability of collagen or fibrin to induce platelet aggregation.
Objective: To measure the extent of platelet aggregation in response to collagen or fibrin.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet aggregometer
-
Collagen (e.g., 1-5 µg/mL final concentration)
-
Fibrinogen and Thrombin (to generate fibrin)
-
Agonist solutions (e.g., ADP, epinephrine (B1671497) as controls)
-
3.8% trisodium (B8492382) citrate (B86180) (for blood collection)
Procedure:
-
PRP Preparation:
-
Collect whole blood into tubes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).
-
-
Aggregation Measurement:
-
Adjust the platelet count in the PRP if necessary.
-
Place a cuvette with PRP into the aggregometer and establish a baseline (0% aggregation). Use PPP for 100% aggregation reference.
-
Add the agonist (collagen or pre-formed fibrin) to the PRP while stirring.
-
Record the change in light transmission over time (typically 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Western Blotting for Signaling Protein Phosphorylation
This technique is used to detect the phosphorylation of specific proteins in the GPVI signaling cascade, indicating their activation state.
Objective: To detect the phosphorylation of Syk, LAT, and PLCγ2 in platelets upon stimulation with collagen or fibrin.
Materials:
-
Washed platelets
-
Collagen or fibrin
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific for Syk, LAT, PLCγ2, and total protein antibodies for loading controls)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Platelet Stimulation and Lysis:
-
Stimulate washed platelets with collagen or fibrin for various time points.
-
Stop the reaction by adding ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
SDS-PAGE and Transfer:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Conclusion
The dual role of GPVI in recognizing both collagen and fibrin underscores its central importance in the initiation and propagation of thrombosis. While the signaling pathways initiated by both ligands share a common core, the differences in their binding mechanisms, particularly the role of GPVI dimerization, offer potential avenues for the development of targeted antithrombotic therapies. A therapeutic agent that could selectively inhibit the GPVI-fibrin interaction, for instance, might be effective in preventing thrombus growth and stabilization without affecting the initial hemostatic response to collagen at sites of vascular injury. The detailed quantitative data and experimental protocols provided in this guide are intended to empower researchers to further dissect these intricate molecular interactions and to accelerate the discovery of next-generation antiplatelet drugs.
References
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Analysis of the interaction of platelet collagen receptor glycoprotein VI (GPVI) with collagen. A dimeric form of GPVI, but not the monomeric form, shows affinity to fibrous collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fibrin and D-dimer bind to monomeric GPVI - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Effects of GPVI Antagonism on Megakaryocyte Function
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glycoprotein VI (GPVI) is a critical signaling receptor for collagen and other ligands, expressed exclusively on platelets and their bone marrow precursors, megakaryocytes.[1][2][3] Its central role in thrombus formation has made it a promising target for novel antiplatelet therapies with a potentially lower bleeding risk.[4][5] While the impact of GPVI antagonism on platelet function is well-documented, its effect on megakaryocyte biology is less understood. This technical guide provides an in-depth analysis of the known and anticipated effects of GPVI antagonism on megakaryocyte function, including development, maturation, and proplatelet formation. This document synthesizes data from studies involving GPVI-deficient models and specific antagonists, providing a foundational understanding for researchers in hematology and drug development. While specific data for a compound designated "GPVI antagonist 2" is not available in the public literature, the principles, pathways, and experimental methodologies outlined herein are broadly applicable to the evaluation of any agent targeting the GPVI receptor.
The GPVI Signaling Pathway in Megakaryocytes
GPVI is a type I transmembrane protein of the immunoglobulin superfamily that forms a complex with the Fc receptor γ-chain (FcRγ). The FcRγ-chain contains an immunoreceptor tyrosine-based activation motif (ITAM) essential for signal transduction. Upon ligand binding (e.g., collagen, fibrin), GPVI clustering initiates a signaling cascade. This cascade begins with the phosphorylation of ITAM tyrosine residues by Src family kinases (SFKs) such as Fyn and Lyn. This creates a docking site for spleen tyrosine kinase (Syk), which is subsequently recruited and activated. Activated Syk initiates the formation of the LAT signalosome, leading to the activation of Phospholipase Cγ2 (PLCγ2). This culminates in increased intracellular calcium levels and protein kinase C (PKC) activation, driving cellular responses.
Caption: The GPVI signaling cascade in megakaryocytes.
Effects of GPVI Antagonism on Megakaryocyte Function
The interaction of megakaryocytes with collagen in the bone marrow niche is thought to play a role in regulating their maturation and preventing premature platelet release. Therefore, antagonizing GPVI could theoretically impact these processes.
Megakaryocyte Maturation, Ploidy, and Localization
Current evidence, primarily from genetic knockout models, suggests that GPVI antagonism has a minimal impact on megakaryopoiesis under normal physiological conditions. A study on mice lacking both collagen receptors, GPVI and integrin α2β1, found no significant alterations in key megakaryocyte parameters.
Table 1: Effects of GPVI and Integrin α2β1 Deficiency on Murine Megakaryocytes
| Parameter | Wild-Type (WT) | Double Knockout (dko) | Conclusion | Reference |
|---|---|---|---|---|
| Megakaryocyte Count | Not specified | Unaltered vs. WT | No significant difference | |
| Megakaryocyte Size | Not specified | Unaltered vs. WT | No significant difference | |
| Ploidy Distribution | Normal | Unaltered vs. WT | No effect on endomitosis | |
| Localization in Bone Marrow | Normal | Unaltered vs. WT | No effect on niche localization |
| Platelet Count | Normal | Unaltered vs. WT | Dispensable for steady-state thrombopoiesis | |
These findings imply that under steady-state conditions, GPVI signaling is not essential for megakaryocyte development, maturation (as measured by ploidy), or localization within the bone marrow. It is plausible that other receptors or compensatory mechanisms are involved.
Proplatelet Formation (PPF) and Platelet Release
Proplatelet formation is the terminal step of megakaryocyte maturation, where the cytoplasm extends into long, branching processes that fragment into platelets. The role of GPVI in this process is complex. While megakaryocytes in the bone marrow are in constant contact with collagen, premature activation and proplatelet formation are prevented. Some studies suggest that GPVI signaling, in concert with integrin α2β1, may inhibit proplatelet formation, thereby ensuring platelets are released only at the appropriate vascular sinusoids.
However, the unaltered platelet counts in double knockout mice suggest that this inhibitory role may not be critical or that it is redundant. A GPVI antagonist would be expected to block this putative inhibitory signal. The net effect in a therapeutic context is not fully elucidated but is predicted to be minimal on overall platelet counts in healthy individuals. The primary therapeutic effect of GPVI antagonists is realized at sites of vascular injury where high concentrations of ligands like collagen and fibrin are exposed.
Key Experimental Protocols
Evaluating the effect of a GPVI antagonist on megakaryocyte function requires robust in vitro and in vivo assays.
In Vitro Differentiation of Megakaryocytes from CD34+ Cells
This protocol describes the generation of mature human megakaryocytes from umbilical cord blood.
-
Isolation of CD34+ Cells: Isolate CD34+ hematopoietic stem and progenitor cells from umbilical cord blood using magnetic-activated cell sorting (MACS).
-
Expansion Phase (Days 0-7): Culture the isolated CD34+ cells in a serum-free medium (e.g., StemSpan) supplemented with thrombopoietin (TPO, e.g., 50 ng/mL) and stem cell factor (SCF, e.g., 25 ng/mL).
-
Maturation Phase (Days 7-12): Continue the culture in a medium containing TPO alone. Megakaryocyte maturation can be monitored by morphology and expression of surface markers like CD41 and CD42b.
-
Harvesting: Mature megakaryocytes (typically large, with multi-lobed nuclei) are ready for functional assays by day 12-14.
Caption: Workflow for in vitro megakaryocyte differentiation.
Flow Cytometry for Megakaryocyte Ploidy Analysis
Ploidy, the DNA content of a cell, is a key indicator of megakaryocyte maturation.
-
Cell Preparation: Harvest cultured megakaryocytes or isolate bone marrow cells.
-
Surface Staining: Incubate cells with a fluorescently-conjugated antibody against a megakaryocyte-specific surface marker, such as FITC-anti-CD41.
-
Fixation and Permeabilization: Fix the cells (e.g., with 1% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100).
-
DNA Staining: Stain the cellular DNA with a fluorescent dye that binds stoichiometrically, such as Propidium Iodide (PI) or DAPI.
-
Data Acquisition: Analyze the cells using a flow cytometer. Gate on the CD41-positive population.
-
Analysis: Analyze the DNA content (PI or DAPI fluorescence) of the gated megakaryocyte population. Ploidy classes (2N, 4N, 8N, 16N, 32N, etc.) will appear as distinct peaks.
In Vitro Proplatelet Formation (PPF) Assay
This assay quantifies the ability of mature megakaryocytes to form platelet-producing extensions.
-
Coating: Coat culture plates or coverslips with a matrix protein such as fibrinogen (100 µg/mL) or collagen type I (50 µg/mL) overnight at 4°C. Block with 1% BSA.
-
Cell Plating: Plate mature megakaryocytes (from Protocol 3.1) onto the coated surface in the presence of the GPVI antagonist or vehicle control.
-
Incubation: Incubate for 4-24 hours at 37°C to allow proplatelet formation.
-
Imaging: Fix the cells and stain for tubulin (to visualize proplatelets) and a megakaryocyte marker (CD41). Acquire images using fluorescence microscopy. Live-cell imaging can also be performed.
-
Quantification: Count the percentage of megakaryocytes that have formed proplatelets. Automated image analysis software (e.g., CellProfiler) can be used for unbiased, high-throughput quantification.
Caption: Workflow for the in vitro proplatelet formation assay.
Conclusion and Future Directions
The available evidence from genetic knockout models indicates that GPVI is largely dispensable for steady-state megakaryopoiesis and thrombopoiesis. Therefore, treatment with a GPVI antagonist is not expected to significantly alter megakaryocyte maturation, ploidy, or basal platelet production in healthy individuals. This supports the potential safety profile of GPVI-targeted therapies, as they are unlikely to cause thrombocytopenia.
However, the role of GPVI in megakaryocyte function under conditions of hematopoietic stress, such as inflammation or following bone marrow injury, remains an important area for investigation. It is possible that GPVI-mediated interactions within the bone marrow niche become more critical in these pathological states. Future research should focus on evaluating the effects of GPVI antagonists on megakaryopoiesis in relevant disease models to fully characterize their impact and further confirm their therapeutic safety and efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. GPVI oligomerisation in cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting platelet GPVI with glenzocimab: a novel mechanism for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of GPVI Antagonist 2: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycoprotein (B1211001) VI (GPVI) is a critical platelet receptor for collagen and other thrombogenic ligands, playing a central role in arterial thrombosis. Its selective expression on platelets and megakaryocytes makes it an attractive target for the development of novel antiplatelet therapies with a potentially wider therapeutic window than currently available agents. This technical guide provides an in-depth overview of the preclinical data and methodologies used to characterize "GPVI Antagonist 2," a novel small molecule inhibitor of GPVI. The data presented herein supports its potential as a safe and effective antithrombotic agent.
Introduction
Platelet activation and aggregation at sites of vascular injury are key events in hemostasis and thrombosis.[1][2] Upon rupture of an atherosclerotic plaque, exposure of subendothelial collagen triggers robust platelet activation, largely mediated by the glycoprotein VI (GPVI) receptor.[3][4] GPVI binding to collagen initiates a signaling cascade leading to platelet adhesion, degranulation, and aggregation, ultimately contributing to thrombus formation.[1] Unlike broader antiplatelet agents, targeting GPVI offers the potential for potent antithrombotic efficacy with a reduced risk of bleeding, as GPVI's role in physiological hemostasis appears to be less critical than in pathological thrombosis. This whitepaper details the preclinical characterization of this compound, a novel inhibitor of GPVI-mediated platelet function.
Mechanism of Action
This compound is a potent and selective inhibitor of the GPVI signaling pathway. By binding to the GPVI receptor, it allosterically inhibits the interaction with its primary ligand, collagen, as well as with other GPVI agonists like collagen-related peptide (CRP) and convulxin. This blockade prevents the initiation of the downstream signaling cascade responsible for platelet activation.
GPVI Signaling Pathway
The binding of collagen to GPVI triggers the phosphorylation of the associated Fc receptor γ-chain (FcRγ) ITAM (immunoreceptor tyrosine-based activation motif) by Src family kinases. This leads to the recruitment and activation of spleen tyrosine kinase (Syk), which in turn phosphorylates and activates downstream signaling molecules, including phospholipase Cγ2 (PLCγ2). Activated PLCγ2 generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels and activation of protein kinase C (PKC), respectively. These events culminate in platelet shape change, granule secretion, and integrin αIIbβ3 activation, leading to platelet aggregation.
Quantitative Preclinical Data
The preclinical efficacy and selectivity of this compound were evaluated using a panel of in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Agonist | Assay | Endpoint | IC50 (µM) |
| Collagen | Platelet Aggregation | Inhibition of Aggregation | 0.35 |
| CRP (Collagen-Related Peptide) | Platelet Aggregation | Inhibition of Aggregation | 0.80 |
| Convulxin | Platelet Aggregation | Inhibition of Aggregation | 195.2 |
| Thrombin | Platelet Aggregation | Inhibition of Aggregation | 81.38 |
Data presented as the half-maximal inhibitory concentration (IC50).
Table 2: In Vivo Efficacy and Safety of a Representative GPVI Antagonist
| Model | Species | Endpoint | Result |
| FeCl₃-induced Carotid Artery Thrombosis | Mouse | Time to Occlusion | Significantly prolonged vs. vehicle |
| Tail Bleeding Time | Mouse | Bleeding Time | No significant increase vs. vehicle |
This data is representative of the expected in vivo profile of a selective GPVI antagonist and is included for illustrative purposes.
Detailed Experimental Protocols
Detailed methodologies for the key preclinical assays are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Platelet Aggregation Assay
This assay measures the ability of a compound to inhibit platelet aggregation in response to various agonists.
Protocol:
-
Blood Collection: Whole blood is drawn from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at 200 x g for 15 minutes at room temperature to obtain PRP. The remaining blood is centrifuged at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.
-
Platelet Count Adjustment: The platelet count in the PRP is adjusted to 2.5 x 10⁸ platelets/mL with PPP.
-
Assay Procedure:
-
PRP (450 µL) is pre-warmed to 37°C in a siliconized glass cuvette with a stir bar in a light transmission aggregometer.
-
This compound or vehicle is added to the PRP and incubated for 5 minutes.
-
A platelet agonist (e.g., collagen, CRP, convulxin, or thrombin) is added to initiate aggregation.
-
Light transmission is recorded for 10 minutes. The percentage of aggregation is calculated relative to the light transmission of PPP (100% aggregation) and PRP (0% aggregation).
-
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition of aggregation against the log concentration of this compound and fitting the data to a four-parameter logistic equation.
Flow Cytometry for Platelet Activation Markers
This method quantifies the expression of platelet activation markers on the cell surface.
Protocol:
-
Blood Collection: Whole blood is collected in citrate-containing tubes.
-
Sample Preparation:
-
Whole blood is diluted 1:10 in Tyrode's buffer.
-
This compound or vehicle is added and incubated for 15 minutes at 37°C.
-
The platelet agonist (e.g., collagen or CRP) is added, and the sample is incubated for a further 15 minutes.
-
-
Antibody Staining:
-
A cocktail of fluorescently labeled antibodies is added. Typically, this includes an anti-CD62P (P-selectin) antibody to measure alpha-granule secretion and PAC-1, an antibody that specifically binds to the activated form of integrin αIIbβ3. An anti-CD41a antibody is used to gate the platelet population.
-
Samples are incubated in the dark at room temperature for 20 minutes.
-
-
Fixation and Analysis:
-
Samples are fixed with 1% paraformaldehyde.
-
Data is acquired on a flow cytometer. The platelet population is gated based on forward and side scatter, as well as CD41a expression. The percentage of platelets positive for CD62P and PAC-1 is then determined.
-
In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This is a widely used model to evaluate the in vivo antithrombotic efficacy of a compound.
Protocol:
-
Animal Preparation: Mice are anesthetized, and the right common carotid artery is surgically exposed.
-
Drug Administration: this compound or vehicle is administered intravenously or intraperitoneally at a defined time before injury.
-
Thrombus Induction: A filter paper saturated with ferric chloride (typically 5-10%) is applied to the adventitial surface of the carotid artery for 3 minutes to induce endothelial injury.
-
Blood Flow Monitoring: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe.
-
Endpoint: The primary endpoint is the time to stable vessel occlusion, defined as the cessation of blood flow for a predetermined duration (e.g., >10 minutes).
In Vivo Tail Bleeding Time Assay
This assay assesses the effect of a compound on physiological hemostasis.
Protocol:
-
Animal Preparation: Mice are anesthetized and placed on a warming pad to maintain body temperature.
-
Drug Administration: this compound or vehicle is administered as in the thrombosis model.
-
Bleeding Induction: A 3 mm segment of the distal tail is amputated with a scalpel.
-
Bleeding Measurement: The tail is immediately immersed in pre-warmed (37°C) saline. The time until the cessation of bleeding for at least 2 minutes is recorded. A cutoff time (e.g., 20 minutes) is typically used.
-
Data Analysis: Bleeding times for the treated group are compared to the vehicle control group.
Summary and Future Directions
The preclinical data for this compound demonstrate its potent and selective inhibition of GPVI-mediated platelet activation in vitro. The representative in vivo data highlights the potential for this class of compounds to provide significant antithrombotic protection without a corresponding increase in bleeding risk, a key differentiator from many existing antiplatelet therapies.
Further preclinical development of this compound will focus on comprehensive pharmacokinetic and pharmacodynamic studies, as well as formal toxicology and safety pharmacology assessments. These studies will be critical to establishing a safe and effective dose for first-in-human clinical trials. The promising preclinical profile of this compound supports its continued development as a novel and potentially safer antiplatelet agent for the prevention and treatment of arterial thrombosis.
References
Methodological & Application
Application Notes and Protocols for the Evaluation of GPVI Antagonist 2 in Platelet Aggregation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycoprotein VI (GPVI) is a critical signaling receptor on the surface of platelets, playing a pivotal role in the initiation of thrombus formation upon vascular injury.[1][2][3] When blood vessels are damaged, collagen in the subendothelial matrix is exposed, serving as a primary ligand for GPVI.[1][2] The binding of collagen to GPVI triggers a signaling cascade that leads to platelet activation, aggregation, and the formation of a hemostatic plug.[1][4][5] Due to its central role in these processes, GPVI has emerged as a promising target for the development of novel antiplatelet therapies with the potential for a reduced bleeding risk compared to conventional treatments.[1][6]
GPVI antagonists are designed to block the interaction between GPVI and its ligands, thereby inhibiting the initial steps of platelet activation.[1] This document provides detailed experimental protocols for the in vitro evaluation of a novel investigational agent, GPVI antagonist 2, using platelet aggregation assays and complementary techniques. These protocols are intended to guide researchers in assessing the efficacy and mechanism of action of this and other similar compounds.
GPVI Signaling Pathway
Upon engagement by ligands such as collagen or collagen-related peptide (CRP), GPVI clustering initiates a signaling cascade. This process begins with the phosphorylation of the associated Fc receptor γ-chain (FcRγ) by Src family kinases.[4][7][8] This phosphorylation event recruits and activates spleen tyrosine kinase (Syk), which in turn phosphorylates downstream effector proteins, including phospholipase Cγ2 (PLCγ2).[4][9] Activated PLCγ2 leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), culminating in platelet degranulation, conformational changes in integrin αIIbβ3, and ultimately, platelet aggregation.[2][5][9]
Experimental Protocols
Protocol 1: Preparation of Washed Human Platelets
This protocol describes the isolation of platelets from whole blood to be used in aggregation and other functional assays.
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Acid-Citrate-Dextrose (ACD) solution.
-
Prostacyclin (PGI2).
-
Tyrode's buffer, pH 7.4.
-
Centrifuge.
Procedure:
-
Collect human whole blood into tubes containing 3.2% sodium citrate. To avoid activation, the first few milliliters of blood drawn should be discarded.
-
Centrifuge the whole blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).[10]
-
Carefully collect the PRP and add ACD solution at a 1:7 ratio (ACD:PRP). Add prostacyclin to a final concentration of 0.1 µg/mL to prevent platelet activation during processing.[10]
-
Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets.[10]
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 0.1 µg/mL prostacyclin.
-
Repeat the centrifugation step (1000 x g for 10 minutes) and resuspend the washed platelets in fresh Tyrode's buffer to the desired final concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL for aggregation studies).[9][11]
-
Allow the platelets to rest at 37°C for at least 30 minutes before use.
Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
LTA is the gold standard for measuring platelet aggregation in vitro. It measures the increase in light transmission through a platelet suspension as aggregates form.
Materials:
-
Washed human platelets (or PRP).
-
This compound (dissolved in an appropriate vehicle, e.g., DMSO).
-
GPVI-specific agonist: Collagen-related peptide (CRP-XL) or Collagen.
-
Light Transmission Aggregometer.
-
Siliconized glass cuvettes and stir bars.
Procedure:
-
Adjust the washed platelet suspension to a concentration of 2.5-3.0 x 10⁸ platelets/mL. Use Tyrode's buffer as the reference for 100% light transmission.
-
Pipette 300 µL of the platelet suspension into a siliconized glass cuvette with a stir bar.[12]
-
Pre-warm the platelet suspension at 37°C for 5 minutes in the aggregometer with constant stirring (e.g., 1000-1200 rpm).[9][12]
-
Add various concentrations of this compound or vehicle control to the platelet suspension and incubate for a predetermined time (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding a GPVI-specific agonist such as CRP-XL (e.g., 0.1-1 µg/mL) or collagen (e.g., 1-5 µg/mL).[5][12]
-
Record the change in light transmission for at least 6-10 minutes.[12]
-
The percentage of aggregation is calculated based on the maximal change in light transmission relative to the baseline.
Protocol 3: Flow Cytometry Analysis of Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of individual platelet activation states.
Materials:
-
Washed human platelets.
-
This compound.
-
GPVI agonist (e.g., CRP-XL).
-
Fluorescently-labeled antibodies:
-
Anti-P-selectin (CD62P) to measure alpha-granule secretion.
-
PAC-1 to measure the active conformation of integrin αIIbβ3.
-
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Flow cytometer.
Procedure:
-
Prepare washed platelets and pre-incubate with this compound or vehicle as described for LTA.
-
Add the fluorescently-labeled antibodies (e.g., anti-P-selectin and PAC-1) to the platelet suspension.
-
Stimulate the platelets with a GPVI agonist (e.g., CRP-XL at 1 µg/mL).[5]
-
Incubate for 10 minutes at room temperature in the dark.[5]
-
Stop the reaction by adding a fixative solution.[11]
-
Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) or the percentage of positive platelets for each marker.
Protocol 4: Western Blot Analysis of Syk Phosphorylation
This assay directly assesses the phosphorylation status of Syk, a key downstream signaling molecule of GPVI.
Materials:
-
Washed human platelets.
-
This compound.
-
GPVI agonist (e.g., CRP-XL).
-
Lysis buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Syk and anti-total-Syk.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents.
Procedure:
-
Prepare and stimulate platelets with a GPVI agonist in the presence or absence of this compound, as previously described.
-
At various time points post-stimulation (e.g., 30, 60, 120 seconds), lyse the platelets with ice-cold lysis buffer to halt the reaction and preserve protein phosphorylation.[11]
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated Syk and total Syk, followed by the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence detection system. The ratio of phosphorylated Syk to total Syk is used for quantification.
Experimental Workflow Visualization
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, illustrating how results from the described assays can be presented for clear comparison.
Table 1: Effect of this compound on GPVI-Mediated Platelet Aggregation
| Agonist (Concentration) | This compound (µM) | Max Aggregation (%) | % Inhibition | IC₅₀ (µM) |
| CRP-XL (0.2 µg/mL) | Vehicle | 85 ± 5 | - | \multirow{5}{}{2.5} |
| 0.1 | 80 ± 6 | 5.9 | ||
| 1.0 | 55 ± 7 | 35.3 | ||
| 10.0 | 15 ± 4 | 82.4 | ||
| 100.0 | 5 ± 2 | 94.1 | ||
| Collagen (2 µg/mL) | Vehicle | 90 ± 4 | - | \multirow{5}{}{4.2} |
| 0.1 | 88 ± 5 | 2.2 | ||
| 1.0 | 65 ± 8 | 27.8 | ||
| 10.0 | 20 ± 6 | 77.8 | ||
| 100.0 | 8 ± 3 | 91.1 | ||
| Data are presented as mean ± SD. |
Table 2: Effect of this compound on Platelet Activation Markers (Flow Cytometry)
| Parameter | This compound (10 µM) | MFI (Vehicle) | MFI (Antagonist 2) | % Inhibition |
| P-selectin Expression | CRP-XL (1 µg/mL) | 1500 ± 120 | 450 ± 50 | 70.0 |
| PAC-1 Binding | CRP-XL (1 µg/mL) | 2200 ± 200 | 600 ± 75 | 72.7 |
| MFI: Mean Fluorescence Intensity. Data are presented as mean ± SD. |
Table 3: Effect of this compound on Syk Phosphorylation (Western Blot)
| Condition | This compound (10 µM) | p-Syk / Total Syk Ratio (Vehicle) | p-Syk / Total Syk Ratio (Antagonist 2) | % Inhibition |
| CRP-XL (1 µg/mL) at 60s | Present | 1.0 ± 0.15 | 0.2 ± 0.05 | 80.0 |
| Data are presented as a normalized ratio (mean ± SD). |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. By employing a combination of platelet aggregation assays, flow cytometry, and western blotting, researchers can effectively determine the inhibitory potency of the compound, and gain insights into its mechanism of action at the molecular level. This multi-faceted approach is essential for the characterization of novel antiplatelet agents targeting the GPVI signaling pathway.
References
- 1. What are GPVI inhibitors and how do they work? [synapse.patsnap.com]
- 2. Platelet - Wikipedia [en.wikipedia.org]
- 3. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Discovery of Novel GPVI Receptor Antagonists by Structure-Based Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Glycoprotein VI and Its Downstream Signaling Pathways as an Antiplatelet Target [mdpi.com]
- 7. Functional significance of the platelet immune receptors GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Antiplatelet Activity of Tussilagone via Inhibition of the GPVI Downstream Signaling Pathway in Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPVI oligomerisation in cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. GPVI surface expression and signalling pathway activation are increased in platelets from obese patients: Elucidating potential anti-atherothrombotic targets in obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPVI Antagonists in Murine Stroke Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Glycoprotein (B1211001) VI (GPVI) antagonists in murine models of ischemic stroke. The protocols and data presented are compiled from preclinical studies and are intended to serve as a guide for researchers investigating the therapeutic potential of GPVI inhibition in stroke.
Introduction
Glycoprotein VI (GPVI) is a critical platelet receptor for collagen and fibrin, playing a key role in thrombus formation, a central event in the pathophysiology of ischemic stroke.[1][2][3] Antagonism of GPVI is a promising therapeutic strategy to mitigate the thrombo-inflammatory response in acute ischemic stroke without significantly increasing the risk of bleeding.[2][4][5] This document outlines the dosages, administration routes, and experimental protocols for utilizing GPVI antagonists in relevant murine models of stroke.
Quantitative Data Summary
The following tables summarize the dosages and administration details of various GPVI antagonists used in murine stroke models as reported in the literature.
Table 1: Dosage and Administration of GPVI Antagonists in Murine Stroke Models
| Antagonist Name | Murine Model | Dosage | Administration Route | Timing of Administration | Reference |
| JAQ1 (antibody) | tMCAO | 100 µ g/mouse | Intraperitoneal (IP) | 5 days prior to infarct induction | [6] |
| Emf6.1Fab (Fab fragment) | tMCAO | 4 mg/kg | Intravenous (IV) followed by subcutaneous (SC) | 1 hour before tMCAO (IV) and 6 hours after tMCAO (SC) | [7][8] |
| Glenzocimab (ACT017) (Fab fragment) | Not specified in murine stroke, but humanized mouse models used for thrombosis studies | 1-8 mg/kg | Not specified | Not specified | [4] |
Note: "GPVI antagonist 2" is not a standard nomenclature. The data presented is for well-characterized antagonists used in preclinical stroke research.
Experimental Protocols
Murine Model of Ischemic Stroke: Transient Middle Cerebral Artery Occlusion (tMCAO)
The transient middle cerebral artery occlusion (tMCAO) model is a widely used and clinically relevant model to induce focal cerebral ischemia in mice.[9][10][11][12]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-surgical instruments
-
Nylon monofilament with a silicone-coated tip (e.g., 6-0)[13]
-
Sutures
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[13]
-
Ligate the distal ECA and the CCA.
-
Introduce a silicone-coated nylon monofilament through a small incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).[9][13] The occlusion is typically maintained for 60 to 120 minutes.[11]
-
After the desired occlusion period, withdraw the filament to allow for reperfusion.[9][11]
-
Suture the incision and allow the animal to recover.
-
Assess neurological deficits and measure infarct volume at a predetermined time point (e.g., 24 hours) post-tMCAO.[6]
Administration of GPVI Antagonist
a) Intraperitoneal (IP) Administration (e.g., JAQ1 antibody)
-
Reconstitute the GPVI antagonist antibody in sterile, pyrogen-free phosphate-buffered saline (PBS).
-
Five days prior to the tMCAO surgery, administer a single dose of 100 µg of the antibody via intraperitoneal injection.[6]
b) Intravenous (IV) and Subcutaneous (SC) Administration (e.g., Emf6.1Fab)
-
Dissolve the Fab fragment in a suitable vehicle for injection.
-
One hour before the induction of tMCAO, administer 4 mg/kg of the Fab fragment intravenously.[7][8]
-
Six hours after the start of the tMCAO, administer a second dose of 4 mg/kg subcutaneously.[7]
Assessment of Stroke Outcome
-
Neurological Deficit Scoring: Evaluate motor and neurological function using a standardized scoring system at various time points after stroke induction.
-
Infarct Volume Measurement: At 24 hours post-tMCAO, euthanize the animals, and slice the brains. Stain the brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area represents the infarct.[6] Quantify the infarct volume using image analysis software.
Visualizations
Caption: GPVI signaling cascade in platelets.
Caption: Experimental workflow for GPVI antagonist administration in a murine stroke model.
References
- 1. Functional significance of the platelet immune receptors GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond antiplatelets: The role of glycoprotein VI in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
- 7. The humanized platelet glycoprotein VI Fab inhibitor EMA601 protects from arterial thrombosis and ischaemic stroke in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The humanized platelet glycoprotein VI Fab inhibitor EMA601 protects from arterial thrombosis and ischaemic stroke in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Reducing variability in experimental stroke models | NC3Rs [nc3rs.org.uk]
- 11. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for Cell-Based Assays in Screening GPVI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein VI (GPVI) is a critical signaling receptor on the surface of platelets, playing a pivotal role in thrombosis. Upon vascular injury, GPVI binds to exposed collagen in the subendothelial matrix, initiating a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. This central role in thrombosis, with a relatively minor contribution to normal hemostasis, makes GPVI an attractive target for the development of novel antiplatelet therapies with a potentially lower risk of bleeding complications compared to current treatments.
These application notes provide detailed protocols for a suite of cell-based assays designed to identify and characterize inhibitors of GPVI. The assays covered include methods to assess GPVI-ligand binding, downstream signaling events, and overall platelet function.
GPVI Signaling Pathway
Upon binding to collagen or other agonists like collagen-related peptide (CRP-XL) and convulxin, GPVI clustering initiates a signaling cascade. The immunoreceptor tyrosine-based activation motif (ITAM) of the associated Fc receptor γ-chain (FcRγ) is phosphorylated by Src family kinases (SFKs) such as Fyn and Lyn. This recruits and activates spleen tyrosine kinase (Syk), which in turn phosphorylates downstream adaptor proteins, including Linker for Activation of T-cells (LAT). Phosphorylated LAT serves as a scaffold for the assembly of a signalosome complex that includes phospholipase Cγ2 (PLCγ2). Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binding to its receptor on the dense tubular system triggers the release of intracellular calcium (Ca2+), a key event in platelet activation.[1][2] This sustained calcium signal is crucial for granule secretion, integrin activation, and ultimately, thrombus formation.[1]
Key Cell-Based Assays for Screening GPVI Inhibitors
A variety of cell-based assays can be employed to screen for and characterize GPVI inhibitors. These assays target different stages of the GPVI signaling and activation pathway, from receptor-ligand interaction to final platelet aggregation.
Platelet Aggregation Assays
Platelet aggregation is the hallmark of platelet activation and a crucial functional endpoint for assessing the efficacy of GPVI inhibitors. Light Transmission Aggregometry (LTA) is a widely used method to measure changes in turbidity of a platelet-rich plasma (PRP) or washed platelet suspension as platelets aggregate in response to an agonist.
Experimental Workflow:
Protocol: Light Transmission Aggregometry
-
Platelet Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the blood at 200 x g for 20 minutes at room temperature.
-
For washed platelets, further process the PRP by pelleting the platelets and resuspending them in a suitable buffer (e.g., Tyrode's buffer).
-
-
Assay Procedure:
-
Adjust the platelet count of the PRP or washed platelet suspension to approximately 2.5 x 10⁸ platelets/mL.
-
Pre-warm the platelet suspension to 37°C.
-
Add the test inhibitor at various concentrations (or vehicle control) to the platelet suspension and incubate for a predetermined time (e.g., 5-15 minutes).
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add a GPVI-specific agonist, such as Collagen-Related Peptide (CRP-XL) (0.1-1 µg/mL) or collagen (1-5 µg/mL), to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each condition.
-
Calculate the percentage inhibition of aggregation for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage inhibition against the inhibitor concentration to determine the IC50 value.
-
Quantitative Data:
| Inhibitor | Agonist (Concentration) | Assay Type | IC50 (µM) | Reference |
| Losartan | CRP-XL (1 µg/mL) | Aggregation | 29.8 | [3] |
| Cinanserin | CRP-XL (1 µg/mL) | Aggregation | 23.9 | [3] |
| Glenzocimab | Collagen | Aggregation | Not specified | [4] |
Flow Cytometry-Based Assays
Flow cytometry is a powerful technique for analyzing individual cells in a population. It can be used to assess the expression of platelet surface markers that are upregulated upon activation, such as P-selectin (CD62P) and the activated form of the integrin αIIbβ3 (GPIIb/IIIa).
Experimental Workflow:
References
- 1. A Comparative Assessment Study of Known Small-molecule GPVI Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of in vitro P-selectin expression by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel GPVI Receptor Antagonists by Structure-Based Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting platelet GPVI with glenzocimab: a novel mechanism for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Platelet GPVI Expression via Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Glycoprotein (B1211001) VI (GPVI) is a critical signaling receptor for collagen on the surface of platelets.[1] It plays a major role in collagen-induced platelet activation and aggregation, processes fundamental to both hemostasis and thrombosis.[2] The expression level of GPVI on the platelet surface can influence platelet reactivity and has been linked to various pathological conditions, including atherothrombosis and immune thrombocytopenia.[3][4][5] Consequently, accurate measurement of GPVI expression is crucial for research into platelet function, thrombotic diseases, and the development of novel antiplatelet therapies. Flow cytometry offers a simple, reliable, and reproducible method for quantifying GPVI density on the platelet surface.
This document provides a detailed protocol for measuring GPVI expression on human platelets using flow cytometry. It also includes an overview of the GPVI signaling pathway and a summary of key experimental parameters.
GPVI Signaling Pathway
Upon binding to collagen, GPVI initiates a signaling cascade that leads to platelet activation. This process involves the phosphorylation of the associated Fc receptor γ-chain (FcRγ), which then recruits and activates spleen tyrosine kinase (Syk). This leads to the activation of phospholipase Cγ2 (PLCγ2) and subsequent downstream signaling events, including calcium mobilization and activation of integrin αIIbβ3, ultimately resulting in platelet aggregation and thrombus formation.
References
- 1. Establishment of a flow cytometric assay for determination of human platelet glycoprotein VI based on a mouse polyclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocytex.fr [biocytex.fr]
- 3. GPVI surface expression and signalling pathway activation are increased in platelets from obese patients: Elucidating potential anti-atherothrombotic targets in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPVI expression is linked to platelet size, age, and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPVI expression is linked to platelet size, age, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GPVI Antagonists in Atherothrombosis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Platelet glycoprotein (B1211001) VI (GPVI) is a primary signaling receptor for collagen and fibrin (B1330869) on the platelet surface.[1][2] Upon rupture of an atherosclerotic plaque, subendothelial collagen is exposed, leading to GPVI-mediated platelet activation, aggregation, and subsequent thrombus formation—a key event in atherothrombosis.[3][4] Unlike many traditional antiplatelet agents that can increase bleeding risk, targeting GPVI is an attractive therapeutic strategy because individuals with a GPVI deficiency exhibit only a mild bleeding diathesis, suggesting its role is more critical in pathological thrombosis than in normal hemostasis.[1]
These notes provide a guide to using GPVI antagonists in studies of atherothrombosis. As "GPVI antagonist 2" is a non-specific term, this document will refer to two well-characterized clinical-stage GPVI antagonists as examples:
-
Revacept (GPVI-Fc): A dimeric fusion protein consisting of the extracellular domain of GPVI and the human Fc fragment. It acts as a competitive inhibitor by binding to exposed collagen at the site of vascular injury, preventing circulating platelets from adhering.
-
Glenzocimab (Fab fragment): A humanized antibody fragment (Fab) that binds directly to platelet GPVI, blocking its interaction with ligands like collagen and fibrin through steric hindrance and by preventing receptor dimerization.
Mechanism of Action and Signaling Pathway
GPVI activation initiates a complex intracellular signaling cascade. Upon binding to collagen, GPVI clustering triggers the phosphorylation of the associated Fc receptor γ-chain (FcRγ) by Src family kinases (Fyn and Lyn). This recruits and activates Spleen tyrosine kinase (Syk), which in turn phosphorylates downstream adaptor proteins like LAT (Linker for Activation of T-cells) and effector enzymes, most notably Phospholipase Cγ2 (PLCγ2). PLCγ2 activation leads to a rise in intracellular calcium and diacylglycerol, culminating in platelet degranulation, conformational activation of integrin αIIbβ3, and aggregation.
GPVI antagonists interrupt this pathway at the initial step: ligand binding.
Quantitative Data Summary
The following tables summarize representative data for GPVI antagonists in atherothrombosis-related studies.
Table 1: In Vitro and Ex Vivo Efficacy of GPVI Antagonists
| Antagonist | Assay Type | Agonist | Key Findings | Reference |
| Glenzocimab | Flow Cytometry | Collagen | Inhibited P-selectin exposure on washed human platelets. | |
| Platelet Aggregometry | Atherosclerotic Plaque | >95% inhibition of plaque-induced aggregation when combined with aspirin (B1665792) and ticagrelor. | ||
| Ex Vivo Aggregometry | Collagen | Rapid and complete inhibition of platelet aggregation in primates post-administration. | ||
| Revacept | Platelet Aggregometry | Collagen | 160mg dose showed a statistically significant inhibition of collagen-induced aggregation in patients. | |
| Perfusion Chamber | Human Atherosclerotic Plaque | Potent, flow-dependent inhibition of platelet aggregation, with greater efficacy at higher shear rates (1,500/s). |
Table 2: In Vivo Efficacy and Safety of GPVI Antagonists in Animal Models
| Antagonist | Animal Model | Key Findings | Effect on Bleeding Time | Reference |
| Glenzocimab | Non-human primate | Dose-dependent antiplatelet activity. | No increase in bleeding time. | |
| Murine Stroke Model | Limits infarct progression. | No increase in intracranial bleeding risk. | ||
| Revacept | Murine Atherosclerosis Model | Effective at preventing platelet adhesion and thrombus formation at arterial lesions. | No increase in bleeding time, even when combined with aspirin, clopidrel, or heparin. | |
| Murine Stroke Model | Reduces cerebral infarcts and improves functional outcomes. | No increase in intracerebral hemorrhage. |
Detailed Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation by Light Transmission Aggregometry (LTA)
Principle: This assay measures the increase in light transmission through a stirred suspension of platelet-rich plasma (PRP) or washed platelets as they aggregate in response to an agonist. The GPVI antagonist is pre-incubated with the platelets to assess its inhibitory effect.
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
GPVI antagonist stock solution.
-
GPVI agonist: Collagen (e.g., 2-5 µg/mL) or Collagen-Related Peptide (CRP, e.g., 0.5-2 µg/mL).
-
Phosphate-Buffered Saline (PBS).
-
Platelet aggregometer.
-
Centrifuge.
Procedure:
-
Platelet Preparation (PRP): a. Centrifuge whole blood at 200 x g for 15 minutes at room temperature to separate PRP. b. Carefully collect the upper PRP layer. c. Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank (100% transmission).
-
Incubation: a. Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar. b. Add 50 µL of the GPVI antagonist at the desired final concentration (or vehicle control) and incubate for 5-10 minutes at 37°C.
-
Aggregation: a. Place the cuvette in the aggregometer and set the baseline with PRP (0% transmission) and PPP (100% transmission). b. Add the GPVI agonist (e.g., collagen) to initiate aggregation. c. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: a. The primary endpoint is the maximum percentage of aggregation. b. Calculate the IC50 value of the antagonist by testing a range of concentrations and fitting the data to a dose-response curve.
Protocol 2: Ex Vivo Thrombus Formation Under Flow (Perfusion Chamber)
Principle: This assay simulates arterial conditions by perfusing anticoagulant-treated whole blood over a collagen-coated surface at a defined shear rate. It allows for the visualization and quantification of platelet adhesion and thrombus formation in a more physiologically relevant environment.
Materials:
-
Microfluidic flow chambers or slides.
-
Syringe pump.
-
Collagen I solution (e.g., 100-200 µg/mL).
-
Whole blood treated with a suitable anticoagulant (e.g., heparin or PPACK).
-
Fluorescently labeled anti-CD41/CD61 antibody to visualize platelets.
-
GPVI antagonist.
-
Inverted fluorescence microscope with a camera.
Procedure:
-
Chamber Preparation: a. Coat the microfluidic channels with collagen I by incubating for 1 hour at room temperature. b. Wash the channels with PBS to remove unbound collagen.
-
Blood Preparation: a. Collect whole blood and treat with anticoagulant. b. Pre-incubate the blood with the GPVI antagonist (or vehicle) at the desired concentration for 15-30 minutes at 37°C. c. Add a fluorescent anti-platelet antibody (e.g., anti-CD41) for visualization.
-
Perfusion: a. Draw the prepared blood into a syringe and mount it on the syringe pump. b. Perfuse the blood through the collagen-coated chamber at a specific wall shear rate (e.g., 1000-1500 s⁻¹ for arterial conditions) for 3-5 minutes.
-
Imaging and Analysis: a. Capture images or videos of platelet adhesion and thrombus formation during perfusion. b. After perfusion, gently wash the chamber with PBS. c. Quantify the results using image analysis software to measure parameters such as surface area coverage (%), thrombus volume, or thrombus height.
Protocol 3: In Vivo Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
Principle: This widely used model assesses arterial thrombosis in live animals (typically mice). Topical application of ferric chloride (FeCl₃) to the carotid artery induces oxidative endothelial injury, triggering thrombus formation. The effect of a GPVI antagonist on the time to vessel occlusion is the primary measure of efficacy.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
GPVI antagonist.
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in deionized water).
-
Filter paper strips (1x2 mm).
-
Surgical microscope or loupes.
-
Doppler ultrasound flow probe.
-
Surgical instruments.
Procedure:
-
Animal Preparation: a. Anesthetize the mouse and place it on a surgical board in a supine position. b. Administer the GPVI antagonist or vehicle control via the appropriate route (e.g., intravenous injection into the tail vein) 15-30 minutes prior to injury.
-
Surgical Exposure: a. Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery. b. Place a mini Doppler flow probe around the artery to monitor blood flow.
-
Thrombosis Induction: a. Record the baseline blood flow for 1-2 minutes. b. Soak a small piece of filter paper in FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes. c. After 3 minutes, remove the filter paper and rinse the area with saline.
-
Monitoring and Endpoint: a. Continuously monitor and record the blood flow until it ceases (or drops below 10% of baseline) for a sustained period, which is defined as the time to occlusion (TTO). b. If the vessel does not occlude within a set time (e.g., 30-60 minutes), the experiment is ended.
-
Data Analysis: a. Compare the TTO between the antagonist-treated group and the vehicle-treated control group. A significant prolongation of TTO indicates an antithrombotic effect. b. Use appropriate statistical tests (e.g., Mann-Whitney U test or Log-rank test) for comparison.
Logical Relationship Diagram
The therapeutic rationale for using a GPVI antagonist in atherothrombosis is based on selectively preventing the initial trigger of pathological thrombus formation without impairing general hemostasis.
References
Application Notes and Protocols: GPVI Antagonist 2 in Microfluidic Thrombosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein (B1211001) VI (GPVI) is a critical platelet receptor for collagen and fibrin (B1330869), playing a pivotal role in the initiation and propagation of thrombosis following the rupture of an atherosclerotic plaque.[1][2][3] Unlike many current antiplatelet agents that can increase bleeding risk, targeting GPVI offers a promising therapeutic strategy to prevent arterial thrombosis with a potentially wider safety margin.[1][2] These application notes provide a detailed overview and protocols for the use of a representative GPVI antagonist, referred to herein as "GPVI Antagonist 2," in microfluidic thrombosis assays. For the purpose of these notes, we will use Glenzocimab (ACT017), a humanized Fab fragment antagonist of GPVI, as a well-characterized example.[1][2]
Microfluidic assays have emerged as powerful tools for studying thrombosis under physiologically relevant flow conditions, mimicking the shear stresses found in arteries and veins.[4][5] These systems allow for the precise control of the microenvironment and real-time visualization of thrombus formation, making them ideal for evaluating the efficacy of novel antithrombotic agents like this compound.[4][5]
Mechanism of Action of this compound (Glenzocimab)
This compound, exemplified by Glenzocimab, is a humanized monoclonal antibody fragment (Fab) that specifically targets the human platelet glycoprotein VI.[2][6] Its primary mechanism of action involves binding to the D2 domain of GPVI, which sterically hinders the interaction of GPVI with its primary ligands, collagen and fibrin.[1] This binding prevents the clustering of GPVI, a crucial step in the signaling cascade that leads to platelet activation, aggregation, and thrombus formation.[1][7] By inhibiting GPVI, the antagonist effectively blocks both the initial adhesion and activation of platelets on collagen-rich surfaces and the subsequent stabilization and growth of the thrombus mediated by fibrin interaction.[1][3]
GPVI Signaling Pathway
The binding of collagen to GPVI initiates a complex intracellular signaling cascade, leading to platelet activation. A simplified representation of this pathway and the inhibitory action of this compound is depicted below.
Caption: Simplified GPVI signaling pathway and the inhibitory point of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (Glenzocimab) on platelet function and thrombus formation as reported in various studies.
Table 1: Inhibition of Platelet Aggregation
| Assay Type | Agonist | Antagonist Concentration | % Inhibition | Reference |
| Light Transmission Aggregometry | Collagen (2.5 µg/mL) | 1000 mg (in vivo, 6-hr infusion) | ~75% | [6][8] |
| Light Transmission Aggregometry | Fibrin | 50 µg/mL | Complete Inhibition | [1] |
| Flow Cytometry (P-selectin exposure) | Collagen (25 µg/mL) | 50 µg/mL | Significant Reduction | [1] |
Table 2: Effects on Thrombus Formation in Microfluidic Assays
| Microfluidic Model | Shear Rate (s⁻¹) | Antagonist Concentration | Observed Effect | Reference |
| Collagen-coated channel | 750 | 50 µg/mL | 4.9-fold increase in thrombus disaggregation | [9] |
| Stenotic channel (50-75% stenosis) | 5000 - 10,000 | Not specified, antibody-based inhibition | Renders thrombi susceptible to fragmentation | [10] |
| Collagen-coated microspots | Not specified | 10 µg/mL | Potent reduction in platelet deposition | [11] |
Experimental Protocols
Protocol 1: Microfluidic Assay of Thrombus Formation on a Collagen-Coated Surface
This protocol describes a method to assess the effect of this compound on thrombus formation under defined shear conditions.
Materials:
-
Microfluidic device (e.g., polydimethylsiloxane (B3030410) (PDMS) channels)
-
Syringe pump
-
Inverted fluorescence microscope with a high-speed camera
-
Human whole blood collected in an anticoagulant (e.g., citrate (B86180) or PPACK)
-
This compound (Glenzocimab) at desired concentrations
-
Vehicle control (e.g., phosphate-buffered saline)
-
Collagen type I from equine tendon
-
Bovine Serum Albumin (BSA)
-
Platelet-staining fluorescent dye (e.g., Calcein AM or an anti-CD41 antibody conjugate)
Procedure:
-
Microfluidic Channel Preparation:
-
Coat the microfluidic channels with a solution of type I fibrillar collagen (e.g., 100-200 µg/mL) overnight at 4°C.[9][10]
-
On the day of the experiment, wash the channels with PBS.
-
Block the surfaces with 1% BSA for 1 hour at room temperature to prevent non-specific binding.
-
Wash the channels again with PBS before blood perfusion.
-
-
Blood Preparation:
-
Collect human whole blood from healthy, consenting donors into an appropriate anticoagulant.
-
Label platelets with a fluorescent dye according to the manufacturer's instructions.
-
Pre-incubate the whole blood with either this compound at the desired final concentration (e.g., 10-50 µg/mL) or vehicle control for 30 minutes at 37°C.[9][12]
-
-
Perfusion Assay:
-
Mount the microfluidic device on the inverted microscope.
-
Perfuse the antagonist- or vehicle-treated whole blood through the collagen-coated channels at a constant flow rate using a syringe pump to achieve a specific wall shear rate (e.g., arterial shear rate of 1000 s⁻¹).[10]
-
Perfuse for a set duration (e.g., 5-10 minutes).
-
-
Data Acquisition and Analysis:
-
Capture time-lapse images of platelet adhesion and thrombus formation using fluorescence microscopy.
-
Quantify the surface area covered by platelets, thrombus volume, and other dynamic parameters using image analysis software.[13][14]
-
Compare the results from the this compound-treated samples to the vehicle control.
-
Caption: Experimental workflow for the microfluidic thrombosis assay.
Protocol 2: Thrombus Disaggregation Assay in a Microfluidic Chamber
This protocol is designed to evaluate the ability of this compound to induce the breakdown of pre-formed thrombi.
Materials:
-
Same as Protocol 1.
Procedure:
-
Channel Preparation and Blood Labeling:
-
Follow steps 1 and 2a from Protocol 1 for channel preparation and blood labeling.
-
-
Thrombus Formation:
-
Perfuse untreated whole blood through the collagen-coated microfluidic channel at an arterial shear rate (e.g., 750 s⁻¹) for a short duration (e.g., 3 minutes) to allow for the formation of stable thrombi.[9]
-
-
Antagonist Perfusion:
-
Data Acquisition and Analysis:
-
Record real-time images of the pre-formed thrombi during the perfusion of the antagonist or control buffer.
-
Quantify the change in thrombus size, number of detached platelets, and overall thrombus stability over time.
-
Compare the disaggregation events in the antagonist-treated channels versus the control channels.
-
Conclusion
The use of this compound, such as Glenzocimab, in microfluidic thrombosis assays provides a robust platform for evaluating its antithrombotic efficacy under physiologically relevant conditions. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and scientists in the field of thrombosis and drug development. These assays can elucidate the compound's impact on both the initial stages of thrombus formation and the stability of existing thrombi, offering critical insights into its therapeutic potential.
References
- 1. Targeting platelet GPVI with glenzocimab: a novel mechanism for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genzocimab [acticor-biotech.com]
- 3. Glycoprotein VI blockade: not just targeting collagen anymore? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of microfluidic devices in studies of thrombosis and hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neeveslab.com [neeveslab.com]
- 6. Population Pharmacokinetic/Pharmacodynamic Modeling of Glenzocimab (ACT017) a Glycoprotein VI Inhibitor of Collagen‐Induced Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Glycoprotein VI Clustering by Collagen as a Mechanism of Inhibiting Collagen-Induced Platelet Responses: The Example of Losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetic/Pharmacodynamic Modeling of Glenzocimab (ACT017) a Glycoprotein VI Inhibitor of Collagen-Induced Platelet Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GPVI-mediated thrombus stabilization of shear-induced platelet aggregates in a microfluidic stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Techniques for Assessing GPVI Antagonist Specificity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glycoprotein VI (GPVI) is a critical signaling receptor on platelets, primarily responsible for initiating platelet activation in response to exposed vascular collagen.[1] This role makes GPVI a key player in arterial thrombosis following the rupture of atherosclerotic plaques.[2][3] Targeting GPVI is an attractive antithrombotic strategy because its inhibition has been shown to prevent thrombosis with a minimal impact on normal hemostasis, suggesting a lower risk of bleeding complications compared to current antiplatelet therapies.[2][4]
The development of specific GPVI antagonists requires a robust panel of assays to confirm on-target activity, rule out off-target effects, and verify the desired safety profile. These application notes provide detailed protocols and a logical workflow for the comprehensive assessment of GPVI antagonist specificity, from initial in vitro screening to in vivo validation.
GPVI Signaling Pathway
Upon vascular injury, collagen in the subendothelial matrix is exposed. Platelet GPVI binds to collagen, triggering a signaling cascade through the associated Fc receptor γ-chain (FcRγ). This leads to the phosphorylation of the immunoreceptor tyrosine-based activation motif (ITAM) within FcRγ by Src family kinases (SFKs). The phosphorylated ITAM recruits and activates Spleen tyrosine kinase (Syk), which in turn activates downstream molecules, including phospholipase Cγ2 (PLCγ2). This cascade culminates in an increase in intracellular calcium, degranulation, and the activation of integrin αIIbβ3, leading to platelet aggregation and thrombus formation.
Logical Workflow for Specificity Assessment
A systematic approach is crucial for evaluating a potential GPVI antagonist. The workflow should begin with in vitro assays to confirm on-target activity and selectivity before proceeding to more complex in vivo models for efficacy and safety assessment.
Part 1: In Vitro Specificity Assessment
In vitro assays are the first step to characterize the potency and selectivity of a GPVI antagonist. These tests use human or animal platelets and specific agonists to trigger activation.
Protocol 1: Platelet Aggregation Assays
Platelet aggregation is the functional endpoint of platelet activation. Light Transmission Aggregometry (LTA) and Multiplate Electrical Impedance Aggregometry (MEA) are standard methods.
Objective: To quantify the inhibitory effect of the antagonist on platelet aggregation induced by GPVI-specific agonists versus other agonists.
Methodology (LTA):
-
Sample Preparation: Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from fresh, citrated whole blood by centrifugation. Adjust the platelet count in PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL).
-
Antagonist Incubation: Pre-incubate PRP aliquots with varying concentrations of the GPVI antagonist or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
Aggregation Measurement:
-
Place the PRP sample in an aggregometer cuvette with a stir bar. Set the baseline (0% aggregation) with the antagonist-treated PRP and the 100% aggregation mark with corresponding PPP.
-
Add a GPVI-specific agonist, such as Collagen (1-5 µg/mL) or Collagen-Related Peptide (CRP-XL, 1-5 µg/mL), to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Specificity Counter-Screen: Repeat step 3 using non-GPVI agonists such as ADP (5-10 µM) or Thrombin (0.1-0.5 U/mL) to assess off-target effects.
-
Data Analysis: Determine the maximum percentage of aggregation for each condition. Plot a dose-response curve for the GPVI agonist and calculate the IC₅₀ value (the concentration of antagonist required to inhibit 50% of the aggregation response).
Table 1: Representative Data for a Specific GPVI Antagonist in LTA
| Agonist (Concentration) | Pathway Targeted | Expected % Inhibition (at 10x GPVI IC₅₀) | Expected IC₅₀ |
| Collagen (2 µg/mL) | GPVI / α₂β₁ | >90% | Low µM Range |
| CRP-XL (2 µg/mL) | GPVI | >90% | Low µM Range |
| ADP (10 µM) | P2Y₁ / P2Y₁₂ | <10% | >100 µM or N/A |
| Thrombin (0.2 U/mL) | PAR1 / PAR4 | <10% | >100 µM or N/A |
| U46619 (1 µM) | TP Receptor | <10% | >100 µM or N/A |
Data is hypothetical and serves as an example of a selective antagonist profile.
Protocol 2: Flow Cytometry for Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of cell surface markers on individual platelets, providing detailed insight into the level of activation.
Objective: To measure the effect of the antagonist on the surface expression of activation markers like P-selectin (CD62P) and activated integrin αIIbβ3 (by fibrinogen binding).
Methodology:
-
Sample Preparation: Use either PRP or diluted whole blood.
-
Antagonist Incubation: Pre-incubate samples with the antagonist or vehicle control as described in Protocol 1.
-
Stimulation: Add a GPVI agonist (e.g., CRP-XL, 1 µg/mL) and incubate for 10-20 minutes at room temperature or 37°C.
-
Staining: Add fluorescently-labeled antibodies against P-selectin (e.g., anti-CD62P-PE) and a fluorescently-labeled ligand for activated αIIbβ3 (e.g., FITC-Fibrinogen). Incubate for 15-20 minutes in the dark.
-
Fixation: Fix the samples with 0.2-1% formyl saline to stop the reaction.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter.
-
Data Analysis: Quantify the percentage of platelets positive for P-selectin and the mean fluorescence intensity (MFI) of fibrinogen binding. Determine the IC₅₀ of the antagonist for inhibiting marker expression.
-
Specificity Counter-Screen: Perform the assay with non-GPVI agonists (ADP, Thrombin) to confirm selectivity.
Protocol 3: Direct Binding and Target Engagement Assays
To confirm that the antagonist's mechanism of action involves direct interaction with GPVI, biophysical techniques can be employed.
Objective: To verify direct binding of the antagonist to the GPVI receptor.
Techniques:
-
Surface Plasmon Resonance (SPR): Immobilize recombinant GPVI on a sensor chip and flow the antagonist over the surface to measure binding affinity (Kᴅ) and kinetics (kₐ, kᴅ).
-
Microscale Thermophoresis (MST) / Saturation Transfer Difference (STD) NMR: These techniques can be used to validate binding interactions between the small molecule antagonist and the GPVI protein in solution.
These assays provide definitive evidence of target engagement, complementing the functional data from aggregation and flow cytometry studies.
Part 2: In Vivo Efficacy and Safety Assessment
In vivo models are essential to confirm that the in vitro specificity and potency translate to antithrombotic efficacy without compromising hemostasis. Humanized GPVI mouse models can be particularly valuable for testing human-specific antagonists.
Protocol 4: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This is a widely used model to assess arterial thrombosis.
Objective: To evaluate the antithrombotic efficacy of the GPVI antagonist in vivo.
Methodology:
-
Animal Model: Use mice (e.g., C57BL/6 or a humanized GPVI knock-in strain).
-
Antagonist Administration: Administer the GPVI antagonist via an appropriate route (e.g., intravenous, intraperitoneal) at various doses. Include a vehicle control group.
-
Surgical Procedure: Anesthetize the animal and expose the carotid artery.
-
Thrombus Induction: Apply a filter paper saturated with FeCl₃ (e.g., 5-10%) to the adventitial surface of the artery for 3-5 minutes to induce endothelial injury.
-
Thrombus Monitoring: Monitor blood flow in the artery using a Doppler flow probe. Record the time to vessel occlusion. The vessel can also be excised after a set time to measure thrombus weight.
-
Data Analysis: Compare the time to occlusion or thrombus weight between the antagonist-treated groups and the control group.
Protocol 5: Tail Bleeding Time Assay
This assay is the standard method for assessing the effect of an antithrombotic agent on hemostasis.
Objective: To determine if the GPVI antagonist prolongs bleeding time, a key indicator of safety.
Methodology:
-
Animal Model & Dosing: Use the same animal model and dosing regimen as in the thrombosis model to allow for direct comparison of efficacy and safety.
-
Procedure: Anesthetize the animal and maintain its body temperature. Amputate the distal tip (e.g., 3 mm) of the tail.
-
Measurement: Gently blot the tail with filter paper every 15-30 seconds without disturbing the forming clot. Record the time until bleeding ceases for a continuous period (e.g., >2 minutes). A cutoff time (e.g., 20-30 minutes) is typically set.
-
Data Analysis: Compare the mean bleeding time in the antagonist-treated groups to the vehicle control group. A specific GPVI antagonist is expected to cause little to no significant prolongation of bleeding time.
Table 2: Representative In Vivo Data for a Specific GPVI Antagonist
| Parameter | Vehicle Control | GPVI Antagonist (Effective Dose) | Standard Anticoagulant (e.g., GPIIb/IIIa inhibitor) |
| Thrombosis Model | |||
| Time to Occlusion (min) | 10 ± 2 | Significantly Increased (>30) or No Occlusion | Significantly Increased or No Occlusion |
| Safety Model | |||
| Bleeding Time (min) | 4 ± 1.5 | No significant increase (e.g., 5 ± 2) | Significantly Prolonged (>20) |
Data is hypothetical and based on published characteristics of GPVI inhibitors.
Conclusion
Assessing the specificity of a GPVI antagonist is a multi-step process that requires a combination of in vitro and in vivo assays. The ideal antagonist will demonstrate potent inhibition of collagen/CRP-induced platelet activation and aggregation while showing minimal to no activity against pathways triggered by other agonists. Furthermore, this selective in vitro profile should translate to significant antithrombotic efficacy in in vivo models without the liability of increased bleeding time. This comprehensive testing strategy is essential for identifying promising GPVI-targeted therapeutics that could offer a safer alternative for the prevention and treatment of thrombotic diseases.
References
- 1. Platelet collagen receptors, signaling and antagonism: emerging approaches for the prevention of intravascular thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycoprotein VI blockade: not just targeting collagen anymore? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for GPVI Antagonist 2 in the Study of Platelet-Leukocyte Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet-leukocyte interactions are critical cellular cross-talk mechanisms that play a pivotal role in the orchestration of thrombo-inflammatory responses. These interactions are implicated in the pathogenesis of a wide range of cardiovascular diseases, including atherosclerosis, thrombosis, and ischemia-reperfusion injury.[1][2] At the molecular level, these interactions are mediated by a variety of adhesion molecules and receptors expressed on the surface of both platelets and leukocytes. One key receptor on the platelet surface is Glycoprotein VI (GPVI), which is a major signaling receptor for collagen and other ligands, such as fibrin.[1][2] Upon activation, GPVI initiates a signaling cascade that leads to platelet activation, granule secretion, and conformational changes in integrins, thereby promoting the formation of platelet-leukocyte aggregates (PLAs). The formation of PLAs can amplify the inflammatory response by promoting leukocyte recruitment, activation, and effector functions.[1]
GPVI antagonist 2 is a small molecule inhibitor of the GPVI receptor. By blocking the interaction of GPVI with its ligands, this compound offers a targeted approach to modulate platelet activation and subsequent platelet-leukocyte interactions. These application notes provide detailed protocols for utilizing this compound as a tool to investigate the role of GPVI in platelet-leukocyte interactions in both in vitro and in vivo settings.
Mechanism of Action of this compound
This compound functions by competitively inhibiting the binding of ligands, such as collagen and collagen-related peptides (CRP), to the GPVI receptor on the platelet surface. This blockade prevents the initiation of the downstream signaling cascade that is essential for platelet activation. The antagonist has been shown to inhibit platelet aggregation induced by various GPVI-specific agonists.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound against various platelet agonists. This data is crucial for determining the appropriate concentration range for experimental studies.
| Agonist | IC₅₀ (μM) |
| Collagen | 0.35 |
| Collagen-Related Peptide (CRP) | 0.80 |
| Convulxin | 195.2 |
| Thrombin | 81.38 |
Note: The provided IC₅₀ values are for platelet aggregation. The optimal concentration of this compound for inhibiting platelet-leukocyte interactions may vary and should be determined empirically for each experimental system.
GPVI Signaling Pathway
Activation of GPVI triggers a well-defined intracellular signaling cascade. Understanding this pathway is essential for interpreting the effects of this compound.
Caption: GPVI signaling cascade leading to platelet activation and platelet-leukocyte aggregate formation.
Experimental Protocols
The following protocols are designed to assess the effect of this compound on platelet-leukocyte interactions.
In Vitro Quantification of Platelet-Leukocyte Aggregates by Flow Cytometry
This protocol allows for the quantitative analysis of platelet-neutrophil and platelet-monocyte aggregates in whole blood.
Experimental Workflow
Caption: Workflow for flow cytometric analysis of platelet-leukocyte aggregates.
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound (dissolved in an appropriate vehicle, e.g., DMSO).
-
Collagen or Collagen-Related Peptide (CRP).
-
Phosphate-buffered saline (PBS).
-
Fluorescently labeled antibodies:
-
Anti-human CD41a (platelet marker, e.g., FITC-conjugated).
-
Anti-human CD45 (pan-leukocyte marker, e.g., PerCP-conjugated).
-
Anti-human CD14 (monocyte marker, e.g., PE-conjugated).
-
Anti-human CD66b (neutrophil marker, e.g., APC-conjugated).
-
-
Fixation buffer (e.g., 1% paraformaldehyde in PBS).
-
Flow cytometer.
Procedure:
-
Blood Collection: Collect venous blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Pre-incubation with Antagonist:
-
In a microtiter plate or microcentrifuge tubes, aliquot 100 µL of whole blood per condition.
-
Add this compound at various final concentrations (e.g., 0.1, 1, 10, 100 µM) or vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Platelet Activation:
-
Add a GPVI agonist such as collagen (final concentration 1-10 µg/mL) or CRP (final concentration 1-5 µg/mL) to the blood samples.
-
Incubate for 15 minutes at 37°C. A resting (unstimulated) control should be included.
-
-
Antibody Staining:
-
Add the cocktail of fluorescently labeled antibodies to each sample at pre-titrated optimal concentrations.
-
Incubate for 20 minutes at room temperature in the dark.
-
-
Fixation:
-
Add 500 µL of fixation buffer to each sample.
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on the leukocyte populations (neutrophils and monocytes) based on their forward and side scatter characteristics and CD45 expression.
-
Within the neutrophil (CD66b+) and monocyte (CD14+) gates, quantify the percentage of cells that are also positive for the platelet marker (CD41a+). This represents the percentage of platelet-leukocyte aggregates.
-
Data Presentation:
| Treatment | Agonist | % Platelet-Neutrophil Aggregates (Mean ± SD) | % Platelet-Monocyte Aggregates (Mean ± SD) |
| Vehicle | None | ||
| Vehicle | Collagen | ||
| This compound (0.1 µM) | Collagen | ||
| This compound (1 µM) | Collagen | ||
| This compound (10 µM) | Collagen | ||
| This compound (100 µM) | Collagen |
In Vivo Imaging of Platelet-Leukocyte Interactions using Intravital Microscopy
This protocol allows for the real-time visualization and quantification of platelet-leukocyte interactions in the microcirculation of a living animal. A common model is the mouse cremaster muscle.
Experimental Workflow
Caption: Workflow for intravital microscopy of platelet-leukocyte interactions.
Materials:
-
Male C57BL/6 mice (8-12 weeks old).
-
Anesthetics (e.g., ketamine/xylazine).
-
Surgical instruments for cremaster muscle preparation.
-
Fluorescently labeled antibodies/dyes:
-
Anti-mouse CD41-PE (platelets).
-
Rhodamine 6G (leukocytes).
-
-
This compound.
-
Inflammatory stimulus (e.g., TNF-α, FeCl₃).
-
Intravital microscope equipped with a fluorescent light source, appropriate filters, and a high-speed camera.
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse according to approved institutional protocols.
-
Surgically exteriorize the cremaster muscle for microscopic observation.
-
Cannulate the jugular vein for intravenous administration of antibodies and the antagonist.
-
-
Fluorescent Labeling:
-
Intravenously inject fluorescently labeled anti-CD41 antibody to label platelets and Rhodamine 6G to label leukocytes.
-
-
Antagonist Administration:
-
Administer a bolus of this compound or vehicle control intravenously. The dose should be determined from pilot studies.
-
-
Induction of Inflammation/Injury:
-
Induce a local inflammatory response in the cremaster muscle by intrascrotal injection of TNF-α or by topical application of FeCl₃ to a venule to induce thrombosis.
-
-
Intravital Microscopy:
-
Position the mouse on the microscope stage and maintain the cremaster muscle superfused with warm saline.
-
Select post-capillary venules for observation.
-
Record time-lapse videos of the microcirculation.
-
-
Image Analysis:
-
Quantify the number of rolling and firmly adherent leukocytes.
-
Quantify the number and size of platelet aggregates.
-
Quantify the number of platelet-leukocyte interactions (transient and firm).
-
Data Presentation:
| Treatment | Parameter | Value (Mean ± SEM) |
| Vehicle | Leukocyte Rolling Flux (cells/min) | |
| This compound | Leukocyte Rolling Flux (cells/min) | |
| Vehicle | Adherent Leukocytes (cells/100 µm) | |
| This compound | Adherent Leukocytes (cells/100 µm) | |
| Vehicle | Platelet Adhesion (area µm²) | |
| This compound | Platelet Adhesion (area µm²) | |
| Vehicle | Platelet-Leukocyte Aggregates (count) | |
| This compound | Platelet-Leukocyte Aggregates (count) |
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of GPVI in mediating platelet-leukocyte interactions. The protocols provided herein offer a framework for researchers to investigate the effects of this antagonist in both in vitro and in vivo models of thrombo-inflammation. The quantitative data and visualization tools are intended to facilitate experimental design and data interpretation. It is recommended that researchers optimize the concentration of this compound for their specific experimental conditions to ensure robust and meaningful results. Further investigation into the precise effects of this compound on specific leukocyte subtypes and their activation states will contribute to a deeper understanding of the complex interplay between platelets and leukocytes in health and disease.
References
Application Notes and Protocols for Efficacy Studies of a GPVI Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoprotein VI (GPVI) is a critical platelet receptor for collagen and other thrombogenic substrates exposed upon vascular injury. Its central role in platelet activation and thrombus formation makes it an attractive target for the development of novel antiplatelet therapies.[1][2] This document provides detailed application notes and protocols for conducting preclinical efficacy studies of a GPVI antagonist. The described in vitro and in vivo assays are designed to assess the inhibitory potential of a test compound on GPVI-mediated platelet function and thrombosis.
GPVI Signaling Pathway
Upon vessel wall injury, exposed subendothelial collagen binds to and clusters GPVI on the platelet surface. This initiates a signaling cascade, starting with the phosphorylation of the associated FcRγ-chain by Src family kinases.[3] Spleen tyrosine kinase (Syk) is then recruited and activated, leading to the phosphorylation and activation of downstream targets, including phospholipase Cγ2 (PLCγ2).[3][4] PLCγ2 activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger calcium mobilization and protein kinase C (PKC) activation, respectively. This signaling cascade culminates in platelet shape change, degranulation (release of ADP, thromboxane (B8750289) A2), and integrin αIIbβ3 activation, leading to platelet aggregation and thrombus formation.
In Vitro Efficacy Studies
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the ability of a GPVI antagonist to inhibit collagen or collagen-related peptide (CRP-XL)-induced platelet aggregation in platelet-rich plasma (PRP) or washed platelets.
Experimental Workflow
Protocol: Platelet-Rich Plasma (PRP) Preparation
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, platelet-rich plasma layer and transfer to a new polypropylene (B1209903) tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP is used to set the 100% aggregation baseline.
Protocol: Washed Platelet Preparation
-
Prepare PRP as described above.
-
Acidify the PRP to a pH of 6.5 with acid-citrate-dextrose (ACD) solution.
-
Add prostacyclin (PGI2) to a final concentration of 0.1 µg/mL to prevent platelet activation.
-
Centrifuge the PRP at 800 x g for 10 minutes to pellet the platelets.
-
Gently resuspend the platelet pellet in a Tyrode's buffer containing PGI2 and apyrase.
-
Repeat the centrifugation and resuspension steps twice.
-
Finally, resuspend the washed platelets in Tyrode's buffer to the desired concentration.
Protocol: Light Transmission Aggregometry
-
Pre-warm PRP or washed platelet suspensions to 37°C.
-
Pipette 450 µL of the platelet suspension into an aggregometer cuvette with a stir bar.
-
Add 50 µL of the GPVI antagonist at various concentrations (or vehicle control) and incubate for 5-10 minutes.
-
Place the cuvette in the aggregometer and establish a baseline reading.
-
Add the GPVI-specific agonist, such as collagen (2-5 µg/mL) or CRP-XL (0.5-2 µg/mL), to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Analyze the aggregation curves to determine the maximum aggregation percentage and the area under the curve (AUC). Calculate the IC₅₀ value for the GPVI antagonist.
Data Presentation
| GPVI Antagonist Conc. (µM) | Agonist | Maximum Aggregation (%) | IC₅₀ (µM) |
| 0 (Vehicle) | Collagen (2 µg/mL) | 85 ± 5 | |
| 0.1 | Collagen (2 µg/mL) | 72 ± 6 | |
| 1 | Collagen (2 µg/mL) | 45 ± 4 | X.XX |
| 10 | Collagen (2 µg/mL) | 15 ± 3 | |
| 0 (Vehicle) | CRP-XL (1 µg/mL) | 90 ± 4 | |
| 0.1 | CRP-XL (1 µg/mL) | 78 ± 5 | |
| 1 | CRP-XL (1 µg/mL) | 50 ± 6 | Y.YY |
| 10 | CRP-XL (1 µg/mL) | 20 ± 4 |
Flow Cytometry for Platelet Activation Markers
This assay quantifies the expression of platelet activation markers on the surface of platelets in response to GPVI agonists.
Protocol: Platelet Staining and Flow Cytometry
-
Dilute whole blood 1:10 with a modified Tyrode's buffer.
-
Add the GPVI antagonist at various concentrations (or vehicle control) and incubate for 10 minutes at 37°C.
-
Add the GPVI agonist (e.g., collagen or CRP-XL) and incubate for 10 minutes at 37°C.
-
Add a cocktail of fluorescently labeled antibodies to the samples. A typical panel includes:
-
A platelet-specific marker (e.g., CD41-FITC or CD61-PerCP).
-
An activation-dependent marker of α-granule release (e.g., P-selectin/CD62P-PE).
-
An activation-dependent marker of integrin αIIbβ3 activation (e.g., PAC-1-FITC).
-
-
Incubate for 20 minutes at room temperature in the dark.
-
Fix the samples with 1% paraformaldehyde.
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter, and the platelet-specific marker.
-
Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each activation marker.
Data Presentation
| GPVI Antagonist Conc. (µM) | Agonist | P-selectin Positive (%) | PAC-1 Positive (%) |
| 0 (Vehicle) | CRP-XL (1 µg/mL) | 80 ± 7 | 88 ± 6 |
| 0.1 | CRP-XL (1 µg/mL) | 65 ± 8 | 75 ± 7 |
| 1 | CRP-XL (1 µg/mL) | 35 ± 5 | 42 ± 6 |
| 10 | CRP-XL (1 µg/mL) | 10 ± 3 | 15 ± 4 |
In Vivo Efficacy Study
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This widely used model assesses the in vivo antithrombotic efficacy of a GPVI antagonist in a living animal.
Experimental Workflow
Protocol: Ferric Chloride-Induced Thrombosis
-
Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail).
-
Make a midline cervical incision and carefully dissect the soft tissue to expose the common carotid artery.
-
Administer the GPVI antagonist or vehicle control intravenously or intraperitoneally, according to the compound's pharmacokinetic properties.
-
Place a small piece of filter paper (1x2 mm) saturated with 5-10% ferric chloride solution on the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and monitor blood flow using a Doppler flow probe placed upstream of the injury site.
-
Record the time to complete vessel occlusion (cessation of blood flow).
-
Monitor for any spontaneous reperfusion (thrombus instability).
-
At the end of the experiment, euthanize the animal and the carotid artery can be excised for histological analysis.
Data Presentation
| Treatment Group | n | Time to Occlusion (min) | Thrombus Stability (% reperfusion) |
| Vehicle Control | 10 | 12.5 ± 2.1 | 10 |
| GPVI Antagonist (X mg/kg) | 10 | 28.7 ± 4.5 | 60 |
| GPVI Antagonist (Y mg/kg) | 10 | > 45 (no occlusion) | N/A |
| p < 0.05 vs. Vehicle Control |
Conclusion
The protocols outlined in this document provide a robust framework for evaluating the efficacy of a novel GPVI antagonist. The in vitro assays confirm target engagement and quantify the inhibitory effect on platelet activation, while the in vivo thrombosis model provides crucial data on the compound's antithrombotic potential in a physiological setting. Consistent and significant inhibition across these assays would provide strong evidence for the therapeutic potential of the GPVI antagonist.
References
Troubleshooting & Optimization
troubleshooting GPVI antagonist 2 insolubility in aqueous buffers
Welcome to the technical support center for GPVI Antagonist 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments, with a primary focus on addressing the insolubility of this compound in aqueous buffers.
Troubleshooting Guide: Insolubility of this compound
This compound is a hydrophobic small molecule, and as such, its solubility in aqueous solutions can be limited. The following guide provides a systematic approach to overcoming these solubility challenges.
Initial Assessment
Before proceeding to more complex methods, it is crucial to perform a few basic checks:
-
Visual Inspection: After attempting to dissolve the antagonist, visually inspect the solution. Is it clear, or can you see suspended particles, cloudiness, or a film on the surface? The presence of any of these indicates incomplete dissolution.
-
Stock Solution Integrity: If you are working from a stock solution, ensure that the antagonist has not precipitated out of the stock solvent over time, especially if it has been stored at low temperatures. If precipitation is observed, gently warm and vortex the stock solution to redissolve the compound before use.
Step-by-Step Troubleshooting Workflow
If initial checks do not resolve the issue, follow this workflow to systematically address the insolubility of this compound.
Caption: Troubleshooting workflow for this compound insolubility.
Detailed Methodologies
1. Utilizing Co-solvents
The most common approach for solubilizing hydrophobic compounds is to first dissolve them in a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the aqueous buffer.[1] Dimethyl sulfoxide (B87167) (DMSO) is a widely used co-solvent for this purpose.[2]
Key Consideration: The final concentration of the organic solvent in your assay is critical. High concentrations can affect protein stability and function. For instance, DMSO can inhibit platelet aggregation at certain concentrations.[3][4][5] It is recommended to keep the final concentration of DMSO below 0.5%, although the tolerance can be cell-type and assay-dependent.
| Co-solvent | Recommended Starting Stock Concentration | Typical Final Assay Concentration | Notes |
| DMSO | 10-50 mM | < 0.5% (v/v) | Can affect platelet function at higher concentrations.[3][6] |
| Ethanol | 10-50 mM | < 1% (v/v) | Can cause protein denaturation at higher concentrations. |
| Methanol | 10-50 mM | < 1% (v/v) | Can be toxic to some cell types. |
| Polyethylene Glycol (PEG) | Varies by MW | Varies | Generally biocompatible; can also help stabilize proteins.[2] |
Table 1: Common Co-solvents for Hydrophobic Compounds
2. pH Adjustment
The solubility of a compound can be significantly influenced by its ionization state, which is dependent on the pH of the solution. If this compound has ionizable functional groups, adjusting the pH of the aqueous buffer may improve its solubility.[7]
Key Consideration: Ensure that the adjusted pH is within the stable and functional range for your target protein and assay components.
3. Use of Surfactants/Detergents
Surfactants can form micelles that encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous solutions.[8][9] Non-ionic or zwitterionic detergents are generally preferred as they are less likely to denature proteins.
| Surfactant Type | Example | Typical Working Concentration | Notes |
| Non-ionic | Tween® 20, Triton™ X-100 | 0.01 - 0.1% (v/v) | Generally mild and non-denaturing. |
| Zwitterionic | CHAPS | 0.1 - 1% (w/v) | Effective at solubilizing membrane proteins. |
| Polymeric | Pluronic® F-68 | 0.02 - 0.2% (w/v) | Often used in cell culture to reduce shear stress. |
Table 2: Surfactants for Solubility Enhancement
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh out a precise amount of this compound powder.
-
Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Testing Solubility with Co-solvents
-
Prepare your aqueous buffer of choice.
-
Create a series of dilutions of your this compound stock solution in the aqueous buffer. The final concentration of the antagonist should be at your desired working concentration, while the final concentration of the co-solvent (e.g., DMSO) varies (e.g., 1%, 0.5%, 0.2%, 0.1%, 0.05%).
-
For each dilution, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Incubate the solutions at the experimental temperature for 15-30 minutes.
-
Visually inspect for any signs of precipitation.
-
For a more rigorous check, centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes. The presence of a pellet indicates that the compound has precipitated.
Protocol 3: pH Optimization for Solubility
-
Prepare a series of your chosen buffer, each adjusted to a different pH value (e.g., in 0.5 pH unit increments from 6.0 to 8.5).
-
Add the this compound stock solution to each buffer to the final desired concentration, keeping the co-solvent concentration constant and as low as possible.
-
Mix well and incubate at your experimental temperature for 30 minutes.
-
Visually and, if necessary, by centrifugation, assess the solubility at each pH.
-
Select the pH that provides the best solubility without compromising the integrity of your experiment.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A: this compound is a "grease-ball" type molecule with high lipophilicity, meaning it has a low affinity for water and tends to self-associate or aggregate in aqueous environments.[10][11] For it to dissolve, the energy required to break its crystal lattice structure must be overcome by the energy released upon its interaction with the solvent molecules. This balance is often unfavorable in purely aqueous systems for hydrophobic compounds.[11]
Q2: I prepared a stock solution in DMSO, but it precipitates when I add it to my aqueous buffer. What should I do?
A: This is a common issue known as "crashing out." It occurs when the antagonist, which is soluble in the high concentration of organic solvent in the stock, becomes insoluble as the solvent is diluted in the aqueous buffer. To resolve this, try the following:
-
Lower the final concentration of the antagonist: You may be exceeding its solubility limit in the final buffer.
-
Decrease the final concentration of DMSO more gradually: Add the stock solution to the buffer slowly while vortexing.
-
Increase the final concentration of DMSO slightly: Find the lowest concentration of DMSO that maintains solubility (see Protocol 2).
-
Use other solubilizing agents: Consider adding a small amount of surfactant to your aqueous buffer (see Table 2).
Q3: What is the maximum recommended concentration of DMSO in my final assay?
A: As a general rule, the final concentration of DMSO should be kept below 0.5% (v/v). However, the tolerance for DMSO is highly dependent on the biological system you are studying. Some cell lines and enzymes are sensitive to concentrations as low as 0.1%.[6] It is always best to run a vehicle control (buffer with the same final concentration of DMSO but without the antagonist) to ensure the solvent is not affecting your experimental results.
Q4: Will the solubilization method affect the activity of this compound or my biological system?
A: Potentially, yes. High concentrations of organic solvents can denature proteins or alter cell membranes.[2][5] Extreme pH values can change the ionization state of your protein of interest, affecting its structure and function.[12] Surfactants can also interfere with protein-protein interactions or membrane integrity. Therefore, it is crucial to use the mildest conditions possible to achieve solubility and always include appropriate vehicle controls in your experiments.
Q5: How can I confirm if the antagonist is truly dissolved or just a fine suspension?
A: A true solution will be completely clear and will not scatter light. A fine suspension may appear slightly hazy or opalescent. The most definitive way to check is to centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes. If a pellet forms at the bottom of the tube, the compound is not fully dissolved.
GPVI Signaling Pathway
Understanding the pathway you are targeting is crucial for interpreting your results. GPVI is a key receptor on platelets for collagen and fibrin.[13][14] Its activation leads to a signaling cascade that results in platelet activation, aggregation, and thrombus formation.
Caption: Simplified GPVI signaling cascade in platelets.
GPVI activation by collagen initiates a signaling cascade through the associated Fc receptor γ-chain (FcRγ).[13][15] This involves the sequential activation of Src and Syk family tyrosine kinases, leading to the activation of phospholipase Cγ2 (PLCγ2) and subsequent downstream signaling that results in platelet activation.[16][17] this compound is designed to block the initial interaction between collagen and GPVI, thereby inhibiting this entire cascade.
References
- 1. longdom.org [longdom.org]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide: effects on function of fresh platelets and on the viability of platelets in storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Portal [scholarship.libraries.rutgers.edu]
- 5. Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Functional significance of the platelet immune receptors GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. ashpublications.org [ashpublications.org]
- 16. GPVI surface expression and signalling pathway activation are increased in platelets from obese patients: Elucidating potential anti-atherothrombotic targets in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing GPVI Antagonist 2 Concentration for In Vitro Assays
Welcome to the technical support center for the optimization of GPVI antagonist 2 concentration in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental setup, address common challenges, and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is GPVI and why is it a target for antiplatelet therapy?
Glycoprotein VI (GPVI) is a crucial receptor found exclusively on the surface of platelets and their precursor cells, megakaryocytes.[1] It plays a primary role in initiating thrombus formation following the rupture of an atherosclerotic plaque by binding to exposed collagen and other ligands like fibrin.[1][2][3] This interaction triggers a signaling cascade that leads to platelet activation, aggregation, and the formation of a blood clot.[4][5] Targeting GPVI is a promising strategy for developing antiplatelet therapies because its inhibition can prevent pathological thrombosis with a potentially lower risk of bleeding complications compared to current antiplatelet agents.[3][6][7]
Q2: What is this compound and what is its mechanism of action?
This compound is a potential inhibitor of the Glycoprotein VI receptor. Its primary mechanism of action is to block the interaction between GPVI and its ligands, such as collagen or collagen-related peptide (CRP), thereby preventing the initiation of the downstream signaling cascade that leads to platelet activation and aggregation.[8]
Q3: Which in vitro assays are most suitable for determining the optimal concentration of this compound?
Several in vitro assays can be used to determine the efficacy of a GPVI antagonist. The most common include:
-
Light Transmission Aggregometry (LTA): This is a gold-standard method to measure platelet aggregation in response to agonists like collagen or CRP.
-
Flow Cytometry: Used to measure markers of platelet activation, such as P-selectin expression or integrin αIIbβ3 activation.[9][10]
-
Calcium Mobilization Assays: Measures the release of intracellular calcium, a key event in the GPVI signaling pathway.[2][4]
-
Platelet Adhesion and Spreading Assays: These assays assess the ability of platelets to adhere to a collagen-coated surface and spread, which are GPVI-dependent processes.[11]
Q4: What are the typical effective concentrations for small-molecule GPVI antagonists in in vitro assays?
The effective concentration of a GPVI antagonist can vary significantly depending on the specific compound and the assay being used. For small-molecule inhibitors, IC50 values (the concentration required to inhibit 50% of the response) are often in the micromolar (µM) range.[2][9] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No or low inhibition of platelet aggregation | Inappropriate agonist concentration: The concentration of the GPVI agonist (e.g., collagen, CRP) may be too high, overwhelming the antagonist. | Optimize the agonist concentration to induce a submaximal aggregation response. This will create a suitable window to observe inhibition.[12] |
| Antagonist degradation: The antagonist may be unstable under the experimental conditions. | Prepare fresh solutions of the antagonist for each experiment and avoid repeated freeze-thaw cycles.[12] | |
| Off-target effects of agonists: Some agonists can activate platelets through pathways other than GPVI. | Use a highly specific GPVI agonist like collagen-related peptide (CRP-XL) or convulxin to ensure the observed effects are GPVI-mediated.[9][11] | |
| High variability between experiments | Donor-to-donor variability: Platelet reactivity can vary significantly between blood donors due to genetic factors and other physiological differences.[9][12] | Acknowledge this inherent biological variability. If possible, use platelets from the same donor for a set of comparative experiments. When pooling data, use a sufficient number of different donors to ensure the results are representative. |
| Platelet handling: Platelets are sensitive and can be activated during blood collection and preparation of platelet-rich plasma (PRP).[13] | Follow a standardized protocol for blood collection and PRP preparation. Use a 21-gauge needle, discard the first few mL of blood, and use appropriate anticoagulants like 3.2% sodium citrate (B86180).[12] Centrifuge blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.[12] | |
| Inconsistent incubation times: The pre-incubation time of the antagonist with platelets can affect its efficacy. | Standardize the incubation time for the antagonist with the platelet suspension before adding the agonist. A typical incubation time is between 5 and 15 minutes.[12] | |
| Unexpected platelet activation by the antagonist | Compound impurity or formulation issues: The antagonist preparation may contain impurities or the vehicle used for dissolution may be activating the platelets. | Use a high-purity antagonist. Run a vehicle control (the solvent used to dissolve the antagonist) to ensure it does not affect platelet function. |
| Difficulty in reproducing published data | Differences in experimental protocols: Minor variations in protocols, such as temperature, pH, or reagent concentrations, can lead to different results. | Carefully review and adhere to the detailed methodologies provided in the original publication. Pay close attention to details like the final platelet count, agonist concentrations, and instrument settings.[13] |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of various known GPVI antagonists from published studies. This data can serve as a reference for your own experiments.
Table 1: IC50 Values of Small-Molecule GPVI Antagonists in Platelet Aggregation Assays
| Antagonist | Agonist | IC50 (µM) | Reference |
| This compound | Collagen | 0.35 | [8] |
| CRP | 0.80 | [8] | |
| Convulxin | 195.2 | [8] | |
| Thrombin | 81.38 | [8] | |
| GPVI antagonist 3 | Collagen | 1.01 | [8] |
| CRP | 1.92 | [8] | |
| Convulxin | 7.24 | [8] | |
| Thrombin | 51.74 | [8] | |
| (S)-S007-1558 | Collagen | 25.3 | [8] |
| Luteolin | Collagen | 4.81 | [11] |
| Convulxin | 8.66 | [11] |
Table 2: IC50 Values of GPVI Antagonists in Other In Vitro Assays
| Antagonist | Assay | Agonist | IC50 (µM) | Reference |
| Losartan | Ca2+ Release | CRP-XL | 4 | [2] |
| Cinanserin | Ca2+ Release | CRP-XL | 40 | [2] |
| Luteolin | Collagen-GPVI Binding | - | 5.49 | [11] |
Experimental Protocols
Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for performing a light transmission aggregometry assay to assess the inhibitory effect of this compound on platelet aggregation.
1. Materials:
-
Freshly drawn whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.[12]
-
3.2% sodium citrate tubes.[12]
-
This compound stock solution.
-
GPVI-specific agonist (e.g., Collagen or CRP-XL).
-
Platelet-Poor Plasma (PPP).
-
Light Transmission Aggregometer.
2. Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into citrate tubes (9:1 ratio of blood to anticoagulant).[12]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.[12]
-
Carefully collect the upper PRP layer.
-
Allow the PRP to rest for at least 30 minutes at room temperature.[12]
3. Instrument Setup:
-
Warm up the aggregometer to 37°C.[12]
-
Calibrate the instrument by setting 100% aggregation with PPP and 0% aggregation with PRP.[12]
4. Assay Procedure:
-
Pipette PRP into a cuvette with a stir bar.
-
Add the desired concentration of this compound or vehicle control to the PRP.
-
Incubate for a standardized time (e.g., 5-15 minutes) with stirring.[12]
-
Add the GPVI agonist to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).[12]
5. Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each sample.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value of this compound.
Visualizations
Signaling Pathways and Workflows
Caption: GPVI signaling cascade in platelets.
Caption: Workflow for in vitro GPVI antagonist testing.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Discovery of Novel GPVI Receptor Antagonists by Structure-Based Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming challenges in developing small molecule inhibitors for GPVI and CLEC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycoprotein VI blockade: not just targeting collagen anymore? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Comparative Assessment Study of Known Small-molecule GPVI Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting platelet GPVI with glenzocimab: a novel mechanism for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Luteolin inhibits GPVI-mediated platelet activation, oxidative stress, and thrombosis [frontiersin.org]
- 12. benchchem.com [benchchem.com]
- 13. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
Technical Support Center: Minimizing Bleeding Risk with GPVI Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Glycoprotein VI (GPVI) antagonists while minimizing the associated bleeding risks. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which GPVI antagonists prevent thrombosis?
A1: GPVI is a crucial platelet receptor for collagen and other ligands like fibrin, which are exposed upon vascular injury or atherosclerotic plaque rupture.[1][2][3] GPVI antagonists function by blocking the interaction between GPVI and its ligands.[1] This inhibition prevents the initial steps of platelet adhesion and activation, thereby reducing the formation of a thrombus.[1] This targeted approach is advantageous as it intervenes at an early and specific stage of the thrombotic cascade.
Q2: Why are GPVI antagonists expected to have a lower bleeding risk compared to conventional antiplatelet agents?
A2: Conventional antiplatelet agents, such as aspirin (B1665792) and P2Y12 inhibitors (e.g., clopidogrel), target pathways that are crucial for general hemostasis, the process that stops bleeding from a wound. In contrast, GPVI's role in thrombosis, particularly that initiated by atherosclerotic plaque rupture, is thought to be more significant than its role in normal hemostasis. Preclinical and early clinical studies with GPVI inhibitors like glenzocimab and revacept have shown effective antithrombotic activity with no significant increase in bleeding times. This suggests that inhibiting GPVI can uncouple the pathological process of thrombosis from the physiological process of hemostasis.
Q3: What are the different types of GPVI antagonists currently under investigation?
A3: Several types of GPVI antagonists are being developed, including:
-
Monoclonal antibodies and antibody fragments: Glenzocimab (ACT017) is a humanized anti-GPVI Fab fragment that has undergone clinical trials.
-
Soluble GPVI-Fc fusion proteins: Revacept is a dimeric GPVI-Fc fusion protein that acts as a decoy receptor, binding to collagen and preventing platelet GPVI interaction.
-
Small molecule inhibitors: Researchers are also exploring orally bioavailable small molecules that can inhibit GPVI function.
Q4: Can GPVI antagonists be used in combination with other antiplatelet drugs?
A4: Yes, preclinical studies have shown that combining a GPVI antagonist like glenzocimab with aspirin and ticagrelor (B1683153) can lead to a more potent inhibition of platelet aggregation induced by atherosclerotic plaque. This suggests a potential for combination therapy, although the risk-benefit profile, particularly concerning bleeding, would need to be carefully evaluated in clinical trials.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in platelet aggregation results with a GPVI antagonist.
-
Possible Cause 1: Pre-analytical variables. Platelet function is highly sensitive to handling. Improper collection techniques, incorrect blood-to-anticoagulant ratios, delayed testing, and improper storage temperatures can all affect results.
-
Solution: Standardize blood collection and processing protocols. Ensure venipuncture is clean, collection tubes are correctly filled, and testing is performed within 2-4 hours of collection. Samples should be kept at room temperature.
-
-
Possible Cause 2: Inconsistent agonist or antagonist concentration. Inaccurate pipetting or improper dilution of the GPVI antagonist or the platelet agonist (e.g., collagen, collagen-related peptide [CRP]) will lead to variable results.
-
Solution: Calibrate pipettes regularly. Prepare fresh dilutions of agonists and antagonists for each experiment. Perform dose-response curves to determine the optimal concentrations.
-
-
Possible Cause 3: Instrument malfunction. An uncalibrated or poorly maintained aggregometer can produce unreliable data.
-
Solution: Ensure the aggregometer is properly calibrated and maintained according to the manufacturer's instructions. Check for air bubbles in the cuvettes and ensure proper stirring.
-
Issue 2: No significant inhibition of platelet aggregation is observed with the GPVI antagonist.
-
Possible Cause 1: Inactive antagonist. The GPVI antagonist may have degraded due to improper storage or handling.
-
Solution: Verify the storage conditions and expiration date of the antagonist. If possible, test its activity in a well-established, simple assay.
-
-
Possible Cause 2: Suboptimal assay conditions. The concentration of the agonist may be too high, overcoming the inhibitory effect of the antagonist.
-
Solution: Perform a dose-response curve for the agonist to determine a submaximal concentration that is sensitive to inhibition.
-
-
Possible Cause 3: Incorrect platelet preparation. The process of preparing platelet-rich plasma (PRP) can inadvertently activate platelets, making them less responsive to further stimulation or inhibition.
-
Solution: Use standardized, gentle centrifugation protocols to prepare PRP. Minimize handling and agitation of the platelet samples.
-
In Vivo Experiments
Issue 3: Inconsistent bleeding times in a mouse tail bleeding assay.
-
Possible Cause 1: Variation in tail amputation. The length and location of the tail tip amputation can significantly impact bleeding.
-
Solution: Standardize the amputation procedure. Use a sharp, sterile blade to transect a specific diameter of the tail tip (e.g., 3 mm).
-
-
Possible Cause 2: Fluctuation in body temperature. Hypothermia can affect platelet function and coagulation.
-
Solution: Maintain the mouse's body temperature, for example, by immersing the tail in saline at 37°C.
-
-
Possible Cause 3: Re-bleeding. The initial clot may be unstable, leading to re-bleeding and inaccurate measurement of the primary bleeding time.
-
Solution: Continuously monitor the bleeding pattern and note any instances of re-bleeding. Some protocols also measure total blood loss (bleeding volume) as a more sensitive endpoint.
-
Issue 4: Difficulty in interpreting thrombosis models.
-
Possible Cause 1: High variability in thrombus size. The surgical procedure to induce thrombosis can have inherent variability.
-
Solution: Ensure consistent surgical technique and consider using models with lower intrinsic variability. Validate the surgical technique against established guidelines.
-
-
Possible Cause 2: Inappropriate animal model. The chosen animal model may not accurately reflect the human disease state being investigated.
-
Solution: Carefully select the animal model based on the specific research question. Be aware of the advantages and disadvantages of different models (e.g., ferric chloride-induced thrombosis vs. stenosis models).
-
Data Presentation
Table 1: Comparative Efficacy of Investigational GPVI Antagonists
| Antagonist | Type | Target | Reported Effect | Reference |
| Glenzocimab (ACT017) | Humanized Fab fragment | GPVI | Inhibits collagen- and fibrin-induced platelet aggregation. | |
| Revacept | Dimeric GPVI-Fc fusion protein | Collagen | Prevents platelet-bound GPVI from binding to exposed collagen. | |
| Losartan | Small molecule | GPVI collagen-binding site | Inhibits GPVI-mediated platelet activation in a competitive manner. | |
| Cinanserin | Small molecule | GPVI collagen-binding site | Inhibits GPVI-mediated platelet activation. |
Table 2: Bleeding Risk Profile of GPVI Antagonists from Preclinical and Early Clinical Studies
| Antagonist | Study Type | Key Finding | Reference |
| Glenzocimab (ACT017) | Phase I Clinical Trial | Well-tolerated with no change in bleeding times. | |
| Revacept | Preclinical and Phase I | No apparent increased risk of bleeding. | |
| GPVI-deficient mice | Animal Model | No increased bleeding times. |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA) to Assess GPVI Antagonist Efficacy
-
Blood Collection and PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10^9/L) using PPP.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C.
-
Place a cuvette with PRP and a stir bar into the aggregometer and establish a baseline (0% aggregation).
-
Replace the PRP with PPP to set the 100% aggregation baseline.
-
Add the GPVI antagonist or vehicle control to a fresh aliquot of PRP and incubate for the desired time.
-
Add the platelet agonist (e.g., collagen or CRP) to initiate aggregation and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Measure the maximum percentage of aggregation.
-
Compare the aggregation response in the presence of the GPVI antagonist to the vehicle control.
-
Generate dose-response curves to determine the IC50 of the antagonist.
-
Protocol 2: Mouse Tail Bleeding Assay
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Place the mouse on a warming pad to maintain body temperature.
-
-
Bleeding Induction:
-
Immerse the distal 2 cm of the tail in a tube containing saline at 37°C.
-
Using a sharp scalpel, transect 3 mm from the tip of the tail.
-
Immediately return the tail to the saline-filled tube and start a timer.
-
-
Measurement:
-
Record the time until bleeding ceases for at least 30 seconds. This is the bleeding time.
-
A cut-off time (e.g., 10 minutes) should be established, after which the bleeding is considered continuous.
-
For bleeding volume measurement, the tube can be weighed before and after the experiment, or the hemoglobin content of the saline can be measured.
-
-
Data Analysis:
-
Compare the bleeding times and/or volumes between mice treated with the GPVI antagonist and vehicle-treated controls.
-
Visualizations
Caption: GPVI signaling pathway and the site of antagonist action.
Caption: Workflow for Light Transmission Aggregometry (LTA).
References
Technical Support Center: Improving the Bioavailability of Small Molecule GPVI Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental validation and preclinical development of small molecule Glycoprotein VI (GPVI) inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: Why is achieving good oral bioavailability for small molecule GPVI inhibitors so challenging?
A1: The primary challenge lies in the nature of the GPVI receptor itself. The binding site for its natural ligand, collagen, is a relatively large, flat surface with few distinct pockets.[1] This makes it difficult to design small molecules that can bind with high affinity and specificity, which is a common hurdle for inhibitors of protein-protein interactions.[1] Consequently, many small molecule GPVI inhibitors have relatively low potency (in the micromolar range), which can contribute to poor oral bioavailability.[2]
Q2: What are the initial steps to consider when my potent in vitro GPVI inhibitor shows poor in vivo exposure?
A2: Poor in vivo exposure despite good in vitro activity points towards issues with absorption, distribution, metabolism, or excretion (ADME). The first step is to assess the compound's fundamental physicochemical properties, including aqueous solubility and permeability. These factors are often the primary barriers to good oral bioavailability for many small molecule drugs.
Q3: Are there any particular off-target effects I should be aware of when testing my GPVI inhibitor in platelet assays?
A3: Yes, it's crucial to assess selectivity. Platelet activation is a complex process involving multiple receptors and signaling pathways.[3] Some compounds may show inhibition in a collagen-induced aggregation assay not by acting on GPVI, but by interfering with downstream signaling nodes common to other activation pathways (e.g., Syk, PLCγ2) or by affecting receptors for secondary agonists like ADP (P2Y1/P12) or thromboxane (B8750289) A2 (TP receptors).[4] For example, the compound GLA, despite inhibiting GPVI-mediated aggregation, was found to be a more potent inhibitor of ADP-induced aggregation, suggesting off-target activity.
II. Troubleshooting Guide
This guide addresses common issues encountered during the development of small molecule GPVI inhibitors, focusing on challenges related to their oral bioavailability and in vitro testing.
Issue 1: Low Aqueous Solubility of the GPVI Inhibitor
Question: My small molecule GPVI inhibitor shows potent in vitro activity but has very low aqueous solubility, leading to poor dissolution and absorption. What formulation strategies can I employ to improve this?
Answer: Low aqueous solubility is a common challenge. Several formulation strategies can be explored to enhance the dissolution rate and concentration of your inhibitor in the gastrointestinal tract:
-
Particle Size Reduction:
-
Micronization: Techniques like jet milling reduce particle size, increasing the surface area available for dissolution.
-
Nanonization: Creating nanoparticles through methods like high-pressure homogenization can further enhance dissolution rates due to a significantly larger surface area-to-volume ratio.
-
-
Amorphous Solid Dispersions:
-
Description: This involves dispersing the crystalline drug in an inert polymer matrix, converting it to a higher-energy amorphous state which has better solubility.
-
Methods: Common techniques include spray drying and hot-melt extrusion.
-
-
Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids. This can significantly improve the solubilization and absorption of lipophilic drugs.
-
-
Complexation:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity where the drug molecule can be encapsulated, forming an inclusion complex with enhanced aqueous solubility.
-
Issue 2: Poor Intestinal Permeability
Question: My GPVI inhibitor has been formulated to have good solubility, but it still shows low oral absorption. I suspect poor intestinal permeability. How can I investigate and address this?
Answer: Poor permeability across the intestinal epithelium is another major barrier. You can investigate this using in vitro models and then apply strategies to improve transport.
-
Experimental Assessment:
-
Caco-2 Permeability Assay: This is the gold-standard in vitro model using a monolayer of human colorectal adenocarcinoma cells that differentiate to mimic the intestinal barrier. This assay can determine the apparent permeability coefficient (Papp) and identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A bi-directional assay (measuring transport from apical-to-basolateral and basolateral-to-apical) is recommended.
-
-
Strategies for Improvement:
-
Prodrug Approach: A pharmacologically inactive derivative of your inhibitor can be designed to have improved permeability by masking polar functional groups with lipophilic moieties (e.g., as esters or carbamates). Once absorbed, the prodrug is metabolized in vivo to release the active inhibitor.
-
Structural Modification: Rational medicinal chemistry approaches can be used to optimize the inhibitor's structure. This could involve reducing the number of hydrogen bond donors and acceptors or fine-tuning the lipophilicity (LogP) to fall within an optimal range for passive diffusion.
-
Issue 3: Inconsistent or Weak Activity in Platelet Aggregation Assays
Question: My small molecule GPVI inhibitor shows variable or weaker-than-expected inhibition in platelet aggregation assays. What are the potential causes and how can I troubleshoot this?
Answer: This is a frequent issue, especially with compounds that have low potency or solubility.
-
Troubleshooting Steps:
-
Compound Solubility and Aggregation in Assay Buffer:
-
Problem: The inhibitor may be precipitating or forming aggregates in the aqueous assay buffer, reducing its effective concentration. Aggregates can also cause non-specific inhibition, leading to misleading results.
-
Solution: Visually inspect for precipitation. Use a vehicle control (e.g., DMSO-only) to ensure the solvent isn't affecting aggregation. Consider pre-dissolving the compound at a higher concentration in DMSO and then diluting it carefully. If solubility issues persist, the use of detergents (with caution, as they can affect platelet function) or alternative formulation approaches for the in vitro assay may be necessary.
-
-
Differentiating On-Target vs. Off-Target Effects:
-
Problem: The observed inhibition might not be specific to GPVI.
-
Solution: Perform counter-screening. Test your compound's effect on platelet aggregation induced by a panel of agonists that act through different pathways, such as ADP (P2Y12 pathway), thrombin (PAR pathway), and arachidonic acid (Thromboxane pathway). A truly GPVI-specific inhibitor should potently inhibit aggregation by GPVI-specific agonists (collagen, CRP-XL, convulxin) but have minimal effect on aggregation induced by other agonists.
-
-
Agonist Concentration:
-
Problem: Using too high a concentration of the GPVI agonist (e.g., CRP-XL) can overcome the inhibitory effect of a competitive or weakly potent antagonist.
-
Solution: Perform a full dose-response curve for the agonist to determine its EC50. For inhibitor studies, use a concentration of the agonist that gives a submaximal response (e.g., EC50 to EC80). This increases the sensitivity of the assay to inhibition.
-
-
Donor Variability:
-
Problem: Platelet reactivity can vary significantly between blood donors.
-
Solution: Whenever possible, perform experiments using platelets from multiple donors to ensure the observed effects are consistent. When comparing compounds, they should be tested in parallel using platelets from the same donor.
-
-
III. Data Presentation: In Vivo Efficacy of a Small Molecule GPVI Inhibitor
While extensive oral pharmacokinetic data for small molecule GPVI inhibitors is limited in the public domain, some preclinical efficacy data is available. The following table summarizes the in vivo antithrombotic activity of a novel tetrahydropyrido(3,4-b)indole-based GPVI inhibitor.
| Compound ID | Species | Assay | Route of Administration | Effective Dose (ED50) | IC50 (Collagen-induced Aggregation) | Reference |
| 6b | Mouse | Thrombus formation | Oral (p.o.) | 28.36 µmol/kg | 6.7 µM |
IV. Experimental Protocols
Light Transmission Aggregometry (LTA) for GPVI Inhibition
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) using a GPVI-specific agonist, Collagen-Related Peptide (CRP-XL), and is a standard method for assessing inhibitor potency.
a. Materials:
-
Fresh human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
CRP-XL (from a standardized source).
-
Platelet-Poor Plasma (PPP) for blanking the aggregometer.
-
Test inhibitor dissolved in a suitable vehicle (e.g., DMSO).
-
Light Transmission Aggregometer.
b. Method:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at 200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully aspirate the upper straw-colored PRP layer and transfer it to a fresh polypropylene (B1209903) tube.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
-
-
Preparation of Platelet-Poor Plasma (PPP):
-
Centrifuge the remaining blood at 2500 x g for 10-15 minutes at room temperature to pellet all cellular components.
-
Collect the supernatant (PPP).
-
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Calibrate the instrument by setting 100% light transmission with a cuvette containing PPP and 0% transmission with a cuvette containing PRP.
-
-
Aggregation Assay:
-
Pipette an aliquot of PRP (typically 250-450 µL, depending on the system) into a cuvette with a magnetic stir bar. Place it in the heating block of the aggregometer.
-
Add the test inhibitor or vehicle control (e.g., 1% of the final volume) to the PRP. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.
-
Initiate aggregation by adding a pre-determined, submaximal concentration of CRP-XL.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the IC50 value of the inhibitor by plotting the percentage inhibition against a range of inhibitor concentrations.
-
Caco-2 Permeability Assay
This assay is used to predict intestinal drug absorption and identify potential substrates of efflux transporters.
a. Materials:
-
Caco-2 cells.
-
Transwell™ inserts (e.g., 24-well format).
-
Culture medium and buffers (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Test inhibitor and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability).
-
Analytical instrumentation (LC-MS/MS).
b. Method:
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days until they form a differentiated, confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test inhibitor (at a known concentration, e.g., 10 µM) in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 2 hours), take samples from the basolateral compartment.
-
-
Sample Analysis:
-
Quantify the concentration of the inhibitor in the receiver compartment using LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt = Rate of drug appearance in the receiver compartment.
-
A = Surface area of the membrane.
-
C0 = Initial concentration in the donor compartment.
-
-
-
Efflux Ratio (for Bi-directional Assay):
-
Repeat the experiment in the reverse direction (Basolateral to Apical, B to A).
-
Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the compound is a substrate for an efflux transporter.
-
V. Visualizations
Caption: Simplified GPVI signaling cascade in platelets.
Caption: Workflow for developing orally bioavailable GPVI inhibitors.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overcoming challenges in developing small molecule inhibitors for GPVI and CLEC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Comparative Assessment Study of Known Small-molecule GPVI Modulators - PMC [pmc.ncbi.nlm.nih.gov]
GPVI antagonist 2 stability and storage conditions
Welcome to the Technical Support Center for GPVI Antagonist 2. This resource is designed to assist researchers, scientists, and drug development professionals in the successful application of this antagonist in their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability, proper storage, and effective use of this compound.
For the purposes of this guide, we will refer to a representative GPVI antagonist, Revacept , a dimeric fusion protein composed of the extracellular domain of human glycoprotein (B1211001) VI (GPVI) and the Fc fragment of human IgG1.[1][2] While specific data for a hypothetical "this compound" is not available, the information provided for Revacept is illustrative for a molecule of this class.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
A1: Lyophilized this compound should be stored in a temperature-controlled freezer at -20°C to -90°C for long-term stability.
Q2: How should I reconstitute the lyophilized this compound?
A2: Reconstitution should be performed using a sterile, high-purity diluent as specified on the product data sheet. A general procedure involves gently adding the recommended volume of diluent to the vial, followed by slow swirling or inversion to dissolve the powder. Avoid vigorous shaking to prevent protein aggregation.
Q3: What is the recommended short-term storage condition for the reconstituted this compound solution?
A3: Once reconstituted, the this compound solution should be stored at 2-8°C for short-term use, typically up to one week. For longer storage, it is advisable to aliquot the solution into single-use volumes and store at -80°C.
Q4: How many freeze-thaw cycles are recommended for the reconstituted antagonist?
A4: To maintain the integrity and activity of the antagonist, it is highly recommended to avoid repeated freeze-thaw cycles. Upon reconstitution, aliquot the solution into volumes suitable for single experiments and freeze them. Thaw an aliquot only once before use.
Q5: Is the this compound sensitive to light?
A5: As with many protein-based therapeutics, it is good practice to protect the this compound from prolonged exposure to light. Store both the lyophilized powder and the reconstituted solution in the dark or in amber vials.
Stability and Storage Conditions
The stability of a GPVI antagonist is critical for obtaining reliable and reproducible experimental results. The following tables summarize the recommended storage and handling conditions based on general knowledge of Fc-fusion proteins like Revacept.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Instructions |
| Lyophilized Powder | -20°C to -90°C | Up to 24 months | Protect from moisture and light. |
| Reconstituted Solution | 2°C to 8°C | Up to 1 week | Store in a sterile, sealed vial. Protect from light. |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Table 2: Factors Affecting Stability of Reconstituted this compound
| Factor | Recommendation | Rationale |
| pH | Maintain within a neutral pH range (e.g., 7.2-7.4) | Significant deviations from neutral pH can lead to protein denaturation and aggregation. |
| Agitation | Avoid vigorous shaking or vortexing | Mechanical stress can induce protein unfolding and aggregation. Gentle mixing by inversion is preferred. |
| Freeze-Thaw Cycles | Minimize to a single cycle | Repeated freezing and thawing can cause protein denaturation and loss of activity. |
| Contamination | Use aseptic techniques during handling | Microbial proteases can degrade the protein antagonist. |
Troubleshooting Guide
Q1: I am observing lower than expected inhibition of platelet aggregation in my assay. What could be the cause?
A1: This could be due to several factors:
-
Improper Storage: The antagonist may have lost activity due to incorrect storage temperatures or multiple freeze-thaw cycles. Refer to the recommended storage conditions.
-
Incorrect Concentration: Double-check the calculations for the final concentration of the antagonist in your assay.
-
Degradation of the Antagonist: The reconstituted solution may have been stored for too long at 2-8°C, or it may have been contaminated.
-
Platelet Variability: Platelet reactivity can vary between donors. Ensure you are using fresh, properly prepared platelets.
Q2: I am seeing inconsistent results between experiments. How can I improve reproducibility?
A2: Inconsistent results are often due to variations in experimental procedures:
-
Standardize Antagonist Preparation: Always reconstitute and handle the GPVI antagonist in the same manner for each experiment. Use freshly thawed aliquots.
-
Consistent Platelet Preparation: Ensure that the platelet isolation and preparation protocol is followed precisely each time. The time from blood collection to the start of the assay should be consistent.[3]
-
Use of Controls: Always include positive and negative controls in your experiments to monitor for variability in reagents and platelet function.
Q3: There appears to be aggregation or precipitation in my reconstituted antagonist solution. What should I do?
A3: The presence of visible particles indicates protein aggregation, which will lead to a loss of active antagonist.
-
Do not use the solution: If you observe precipitation, the solution should be discarded.
-
Review Reconstitution Technique: Ensure that the reconstitution was performed gently, without vigorous shaking.
-
Check the Diluent: Use the recommended sterile diluent. The use of incorrect buffers can cause precipitation.
Experimental Protocols
Protocol: Platelet Aggregation Assay Using this compound
This protocol describes a light transmission aggregometry (LTA) assay to evaluate the inhibitory effect of this compound on collagen-induced platelet aggregation.
Materials:
-
This compound (lyophilized)
-
Sterile, pyrogen-free water or recommended reconstitution buffer
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks[4]
-
3.2% Sodium Citrate (B86180)
-
Collagen (agonist)
-
Platelet-Poor Plasma (PPP)
-
Light Transmission Aggregometer
-
Pipettes and sterile tips
-
Cuvettes with stir bars
Methodology:
-
Preparation of this compound:
-
Allow the lyophilized vial to equilibrate to room temperature.
-
Reconstitute the antagonist with the recommended volume of sterile diluent to achieve a stock solution. Mix gently by inverting the vial until the powder is completely dissolved. Do not vortex.
-
Prepare serial dilutions of the antagonist in a suitable buffer to achieve the desired final concentrations for the assay.
-
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[4]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.[4]
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain Platelet-Poor Plasma (PPP), which will be used as a blank.
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.[4]
-
-
Platelet Aggregation Assay:
-
Set up the aggregometer according to the manufacturer's instructions. Use PPP to set the 100% aggregation baseline.
-
Pipette the required volume of PRP into a cuvette with a stir bar.
-
Add a specific volume of the this compound dilution (or vehicle control) to the PRP and incubate for the desired time (e.g., 5-10 minutes) at 37°C.
-
Initiate platelet aggregation by adding a submaximal concentration of collagen.
-
Record the change in light transmission for 5-10 minutes.[4]
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
Calculate the percentage of inhibition of aggregation for each concentration of the this compound relative to the vehicle control.
-
Visualizations
GPVI Signaling Pathway
Caption: Simplified GPVI signaling cascade in platelets upon collagen binding.
Experimental Workflow for GPVI Antagonist Evaluation
References
- 1. Revacept – AdvanceCOR [advancecor.de]
- 2. Novel antiplatelet drug revacept (Dimeric Glycoprotein VI-Fc) specifically and efficiently inhibited collagen-induced platelet aggregation without affecting general hemostasis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biodatacorp.com [biodatacorp.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results in GPVI Inhibition Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Glycoprotein VI (GPVI) inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my GPVI inhibitor showing lower potency than expected in a platelet aggregation assay?
A1: Several factors can contribute to lower-than-expected inhibitor potency. These include:
-
Pre-analytical Variables: Platelet count and function can be affected by blood collection technique, the anticoagulant used, sample storage temperature, and the time elapsed between sample collection and the assay.[1][2] It is crucial to maintain consistent and optimal conditions.
-
Agonist Concentration: The concentration of the GPVI agonist used (e.g., collagen, collagen-related peptide) can significantly impact the apparent potency of an inhibitor. High agonist concentrations can overcome competitive inhibition, making the inhibitor appear less potent.
-
Inhibitor Properties: Ensure the inhibitor has not degraded due to improper storage or handling. The solubility of the compound in the assay buffer is also critical; poor solubility can lead to a lower effective concentration.
-
Off-target Effects: Some small molecule inhibitors may have off-target effects that can influence platelet function independently of GPVI.[3]
Q2: I see incomplete inhibition of collagen-induced platelet aggregation even at high concentrations of my GPVI inhibitor. What could be the reason?
A2: While GPVI is a major receptor for collagen, it is not the only one. Platelets also express integrin α2β1, which mediates adhesion to collagen.[4][5] At high collagen concentrations or under specific flow conditions, the contribution of α2β1 to platelet adhesion and activation might become more prominent, leading to residual platelet aggregation even with effective GPVI blockade. Additionally, collagen can trigger the release of secondary agonists like ADP and Thromboxane A2 (TxA2), which can amplify platelet activation through GPVI-independent pathways.[6][7]
Q3: My GPVI inhibitor works well in in vitro assays, but shows limited efficacy in an in vivo thrombosis model. Why the discrepancy?
A3: The in vivo environment is significantly more complex than an in vitro setting. Several factors can explain this discrepancy:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): The inhibitor's absorption, distribution, metabolism, and excretion (ADME) profile determines its concentration and half-life at the site of thrombus formation. Poor bioavailability or rapid clearance can lead to sub-therapeutic concentrations in vivo.
-
Redundancy in Hemostatic Mechanisms: In vivo, other pathways can compensate for GPVI inhibition. For example, tissue factor exposure at a site of severe vascular injury can lead to robust thrombin generation, which is a potent platelet activator that can override the effects of GPVI blockade.[8]
-
Role of Other Blood Cells and Endothelium: The interaction of platelets with other cells like leukocytes and endothelial cells, as well as shear stress in blood vessels, plays a crucial role in thrombosis and is not fully recapitulated in many in vitro assays.[9]
Q4: Are there known unexpected mechanisms of action for GPVI inhibitors?
A4: Yes. For instance, the clinical-stage antibody Glenzocimab was found to bind to the D2 domain of GPVI, which was unexpected as the primary collagen-binding site is on the D1 domain.[3][10] Its inhibitory mechanism involves preventing GPVI dimerization and causing steric hindrance.[10] This highlights that inhibitors may not always function through a simple competitive blockade of the ligand-binding site.
Troubleshooting Guides
Issue 1: High Variability in Platelet Aggregation Results
High variability between experiments can mask the true effect of an inhibitor. Follow this guide to minimize variability.
Troubleshooting Steps:
-
Standardize Sample Preparation: Adhere to a strict protocol for blood collection and processing.[1][11]
-
Use a consistent anticoagulant (e.g., 3.2% sodium citrate).
-
Ensure a clean venipuncture to avoid premature platelet activation.
-
Process samples at room temperature and within a consistent, short timeframe after collection.[2]
-
-
Control Platelet Count: Platelet counts outside the optimal range can affect aggregation responses.[2]
-
Measure the platelet count in your platelet-rich plasma (PRP) and adjust if necessary, or normalize your results to the platelet count.
-
-
Validate Reagents:
-
Agonists: Use fresh dilutions of agonists like collagen or collagen-related peptide (CRP) for each experiment. Aliquot and store stock solutions as recommended by the manufacturer.
-
Inhibitors: Confirm the concentration and stability of your inhibitor stock solution.
-
-
Calibrate Equipment: Regularly calibrate and maintain your aggregometer according to the manufacturer's instructions.
. Troubleshooting Workflow for High Variability
Caption: A flowchart for troubleshooting high variability.
Issue 2: No Inhibition of Signaling Downstream of GPVI
If your inhibitor fails to block downstream signaling events (e.g., Syk or PLCγ2 phosphorylation), consider the following.
Troubleshooting Steps:
-
Confirm GPVI Engagement: Ensure your inhibitor is actually binding to GPVI. This can be verified using binding assays (e.g., ELISA, flow cytometry) with recombinant GPVI or platelets.
-
Assess Cell Permeability (for intracellular targets): If your inhibitor targets an intracellular component of the signaling pathway (e.g., Syk), confirm that it can penetrate the platelet membrane to reach its target.
-
Investigate Alternative Activation Pathways: Platelet agonists can sometimes activate overlapping signaling pathways. For example, high concentrations of collagen might induce signaling through pathways that are less dependent on the specific phosphorylation events you are measuring.
-
Check for Off-Target Agonist Effects: Ensure the agonist preparation is pure and not contaminated with other platelet activators.
Data Presentation
Summarize your quantitative data from inhibition experiments in a structured table for clear comparison.
Table 1: Example Data Summary for a GPVI Inhibitor (Compound X)
| Assay Type | Agonist (Concentration) | Outcome Measure | Expected Result (Vehicle Control) | Observed Result (Compound X, 10 µM) | % Inhibition |
| Aggregometry | Collagen (2 µg/mL) | Max. Aggregation (%) | 85% | 15% | 82.4% |
| Aggregometry | CRP-XL (1 µg/mL) | Max. Aggregation (%) | 90% | 10% | 88.9% |
| Flow Cytometry | Collagen (5 µg/mL) | P-selectin Expression (% positive) | 75% | 20% | 73.3% |
| Western Blot | CRP-XL (5 µg/mL) | p-Syk / Total Syk Ratio | 1.0 (normalized) | 0.2 | 80.0% |
| Western Blot | CRP-XL (5 µg/mL) | p-PLCγ2 / Total PLCγ2 Ratio | 1.0 (normalized) | 0.25 | 75.0% |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
LTA is the gold standard for assessing platelet aggregation.[6][12]
Methodology:
-
Blood Collection: Draw whole blood into a tube containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank (100% transmission).
-
Assay Procedure:
-
Pipette 450 µL of PRP into a cuvette with a stir bar.
-
Add 50 µL of vehicle or your GPVI inhibitor at the desired concentration. Incubate for 5-10 minutes at 37°C.
-
Set the baseline with the inhibitor-treated PRP (0% transmission) and the blank with PPP (100% transmission).
-
Add the GPVI agonist (e.g., collagen or CRP-XL) and record the change in light transmission for 5-10 minutes.
-
-
Data Analysis: The primary endpoint is the maximum percentage of aggregation.
Protocol 2: Western Blot for Signaling Proteins
This protocol is for assessing the phosphorylation state of key signaling proteins downstream of GPVI, such as Syk and PLCγ2.
Methodology:
-
Platelet Preparation: Isolate washed platelets from PRP by centrifugation and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Inhibition and Stimulation:
-
Pre-incubate washed platelets with the GPVI inhibitor or vehicle for 10-15 minutes at 37°C.
-
Stimulate the platelets with a GPVI agonist (e.g., CRP-XL) for a short period (e.g., 30-90 seconds).
-
-
Lysis: Stop the reaction by adding an equal volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody against the phosphorylated protein of interest (e.g., anti-phospho-Syk).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Mandatory Visualizations
. GPVI Signaling Pathway
Caption: A simplified diagram of the GPVI signaling cascade.[13][14][15]
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Platelet adhesion to collagen and collagen-related peptide under flow. Roles of the alpha(2)beta(1) integrin, GPVI, and Src tyrosine kinases - CentAUR [centaur.reading.ac.uk]
- 6. ashpublications.org [ashpublications.org]
- 7. Platelet - Wikipedia [en.wikipedia.org]
- 8. Glycoprotein VI–dependent and –independent pathways of thrombus formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Crucial Role of Glycoprotein VI for Platelet Recruitment to the Injured Arterial Wall In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting platelet GPVI with glenzocimab: a novel mechanism for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Platelet function tests: a comparative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Reactome | GPVI-mediated activation cascade [reactome.org]
- 15. GPVI-mediated activation cascade | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for GPVI Antagonist Efficacy Testing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models to test the efficacy of Glycoprotein (B1211001) VI (GPVI) antagonists.
Frequently Asked Questions (FAQs) & Troubleshooting
Animal Model Selection & General Issues
Q1: Which animal model is best for testing my human-specific GPVI antagonist?
A1: Standard mouse models may not be suitable as some antagonists show species-specific activity. For instance, the monoclonal antibody JAQ1, which inhibits mouse GPVI, does not inhibit human GPVI effectively and can even cause increased platelet response.[1] For human-specific agents, a humanized GPVI knock-in mouse model is the recommended preclinical tool.[2][3] These models express human GPVI on their platelets, allowing for relevant efficacy and safety assessment of compounds targeting the human receptor.[2][3]
Q2: I'm observing high variability in my in vivo results. What are the common causes?
A2: High variability is a frequent challenge. Key factors include:
-
Animal-Specific Factors: Age, sex, and genetic background of the animals can significantly influence outcomes.[4][5]
-
Anesthesia: The type and depth of anesthesia can affect physiological parameters like blood pressure, impacting thrombosis and bleeding models.[4][5]
-
Surgical Technique: Inconsistency in surgical procedures, such as the degree of vessel injury in thrombosis models, is a major source of variation.[4][6]
-
Environmental Conditions: The ambient temperature can affect assays like the tail bleeding time, with higher temperatures increasing blood flow and potentially shortening bleeding times.[7][8]
Q3: My GPVI antagonist shows weak efficacy in vivo. What should I check?
A3: If in vivo efficacy is lower than expected, consider the following:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): Ensure the dosing regimen achieves and maintains a sufficient plasma concentration of the antagonist to saturate the GPVI receptors. There are approximately 4,000-6,000 GPVI copies per platelet.[9]
-
Off-Target Effects: Some small molecule inhibitors may have off-target activities that confound results.[10][11] For example, weak binding affinities can lead to off-target effects at high doses.[10]
-
Model-Specific Insensitivity: The chosen thrombosis model may not be highly dependent on GPVI. GPVI's role is most prominent in thrombosis triggered by collagen exposure from atherosclerotic plaque rupture.[10] Models with different injury mechanisms may show a reduced effect of GPVI antagonism.
Thrombosis Models (Ferric Chloride-Induced)
Q4: My ferric chloride (FeCl₃) thrombosis model is giving inconsistent occlusion times. How can I standardize it?
A4: The FeCl₃ model is sensitive to many variables.[4][6] To improve consistency:
-
FeCl₃ Concentration & Application: Prepare the FeCl₃ solution fresh for each experiment.[4] The concentration and duration of application directly correlate with the rate of thrombus formation.[12][13] Standardize the size of the filter paper and the application time precisely. A study in rats found 50% FeCl₃ applied for 10 minutes created stable thrombi.[12]
-
Vessel Preparation: Ensure the surgical area is clean and dry to prevent dilution of the FeCl₃ solution.[13] Avoid excessive manipulation or stretching of the artery, which can cause premature injury.[4]
-
Blood Flow Monitoring: Use a stable, correctly positioned Doppler probe to get reliable blood flow measurements. Ensure the probe is not moved during the experiment.[4]
Q5: I am not seeing a significant difference in vessel occlusion time between my control and antagonist-treated groups.
A5: This could be due to:
-
Overly Severe Injury: High concentrations or prolonged application of FeCl₃ can cause rapid, overwhelming thrombosis that masks the effect of the antagonist. Consider reducing the FeCl₃ concentration or application time to create a less severe injury.[13]
-
Insufficient Antagonist Dose: The dose may be too low to effectively inhibit GPVI-mediated platelet activation in this robust thrombosis model. Perform a dose-response study to find the optimal concentration.
-
Timing of Administration: Ensure the antagonist is administered with sufficient time to reach peak plasma concentration before inducing the injury.
Hemostasis Models (Tail Bleeding Assay)
Q6: My tail bleeding assay results are highly variable and don't seem sensitive enough to detect the effect of my antagonist.
A6: The tail bleeding assay is notoriously variable.[7][8] To improve accuracy and sensitivity:
-
Standardize the Injury: Use a sharp, new scalpel for each animal and transect the tail at a consistent distance from the tip (e.g., 5 mm).[7]
-
Control Temperature: Immerse the tail in saline pre-warmed to 37°C. This provides a more physiological and consistent environment compared to room temperature.[8][14][15]
-
Measure Bleeding Volume: Instead of only measuring bleeding time, also quantify total blood loss (bleeding volume). Bleeding volume can be a more sensitive and accurate parameter, especially for detecting partial inhibition of platelet function.[8][14][15] This can be measured by weighing the animal before and after the assay or by measuring hemoglobin concentration in the saline.[14][15]
Q7: My GPVI antagonist is not prolonging bleeding time. Does this mean it's not working?
A7: Not necessarily. A key advantage of targeting GPVI is the potential for a strong antithrombotic effect with minimal impact on normal hemostasis.[10][16] Studies with GPVI-deficient mice and specific antagonists like glenzocimab have shown protection from thrombosis without a significant increase in bleeding time.[10] Therefore, a lack of effect on bleeding time can be an expected and desirable outcome, indicating a safer antiplatelet profile.
Ex Vivo Platelet Aggregation
Q8: I am seeing inconsistent results in my ex vivo light transmission aggregometry (LTA) assays.
A8: LTA results can be affected by several pre-analytical and analytical variables:
-
Sample Preparation: Use a consistent blood-to-anticoagulant ratio (9:1 with 3.2% sodium citrate).[17] Discard the first 2-3 mL of drawn blood to avoid tissue factor contamination.[17] Prepare platelet-rich plasma (PRP) by centrifuging at a standardized speed (e.g., 200 x g for 15 minutes).[17]
-
Platelet Count: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP) to reduce variability between donors.[17][18]
-
Agonist Concentration: Use a submaximal concentration of the GPVI-specific agonist (e.g., collagen-related peptide, CRP) that allows for the detection of both inhibition and potentiation.[17] Prepare fresh agonist solutions for each experiment.[17]
-
Incubation Time: Standardize the incubation time of the PRP with the GPVI antagonist before adding the agonist.[17]
Quantitative Data Summary
The following tables summarize representative quantitative data from common experimental models used to assess GPVI antagonist efficacy.
Table 1: Ferric Chloride-Induced Carotid Artery Thrombosis Model
| Treatment Group | FeCl₃ Concentration | Time to Occlusion (minutes) | Reference |
|---|---|---|---|
| Control (Vehicle) | 5% | 6 - 8 | [19] |
| GPVI Antagonist (e.g., 9O12.2 Fab) | 5% | > 15 (Significantly prolonged) | [2][3] |
| GPVI-Deficient Mice | 5% | Significantly prolonged vs. Wild-Type |[10] |
Table 2: Tail Bleeding Assay
| Treatment Group | Bleeding Time (seconds) | Bleeding Volume (µL) | Reference |
|---|---|---|---|
| Control (Vehicle) | 120 - 300 | 50 - 100 | [14] |
| GPVI Antagonist (e.g., Glenzocimab) | No significant increase | No significant increase | [10] |
| FcRγ-deficient mice (GPVI signaling partner) | > 1200 (Significantly prolonged) | > 1000 (Significantly increased) |[8][14][15] |
Table 3: Ex Vivo Platelet Aggregation (Collagen-Induced)
| Treatment Group | Agonist (Collagen) | Maximum Aggregation (%) | Reference |
|---|---|---|---|
| Control (Vehicle) | 1-5 µg/mL | 70 - 90% | [16] |
| GPVI Antagonist (9O12.2 Fab, 5 µg/mL) | 1-5 µg/mL | < 10% (Complete inhibition) | [16] |
| Luteolin (25 µM) | 1-5 µg/mL | ~5% (Near-complete inhibition) |[20] |
Detailed Experimental Protocols
Protocol 1: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis
Objective: To assess the in vivo efficacy of a GPVI antagonist in preventing occlusive thrombus formation following chemical injury to the carotid artery.
Methodology:
-
Anesthesia: Anesthetize the mouse using an appropriate agent (e.g., intraperitoneal injection of Avertin). Confirm the depth of anesthesia via a toe pinch reflex test.[4]
-
Surgical Preparation: Place the mouse in a supine position. Make a midline cervical incision to expose the left common carotid artery. Carefully dissect the artery from the surrounding connective tissue and vagus nerve.[4]
-
Blood Flow Monitoring: Place a Doppler flow probe around the carotid artery to establish a baseline blood flow reading.
-
Vessel Injury:
-
Data Acquisition: After removing the filter paper, rinse the area with saline. Continuously monitor and record the arterial blood flow until stable occlusion (cessation of blood flow) occurs. The primary endpoint is the time from FeCl₃ application to stable occlusion.[6]
Protocol 2: Mouse Tail Bleeding Assay
Objective: To evaluate the effect of a GPVI antagonist on hemostasis.
Methodology:
-
Animal Preparation: Anesthetize the mouse. Place the mouse on a temperature-controlled heating pad to maintain body temperature.
-
Pre-warming: Pre-warm a tube containing 3-4 mL of isotonic saline to 37°C in a water bath.[8][14][15]
-
Injury: Using a sharp, sterile scalpel, transect 5 mm from the distal tip of the tail.[7]
-
Bleeding Measurement: Immediately immerse the tail into the pre-warmed saline. Start a timer.
-
Endpoint:
-
Bleeding Time: Record the time until bleeding stops completely for at least 30 seconds. A common cutoff time is 20 minutes.[8]
-
Bleeding Volume: After the cutoff time, remove the tail. The total blood loss can be quantified by measuring the hemoglobin content of the saline using a spectrophotometer (e.g., with Drabkin's reagent) or by calculating the change in the animal's body weight.[7][14]
-
Protocol 3: Ex Vivo Platelet Aggregation by Light Transmission Aggregometry (LTA)
Objective: To measure the inhibitory effect of a GPVI antagonist on platelet aggregation induced by a GPVI-specific agonist.
Methodology:
-
Blood Collection: Draw whole blood from the animal or human donor into a tube containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[17]
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).[17] Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 15 minutes.
-
Platelet Count Standardization: Measure the platelet count in the PRP and adjust to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[17] Allow the PRP to rest for 30 minutes at room temperature.[17]
-
Aggregometer Setup:
-
Assay Procedure:
-
Pipette the standardized PRP into a cuvette with a magnetic stir bar and place it in the aggregometer.
-
Add the GPVI antagonist (or vehicle control) and incubate for a standardized period (e.g., 5-15 minutes) with stirring.[17]
-
Initiate aggregation by adding a GPVI-specific agonist (e.g., collagen or collagen-related peptide [CRP]).
-
-
Data Analysis: Record the change in light transmission for 5-10 minutes. The primary endpoint is the maximum percentage of aggregation. Calculate the IC₅₀ value of the antagonist if performing a dose-response curve.[21]
Visualizations
Signaling Pathways and Workflows
Caption: GPVI signaling cascade initiated by collagen binding.
Caption: Workflow for preclinical testing of GPVI antagonists.
References
- 1. Targeting of a Conserved Epitope in Mouse and Human GPVI Differently Affects Receptor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A humanized glycoprotein VI (GPVI) mouse model to assess the antithrombotic efficacies of anti-GPVI agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New approaches in tail‐bleeding assay in mice: improving an important method for designing new anti‐thrombotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting platelet GPVI with glenzocimab: a novel mechanism for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comparative Assessment Study of Known Small-molecule GPVI Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ferric chloride-induced murine carotid arterial injury: A model of redox pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human platelet glycoprotein VI function is antagonized by monoclonal antibody-derived Fab fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 19. GPVI signaling is compromised in newly formed platelets after acute thrombocytopenia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Luteolin inhibits GPVI-mediated platelet activation, oxidative stress, and thrombosis [frontiersin.org]
- 21. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GPVI Antagonist 2 and Aspirin for Antiplatelet Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel antiplatelet agent, GPVI (Glycoprotein VI) antagonist 2, with the conventional antiplatelet drug, aspirin (B1665792). The information presented is supported by experimental data from preclinical and clinical studies, offering insights into their respective mechanisms of action, efficacy, and safety profiles.
Executive Summary
Glycoprotein VI (GPVI) antagonists represent a promising new class of antiplatelet agents that target the initial stages of thrombus formation with potentially greater safety than traditional drugs like aspirin. While aspirin effectively reduces the risk of thrombotic events by inhibiting thromboxane (B8750289) A2 synthesis, its use is associated with an increased risk of bleeding. GPVI antagonists, by selectively blocking the collagen receptor GPVI on platelets, aim to prevent pathological thrombus formation at sites of atherosclerotic plaque rupture without significantly impairing normal hemostasis. This guide delves into the comparative data and methodologies that underpin these distinctions.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data from various studies, comparing the effects of GPVI antagonists and aspirin on key parameters of platelet function and hemostasis.
Table 1: Efficacy in Inhibiting Platelet Aggregation
| Parameter | GPVI Antagonist (Glenzocimab/Revacept) | Aspirin | Reference |
| Collagen-Induced Platelet Aggregation | Dose-dependent inhibition; near-complete inhibition observed at therapeutic doses.[1][2] | Inhibition of the secondary wave of aggregation. | [3] |
| ADP-Induced Platelet Aggregation | No significant inhibition.[1][2] | Partial inhibition, primarily of the second wave. | [3] |
| Thrombin-Induced Platelet Aggregation | No significant inhibition.[1][2] | No significant direct inhibition. | [3] |
| Arachidonic Acid-Induced Aggregation | No inhibition. | Complete inhibition.[4] | |
| Plaque-Induced Platelet Aggregation | >95% reduction when combined with aspirin and ticagrelor (B1683153).[5] | Partial inhibition. |
Table 2: Safety Profile - Bleeding Risk
| Parameter | GPVI Antagonist (Glenzocimab/Revacept) | Aspirin | Reference |
| Bleeding Time (Animal Models) | No significant increase in tail bleeding time in mice.[5] | Significantly prolonged tail bleeding time in mice.[6] | |
| Bleeding Time (Human Studies) | No significant effect on bleeding time in Phase I clinical trials.[1][2][7] | Known to increase bleeding time. | [6] |
| Concomitant use with other antiplatelets | Additive inhibition with aspirin without further increased bleeding risk noted in some studies.[8][9] | Increased bleeding risk when combined with other antiplatelet agents. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP.
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[10]
-
-
Aggregation Measurement:
-
Pre-warm the PRP to 37°C.
-
Place a cuvette containing PPP in the aggregometer to set the 100% light transmission baseline.
-
Place a cuvette with PRP in the sample well to set the 0% light transmission baseline.
-
Add the test compound (GPVI antagonist or aspirin) or vehicle control to the PRP and incubate for a specified time.
-
Add a platelet agonist (e.g., collagen, ADP, arachidonic acid) to induce aggregation.
-
Record the change in light transmission over time, typically for 5-10 minutes, with constant stirring.[4][10]
-
In Vivo Bleeding Time Assay (Mouse Tail Bleeding Model)
This assay assesses in vivo hemostasis by measuring the time it takes for bleeding to stop after a standardized tail injury.
-
Procedure:
-
Administer the test substance (GPVI antagonist or aspirin) or vehicle to mice via the appropriate route (e.g., oral gavage, intravenous injection).
-
After a specified time, anesthetize the mouse.
-
Transect the distal tip of the tail (e.g., 3 mm from the end).
-
Immediately immerse the tail in pre-warmed (37°C) isotonic saline.
-
Record the time until bleeding ceases for a defined period (e.g., 15 seconds). A maximum cut-off time (e.g., 180 seconds) is typically used.[11]
-
The bleeding time is defined as the total duration of bleeding within the observation period.[12]
-
Buccal Mucosal Bleeding Time (BMBT)
This is a common method to assess primary hemostasis in animal models, particularly in larger animals like dogs.
-
Procedure:
-
Anesthetize the animal.
-
Evert the upper lip and secure it with a gauze strip.
-
Use a standardized template device (e.g., Simplate) to make a small, precise incision in the buccal mucosa.
-
Start a stopwatch at the time of incision.
-
Gently blot the blood flowing from the incision with filter paper without touching the wound itself.
-
The time from incision until blood no longer stains the filter paper is recorded as the bleeding time.[13][14][15]
-
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for comparing antiplatelet agents.
Caption: GPVI Signaling Pathway and Point of Inhibition.
Caption: Aspirin's Mechanism of Action on Platelets.
Caption: Comparative Experimental Workflow.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Novel antiplatelet drug revacept (Dimeric Glycoprotein VI-Fc) specifically and efficiently inhibited collagen-induced platelet aggregation without affecting general hemostasis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. GPVI inhibition: Advancing antithrombotic therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-glycoprotein VI treatment severely compromises hemostasis in mice with reduced alpha2beta1 levels or concomitant aspirin therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Revacept, an Inhibitor of Platelet Adhesion in Symptomatic Carotid Artery Stenosis: Design and Rationale of a Randomized Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-GPVI Fab SAR264565 effectively blocks GPVI function in ex vivo human platelets under arterial shear in a perfusion chamber - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bleeding Time Tests | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 14. eclinpath.com [eclinpath.com]
- 15. dvm360.com [dvm360.com]
Validating the On-Target Effects of GPVI Antagonist 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GPVI antagonist 2 and other notable Glycoprotein VI (GPVI) inhibitors. The on-target effects are evaluated through key experimental assays, with detailed protocols and comparative data presented to aid in the assessment of this novel antagonist.
Introduction to GPVI and Its Antagonism
Glycoprotein VI (GPVI) is a crucial platelet receptor that plays a pivotal role in thrombosis. Upon vascular injury, exposed collagen in the subendothelium binds to GPVI, initiating a signaling cascade that leads to platelet activation, aggregation, and thrombus formation. This central role in thrombus formation, coupled with the observation that GPVI deficiency does not lead to significant bleeding, makes it an attractive target for antiplatelet therapies. GPVI antagonists are being developed to offer a safer therapeutic window compared to traditional antiplatelet agents by specifically targeting pathological thrombus formation without severely impairing hemostasis.
This compound is a novel small molecule inhibitor of this receptor. This guide compares its efficacy with other well-characterized GPVI antagonists, including the antibody-based inhibitors Glenzocimab (a humanized Fab fragment) and Revacept (a GPVI-Fc fusion protein), and the repurposed small molecule drug, Losartan.
Comparative Efficacy of GPVI Antagonists
The inhibitory potency of GPVI antagonists is a key determinant of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its comparators against collagen or collagen-related peptide (CRP)-induced platelet aggregation. It is important to note that the experimental conditions, such as the specific agonist and its concentration, and the type of platelet preparation (washed platelets vs. platelet-rich plasma), can influence the IC50 values.
| Antagonist | Type | Agonist | IC50 | Platelet Preparation |
| This compound | Small Molecule | Collagen | 0.35 µM | Not Specified |
| CRP | 0.80 µM | |||
| Glenzocimab (ACT017) | Fab Fragment | Collagen (2.5 µg/mL) | 3.2 µg/mL | Platelet-Rich Plasma[1] |
| Revacept | GPVI-Fc Fusion Protein | Collagen | Dose-dependent inhibition | Platelet-Rich Plasma[2] |
| Losartan | Small Molecule | Collagen (1 µg/mL) | ~2-4 µM | Washed Human Platelets[3] |
| CRP (1 µg/mL) | ~2-4 µM | Washed Human Platelets[3] | ||
| Collagen (1 µg/mL) | 6.5 µM | Washed Human Platelets[4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental setups across different studies. Revacept's mechanism of action, which involves binding to exposed collagen rather than directly to the platelet GPVI receptor, results in dose-dependent inhibition rather than a typically reported IC50 from in-vitro platelet aggregation assays.
Experimental Validation of On-Target Effects
To validate the on-target effects of a GPVI antagonist, a series of in-vitro assays are employed to demonstrate its ability to specifically inhibit the GPVI signaling pathway and subsequent platelet activation.
GPVI Signaling Pathway
The binding of collagen to GPVI triggers a signaling cascade that is essential for platelet activation. A simplified representation of this pathway is shown below.
Experimental Workflow for On-Target Validation
A typical workflow to validate the on-target effects of a GPVI antagonist involves a multi-step process, starting from platelet isolation to functional assays that measure specific aspects of platelet activation.
Detailed Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet suspension.
a. Platelet Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.
-
For washed platelets, treat PRP with apyrase and prostaglandin (B15479496) E1, then centrifuge to pellet the platelets. Wash the pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration.
b. Aggregation Measurement:
-
Pre-warm PRP or washed platelet suspension to 37°C.
-
Place a cuvette with PPP in the aggregometer to calibrate for 100% light transmission.
-
Place a cuvette with the platelet suspension in the aggregometer to set the 0% aggregation baseline.
-
Add the GPVI antagonist at various concentrations (or vehicle control) to the platelet suspension and incubate for a specified time.
-
Add a GPVI-specific agonist, such as collagen (e.g., 1-5 µg/mL) or collagen-related peptide (CRP), to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The percentage of aggregation is calculated relative to the light transmission of PPP.
Flow Cytometry for Platelet Activation Markers
Flow cytometry is used to quantify the expression of surface markers on individual platelets, providing a sensitive measure of platelet activation.
a. Key Markers:
-
P-selectin (CD62P): A protein expressed on the platelet surface upon alpha-granule secretion, indicating platelet degranulation.
-
PAC-1: An antibody that specifically binds to the activated conformation of the integrin αIIbβ3, indicating the final common pathway of platelet activation.
b. Protocol:
-
Prepare PRP or washed platelets as described above.
-
Incubate the platelets with the GPVI antagonist or vehicle control.
-
Stimulate the platelets with a GPVI agonist (e.g., collagen or CRP).
-
Add fluorescently labeled antibodies against P-selectin (e.g., anti-CD62P-PE) and activated αIIbβ3 (e.g., PAC-1-FITC) to the platelet suspension. An antibody against a general platelet marker like CD41 can be used to gate the platelet population.
-
Incubate in the dark at room temperature for 15-20 minutes.
-
Fix the samples with paraformaldehyde (optional).
-
Analyze the samples on a flow cytometer. The percentage of positive cells and the mean fluorescence intensity (MFI) are quantified to determine the level of platelet activation.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca2+]i), a critical early event in the GPVI signaling cascade.
a. Protocol:
-
Load washed platelets with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating at 37°C for 30-60 minutes. Fura-2 AM is a ratiometric dye, which allows for a more accurate quantification of [Ca2+]i.
-
Wash the platelets to remove extracellular dye.
-
Resuspend the dye-loaded platelets in a buffer containing calcium.
-
Place the platelet suspension in a fluorometer cuvette or a microplate.
-
Add the GPVI antagonist or vehicle control.
-
Record the baseline fluorescence.
-
Add a GPVI agonist (collagen or CRP) and continuously record the fluorescence signal. For Fura-2, the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm is used to calculate the intracellular calcium concentration.
Logical Framework for On-Target Validation
The validation of a GPVI antagonist's on-target effects follows a logical progression from demonstrating inhibition of the primary receptor-ligand interaction to the downstream functional consequences.
Conclusion
The available data suggests that this compound is a potent inhibitor of GPVI-mediated platelet activation. Its in-vitro efficacy, as demonstrated by its low micromolar IC50 values against collagen and CRP-induced platelet aggregation, positions it as a promising candidate for further development. This guide provides the foundational experimental framework for researchers to conduct a thorough and objective evaluation of this compound and compare its performance against other GPVI-targeting agents. The detailed protocols and comparative data serve as a valuable resource for the continued investigation into this novel class of antiplatelet therapeutics.
References
Comparative Analysis of Small Molecule GPVI Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of small molecule inhibitors targeting the platelet receptor Glycoprotein (B1211001) VI (GPVI), a key player in thrombosis. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways and workflows to support informed decisions in antiplatelet therapy research.
Glycoprotein VI (GPVI) is a crucial platelet receptor for collagen and other thrombogenic ligands exposed upon vascular injury. Its activation triggers a signaling cascade leading to platelet aggregation and thrombus formation, making it a prime target for the development of novel antiplatelet agents with a potentially lower bleeding risk compared to current therapies. This guide focuses on the comparative analysis of several small molecule inhibitors that have shown promise in preclinical studies.
Quantitative Performance of Small Molecule GPVI Inhibitors
The following tables summarize the in vitro efficacy of prominent small molecule GPVI inhibitors based on published experimental data. The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50) in platelet aggregation assays, a key measure of a compound's potency.
Table 1: IC50 Values for Inhibition of Collagen-Induced Platelet Aggregation
| Inhibitor | Chemical Class | IC50 (µM) vs. Collagen | Reference |
| Losartan | Angiotensin II Receptor Antagonist | ~6.5 | [1] |
| Honokiol | Lignan Neolignan | Not specified in direct comparison | [2] |
| Glaucocalyxin A (GLA) | Diterpenoid | 0.00725 µg/mL (~0.02 µM) | [3] |
| Cinanserin | Serotonin Receptor Antagonist | > 30 | [4] |
| Compound 5 | Tetrahydropyridoindole Derivative | > 30 | [4] |
Table 2: IC50 Values for Inhibition of CRP-XL-Induced Platelet Aggregation
Collagen-Related Peptide (CRP-XL) is a specific synthetic agonist for GPVI.
| Inhibitor | IC50 (µM) vs. CRP-XL | Reference |
| Losartan | ~4 | [5][6] |
| Honokiol | Not specified in direct comparison | [2] |
| Glaucocalyxin A (GLA) | 0.00062 µg/mL (~0.0017 µM) | [3] |
| Cinanserin | > 30 | [4] |
| Compound 5 | > 30 | [4] |
Note on "Compound 5" : This novel inhibitor is a 2,3-disubstituted tetrahydropyrido(3,4-b)indole derivative developed by Bhunia et al.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to evaluate the efficacy of the cited GPVI inhibitors.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet-rich plasma (PRP) sample.[8][9][10]
a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.[10]
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[9][10]
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The supernatant is the PPP.[10]
-
Adjust the platelet count in the PRP to a standardized level (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
b. Aggregation Measurement:
-
Pre-warm the PRP to 37°C in an aggregometer cuvette with a magnetic stir bar.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation level with PPP.
-
Add the small molecule inhibitor at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-10 minutes).
-
Initiate platelet aggregation by adding an agonist such as collagen (e.g., 2-5 µg/mL) or CRP-XL (e.g., 1-5 µg/mL).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
Flow Cytometry for Platelet Activation Markers (P-selectin Expression)
This method quantifies the expression of activation markers, such as P-selectin (CD62P), on the surface of platelets.[11][12][13]
a. Sample Preparation and Staining:
-
Collect whole blood into sodium citrate tubes.
-
In a microtiter plate or flow cytometry tubes, add the small molecule inhibitor at desired concentrations to aliquots of whole blood and incubate.
-
Add a GPVI-specific agonist, such as CRP-XL (e.g., 3 µg/mL), to stimulate the platelets and incubate for 20 minutes at room temperature.[4]
-
Add fluorescently labeled antibodies against a platelet-specific marker (e.g., CD41-FITC) and an activation marker (e.g., CD62P-PE). An isotype control antibody should be used to determine background fluorescence.
-
Incubate for 15-20 minutes at room temperature in the dark.[12]
b. Flow Cytometry Analysis:
-
Fix the samples with a formaldehyde-based solution if not analyzing immediately.[12]
-
Acquire data on a flow cytometer, gating on the platelet population based on their forward and side scatter characteristics and the platelet-specific marker (e.g., CD41 positive events).
-
Quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI) to assess the level of platelet activation.
Visualizing Key Processes
Diagrams of signaling pathways and experimental workflows provide a clear and concise understanding of complex processes.
Caption: GPVI Signaling Cascade in Platelets.
Caption: Workflow for Evaluating GPVI Inhibitors.
References
- 1. Inhibition of Glycoprotein VI Clustering by Collagen as a Mechanism of Inhibiting Collagen-Induced Platelet Responses: The Example of Losartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Honokiol as a specific collagen receptor glycoprotein VI antagonist on human platelets: Functional ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glaucocalyxin A Inhibits Platelet Activation and Thrombus Formation Preferentially via GPVI Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Assessment Study of Known Small-molecule GPVI Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. plateletservices.com [plateletservices.com]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A simplified flow cytometric method for detection of inherited platelet disorders—A comparison to the gold standard light transmission aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Activation [bdbiosciences.com]
- 13. ahajournals.org [ahajournals.org]
Comparative Analysis of GPVI Antagonist 2 Cross-Reactivity with Platelet Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of the novel Glycoprotein VI (GPVI) antagonist, referred to as "GPVI antagonist 2," with other critical platelet receptors. The objective is to offer a comprehensive understanding of its selectivity and potential off-target effects, supported by available experimental data and detailed methodologies.
Introduction to GPVI and Platelet Activation
Platelet activation is a critical process in hemostasis and thrombosis, initiated by the interaction of various agonists with their specific surface receptors. Glycoprotein VI (GPVI) is a primary receptor for collagen and other ligands like fibrin, playing a pivotal role in the initial stages of thrombus formation. Consequently, GPVI has emerged as a promising target for antiplatelet therapies with a potentially lower bleeding risk compared to currently available agents. This compound is a novel small molecule inhibitor under investigation for its antithrombotic potential. A thorough characterization of its selectivity is paramount for its development as a safe and effective therapeutic agent. This guide examines the inhibitory effects of this compound on its intended target, GPVI, and its potential interactions with other key platelet receptors, including the C-type lectin-like receptor 2 (CLEC-2), the P2Y12 ADP receptor, protease-activated receptors (PAR1/4), and the integrin αIIbβ3.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory potency of this compound against various platelet agonists. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit the response by 50%.
| Target Receptor | Agonist | This compound IC50 (µM) | Reference |
| GPVI | Collagen | 0.35 | |
| Collagen-Related Peptide (CRP) | 0.80 | ||
| Convulxin | 195.2 | ||
| PAR1/4 | Thrombin | 81.38 | |
| CLEC-2 | Rhodocytin/Podoplanin | Data not available | |
| P2Y12 | ADP | Data not available | |
| Integrin αIIbβ3 | - (e.g., PAC-1 binding) | Data not available |
Note: Direct experimental data on the cross-reactivity of this compound with CLEC-2, P2Y12, and integrin αIIbβ3 is not currently available in the public domain. The significant IC50 value against thrombin suggests a potential for off-target effects on PAR1/4 signaling. Further studies are required to fully elucidate its selectivity profile.
Experimental Protocols
To assess the cross-reactivity of a GPVI antagonist, a series of in vitro platelet function assays are typically employed. Below are detailed methodologies for key experiments.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to various agonists in the presence or absence of the antagonist.
Protocol:
-
Platelet Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 200 x g for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. PPP is used as a reference for 100% aggregation.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
-
Assay Procedure:
-
Pre-warm PRP aliquots to 37°C for 5 minutes in a light transmission aggregometer.
-
Add the desired concentration of this compound or vehicle control (e.g., DMSO) to the PRP and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a specific agonist (e.g., collagen, CRP-XL for GPVI; ADP for P2Y12; TRAP-6 for PAR1; U46619 for TP receptor; Rhodocytin for CLEC-2).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated relative to the light transmission of PPP.
-
Generate dose-response curves to determine the IC50 value of the antagonist for each agonist.
-
Calcium Mobilization Assay
This assay measures the antagonist's effect on the increase in intracellular calcium concentration ([Ca²⁺]i) following platelet activation.
Protocol:
-
Platelet Preparation and Staining:
-
Prepare washed platelets from citrated whole blood by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).
-
Incubate the washed platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-45 minutes at 37°C in the dark.
-
Wash the platelets to remove extracellular dye and resuspend them in buffer.
-
-
Assay Procedure:
-
Place the dye-loaded platelets in a fluorometer cuvette or a microplate for use in a fluorescence plate reader.
-
Add the this compound or vehicle control and incubate for a specified time.
-
Add the specific agonist to stimulate the platelets.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in [Ca²⁺]i.
-
Analyze the data to determine the peak calcium response and calculate the percentage of inhibition by the antagonist.
-
Flow Cytometry for Integrin αIIbβ3 Activation
This method assesses the effect of the antagonist on the conformational change of integrin αIIbβ3, a final common pathway in platelet activation.
Protocol:
-
Platelet Preparation:
-
Use either PRP or washed platelets.
-
-
Assay Procedure:
-
Incubate the platelets with the this compound or vehicle control.
-
Stimulate the platelets with the desired agonist.
-
Add a fluorescently-labeled monoclonal antibody that specifically binds to the activated form of integrin αIIbβ3 (e.g., PAC-1-FITC).
-
Incubate for a set time at room temperature in the dark.
-
Fix the platelets with paraformaldehyde.
-
Analyze the samples using a flow cytometer to quantify the percentage of platelets positive for PAC-1 binding.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the key platelet receptors discussed in this guide.
Validating the Antithrombotic Effect of GPVI Antagonist 2: A Comparative Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of the antithrombotic efficacy of a novel Glycoprotein (B1211001) VI (GPVI) antagonist, designated GPVI Antagonist 2, across multiple species. This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the product's performance against other antiplatelet agents, supported by experimental data. The data presented herein is a synthesis of typical results expected from preclinical studies and is intended for illustrative purposes.
Introduction to GPVI and its Role in Thrombosis
Glycoprotein VI (GPVI) is a key signaling receptor on the surface of platelets.[1][2] It plays a crucial role in the initiation and propagation of thrombosis, particularly in arterial thrombosis, by binding to exposed collagen at sites of vascular injury.[1][3][4] This interaction triggers a signaling cascade leading to platelet activation, aggregation, and the formation of a thrombus.[2][5] The specificity of GPVI to platelets and its limited role in normal hemostasis make it an attractive target for the development of novel antithrombotic therapies with a potentially lower risk of bleeding complications compared to existing treatments.[6][7][8] this compound is a novel, highly specific inhibitor designed to block the collagen-binding site of GPVI, thereby preventing the initial steps of platelet-mediated thrombus formation.
Comparative Efficacy of this compound
The antithrombotic effects of this compound were evaluated in two distinct animal models across two species: the ferric chloride (FeCl₃)-induced carotid artery thrombosis model in mice and an ex vivo perfusion chamber model using blood from non-human primates (Cynomolgus monkeys). The efficacy of this compound was compared to that of standard antiplatelet agents, Aspirin and Clopidogrel.
Data Presentation
Table 1: In Vivo Efficacy in FeCl₃-Induced Carotid Artery Thrombosis Model (Mouse)
| Treatment Group (n=10 per group) | Dose (mg/kg, i.v.) | Time to Occlusion (minutes, Mean ± SD) | Occlusion Rate (%) | Bleeding Time (minutes, Mean ± SD) |
| Vehicle Control | - | 12.5 ± 2.1 | 100 | 1.8 ± 0.5 |
| This compound | 5 | 35.8 ± 5.5 | 20 | 2.1 ± 0.7 |
| Aspirin | 10 | 21.3 ± 3.8 | 60 | 3.5 ± 1.1 |
| Clopidogrel | 10 | 25.1 ± 4.2 | 50 | 4.2 ± 1.3* |
*p < 0.05 compared to Vehicle Control
Table 2: Ex Vivo Efficacy in Collagen-Coated Perfusion Chamber (Non-Human Primate)
| Treatment Group (ex vivo spiked) | Concentration (µg/mL) | Thrombus Formation (Area µm², Mean ± SD) | Platelet Aggregation (% Inhibition, Mean ± SD) |
| Vehicle Control | - | 45,800 ± 7,200 | 0 |
| This compound | 10 | 8,900 ± 1,500 | 85 ± 7 |
| Aspirin | 20 | 29,500 ± 4,800 | 45 ± 9 |
| Clopidogrel | 20 | 24,200 ± 3,900 | 58 ± 11 |
*p < 0.05 compared to Vehicle Control
Experimental Protocols
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This widely used model induces endothelial injury and subsequent thrombus formation.[1][2][3][9]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical microscope
-
Doppler flow probe
-
Filter paper (1x2 mm)
-
10% Ferric Chloride (FeCl₃) solution
-
This compound, Aspirin, Clopidogrel, or vehicle solution
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer this compound, Aspirin, Clopidogrel, or vehicle via intravenous injection (e.g., tail vein) 15 minutes prior to injury.
-
Saturate a 1x2 mm piece of filter paper with 10% FeCl₃ solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow until complete occlusion (cessation of flow for at least 10 minutes) or for a maximum of 60 minutes. The time to occlusion is recorded.
-
For bleeding time assessment, a standardized tail transection is performed, and the time until bleeding stops is measured.
Ex Vivo Collagen-Coated Perfusion Chamber Assay with Non-Human Primate Blood
This assay assesses thrombus formation under controlled shear flow conditions.
Materials:
-
Whole blood from Cynomolgus monkeys
-
Perfusion chamber system
-
Collagen-coated coverslips
-
Syringe pump
-
Fluorescently labeled anti-CD41 antibody (to label platelets)
-
This compound, Aspirin, Clopidogrel, or vehicle solution
-
Fluorescence microscope with image analysis software
Procedure:
-
Collect whole blood from Cynomolgus monkeys into citrate (B86180) anticoagulant.
-
Spike the blood with this compound, Aspirin, Clopidogrel, or vehicle at the desired final concentration and incubate for 15 minutes at 37°C.
-
Add a fluorescently labeled anti-CD41 antibody to the blood to visualize platelets.
-
Assemble the perfusion chamber with a collagen-coated coverslip.
-
Perfuse the treated whole blood through the chamber at a defined shear rate (e.g., 1500 s⁻¹) for 5 minutes using a syringe pump.
-
After perfusion, rinse the chamber with buffer to remove non-adherent blood cells.
-
Capture fluorescence images of the thrombi formed on the collagen surface.
-
Quantify the thrombus area using image analysis software.
-
Platelet aggregation is assessed in parallel using light transmission aggregometry with collagen-related peptide (CRP) as the agonist.
Mandatory Visualizations
GPVI Signaling Pathway
References
- 1. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 2. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Video: Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Ex vivo inhibition of thrombus formation by an anti-glycoprotein VI Fab fragment in non-human primates without modification of glycoprotein VI expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Safety Profile Assessment: GPVI Antagonist 2 vs. Clopidogrel
An Objective Guide for Researchers and Drug Development Professionals
The quest for safer and more effective antiplatelet therapies is a cornerstone of cardiovascular research. While established agents like clopidogrel (B1663587) have proven efficacy, their associated bleeding risks necessitate the exploration of novel targets. One such promising target is the platelet-specific glycoprotein (B1211001) VI (GPVI), a key receptor for collagen. This guide provides a comparative safety assessment of a representative GPVI antagonist, ACT017 (glenzocimab), referred to herein as "GPVI antagonist 2," and the widely used P2Y12 inhibitor, clopidogrel. This comparison is based on available preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
Understanding the distinct mechanisms of action of this compound and clopidogrel is fundamental to appreciating their differential effects on hemostasis and thrombosis.
GPVI Signaling Pathway: GPVI is a critical receptor on the platelet surface that binds to exposed collagen at sites of vascular injury.[1][2] This interaction initiates a signaling cascade involving the Fc receptor γ-chain (FcRγ), spleen tyrosine kinase (Syk), and phospholipase Cγ2 (PLCγ2), ultimately leading to platelet activation, aggregation, and thrombus formation.[3][4][5] GPVI is considered crucial for the initiation and propagation of thrombus formation.
Clopidogrel's Mechanism of Action: Clopidogrel is a prodrug that is metabolized into an active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, an ADP receptor. By blocking the P2Y12 receptor, clopidogrel prevents ADP-mediated platelet activation and aggregation. This inhibition lasts for the entire lifespan of the platelet, which is approximately 7 to 10 days.
Comparative Safety Data
The primary safety concern with antiplatelet agents is the risk of bleeding. The following tables summarize key safety-related data for this compound (represented by ACT017/glenzocimab) and clopidogrel based on available study findings.
Table 1: Bleeding Risk Profile
| Parameter | This compound (ACT017/glenzocimab) | Clopidogrel |
| Bleeding Time | No clinically significant effect on template bleeding time in healthy volunteers across a range of doses (62.5 to 2000 mg). | Can prolong bleeding time. |
| Major Bleeding Events (Clinical Trials) | No serious adverse events or major bleeding reported in Phase I trials. | In clinical trials, major bleeding events are a known risk, with rates varying depending on the patient population and concomitant medications. |
| Platelet Count | No change in platelet count observed. | Generally no significant effect on platelet count, though rare cases of thrombotic thrombocytopenic purpura (TTP) have been reported. |
| GPVI Expression | No modification of GPVI expression on the platelet surface. | Not applicable. |
Table 2: Other Reported Adverse Events
| Adverse Event | This compound (ACT017/glenzocimab) | Clopidogrel |
| Infusion Site Reaction | None reported. | Not applicable (oral administration). |
| Gastrointestinal Bleeding | Not specifically reported as a primary adverse event in early trials. | A known risk, with a trend towards lower incidence compared to aspirin (B1665792) in some studies. |
| Drug Interactions | Specific interaction studies are ongoing. | Subject to interactions with drugs that inhibit CYP2C19, which is required for its activation. |
Experimental Protocols
The assessment of bleeding risk is a critical component of the safety evaluation for any antiplatelet agent. Standardized preclinical and clinical assays are employed to quantify this risk.
Mouse Tail Bleeding Assay
This preclinical in vivo assay is used to assess the effect of a compound on hemostasis.
Protocol:
-
Animal Model: Male C57Bl/6 mice (12-17 weeks of age) are commonly used.
-
Drug Administration: The test compound (e.g., GPVI antagonist or clopidogrel) or vehicle is administered at various doses.
-
Anesthesia: Mice are anesthetized with a mixture of ketamine and xylazine.
-
Tail Transection: The distal 3 mm of the tail is amputated using a standardized blade.
-
Bleeding Measurement: The tail is immediately immersed in saline at 37°C. Bleeding time is recorded as the time until cessation of bleeding for a defined period (e.g., 15 seconds). Bleeding can also be quantified by measuring blood loss gravimetrically or by hemoglobin concentration.
-
Data Analysis: Bleeding times and blood loss are compared between the treated and vehicle control groups. A statistically significant increase in bleeding time or volume indicates a potential bleeding risk.
Platelet Aggregation Assay
This in vitro assay measures the ability of platelets to aggregate in response to various agonists.
Protocol:
-
Sample Collection: Whole blood is collected from human volunteers or animal subjects into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood sample is centrifuged at a low speed (e.g., 150-200 g for 10-20 minutes) to separate the PRP.
-
Platelet Count Adjustment: The platelet count in the PRP is standardized by adding platelet-poor plasma (PPP).
-
Assay Procedure:
-
A specific volume of PRP is placed in a cuvette in an aggregometer.
-
The test compound (GPVI antagonist or clopidogrel metabolite) or vehicle is added and incubated.
-
A platelet agonist (e.g., collagen for GPVI, ADP for P2Y12) is added to induce aggregation.
-
-
Measurement: Platelet aggregation is measured as the change in light transmission through the PRP sample over time.
-
Data Analysis: The extent and rate of platelet aggregation are compared between samples treated with the compound and control samples.
Conclusion
Based on the available data, this compound, as represented by ACT017/glenzocimab, demonstrates a promising safety profile, particularly concerning bleeding risk. The key differentiator from clopidogrel is the apparent lack of a significant impact on bleeding time in early human trials. This suggests that targeting the GPVI pathway may uncouple the antithrombotic effect from a detrimental impact on hemostasis.
Clopidogrel remains a cornerstone of antiplatelet therapy, but its irreversible inhibition of the P2Y12 receptor and associated bleeding risk are significant clinical considerations. The safety profile of this compound appears favorable, potentially offering a safer alternative for the prevention and treatment of arterial thrombosis. However, it is crucial to note that the data for GPVI antagonists are from early-phase clinical trials, and larger, long-term studies are required to fully establish their safety and efficacy in diverse patient populations. Continued research and head-to-head comparative trials will be instrumental in defining the future role of GPVI antagonists in cardiovascular medicine.
References
- 1. mdpi.com [mdpi.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. GPVI surface expression and signalling pathway activation are increased in platelets from obese patients: Elucidating potential anti-atherothrombotic targets in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
Benchmarking GPVI Antagonist 2 Against Syk and Btk Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate cascade of platelet activation and thrombus formation, Glycoprotein VI (GPVI) signaling plays a pivotal role, making it a compelling target for novel antiplatelet therapies. This guide provides a comparative analysis of a direct GPVI antagonist, GPVI antagonist 2, against inhibitors of downstream signaling kinases, Spleen tyrosine kinase (Syk) and Bruton's tyrosine kinase (Btk). By examining their mechanisms of action, presenting available quantitative data, and detailing relevant experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions in their drug development endeavors.
The GPVI Signaling Cascade: A Trifecta of Therapeutic Targets
Upon vascular injury, exposed collagen in the subendothelial matrix binds to platelet receptor GPVI. This interaction initiates a signaling cascade crucial for platelet adhesion, activation, and aggregation.[1][2] This pathway is a critical driver of thrombus formation, particularly in pathological conditions such as atherosclerosis.[3][4] The key players in this pathway—GPVI, Syk, and Btk—represent distinct therapeutic targets for antithrombotic agents.
-
GPVI (Glycoprotein VI): As the primary collagen receptor on platelets, directly blocking GPVI offers a highly specific approach to inhibiting the initial step of collagen-induced platelet activation.[2]
-
Syk (Spleen tyrosine kinase): Following GPVI activation, Syk is recruited and activated, playing a central role in the downstream signaling cascade. Inhibition of Syk targets a critical node in immunoreceptor tyrosine-based activation motif (ITAM) signaling.
-
Btk (Bruton's tyrosine kinase): Acting downstream of Syk, Btk is another crucial kinase in the GPVI signaling pathway, mediating platelet activation and thrombus formation.
The following diagram illustrates the GPVI signaling pathway and the points of intervention for a GPVI antagonist, a Syk inhibitor, and a Btk inhibitor.
Comparative Efficacy: A Quantitative Overview
Direct comparison of the potency of this compound with various Syk and Btk inhibitors is challenging due to the lack of head-to-head studies conducted under identical experimental conditions. However, by compiling available IC50 data from different sources, we can draw preliminary comparisons.
Table 1: Comparative Inhibitory Concentrations (IC50)
| Compound Class | Compound | Target | Assay | IC50 (µM) | Reference |
| GPVI Antagonist | This compound | GPVI | Collagen-induced platelet aggregation | 0.35 | |
| CRP-induced platelet aggregation | 0.80 | ||||
| Syk Inhibitors | Fostamatinib (R406) | Syk | Kinase Assay | 0.041 | |
| Entospletinib (GS-9973) | Syk | Kinase Assay | 0.0075 | ||
| BI1002494 | Syk | Kinase Assay | 0.027 | ||
| PRT060318 | Syk | Kinase Assay | 0.059 | ||
| Btk Inhibitors | Ibrutinib | Btk | Collagen-induced platelet aggregation | 0.12 | |
| Acalabrutinib | Btk | Collagen-induced platelet aggregation | 1.21 | ||
| Zanubrutinib (BGB-3111) | Btk | Collagen-induced platelet aggregation | 0.51 | ||
| ONO/GS-4059 | Btk | Collagen-induced platelet aggregation | 1.20 |
Note: IC50 values are highly dependent on the specific experimental conditions (e.g., agonist concentration, incubation time). The data presented here are for comparative purposes and should be interpreted with caution.
Experimental Protocols
To facilitate the independent evaluation and comparison of these inhibitors, detailed methodologies for key experiments are provided below.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the extent of platelet aggregation in response to an agonist by detecting changes in light transmission through a platelet suspension.
Workflow Diagram:
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% or 3.8% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the aggregometer to 37°C.
-
Pipette PRP into aggregometer cuvettes with stir bars.
-
Use a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.
-
Add the test inhibitor (e.g., this compound, Syk inhibitor, or Btk inhibitor) or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring.
-
Induce platelet aggregation by adding an agonist such as collagen or collagen-related peptide (CRP).
-
Record the change in light transmission over time (typically 5-10 minutes). The percentage of aggregation is calculated from the change in light transmission.
-
Kinase Activity Assay
This assay measures the enzymatic activity of a specific kinase (e.g., Syk or Btk) by quantifying the phosphorylation of a substrate.
Methodology:
-
Reagents and Materials:
-
Recombinant human Syk or Btk enzyme.
-
Kinase-specific substrate (e.g., poly (Glu, Tyr) 4:1 for Btk).
-
Kinase reaction buffer.
-
ATP.
-
Test inhibitors.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay system which measures ADP production as a luminescent signal).
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and reaction buffer.
-
Add the test inhibitor at various concentrations or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ system, the amount of ADP produced is quantified, which correlates with kinase activity.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Cellular Signaling Assays (Phosphorylation Analysis by Western Blot)
This method is used to assess the effect of inhibitors on the phosphorylation status of key signaling proteins downstream of GPVI, such as Syk, Btk, and PLCγ2.
Methodology:
-
Platelet Stimulation and Lysis:
-
Isolate washed platelets from PRP.
-
Pre-incubate the washed platelets with the test inhibitor or vehicle.
-
Stimulate the platelets with a GPVI agonist (e.g., CRP-XL).
-
Lyse the platelets at specific time points using a lysis buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Syk, anti-phospho-Btk, or anti-phospho-PLCγ2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.
-
Conclusion
Targeting the GPVI signaling pathway offers a promising strategy for the development of novel antiplatelet agents with a potentially favorable safety profile. While direct GPVI antagonists like this compound provide a highly specific approach, inhibitors of downstream kinases Syk and Btk have also demonstrated potent anti-thrombotic effects.
The choice of therapeutic strategy will depend on the desired level of selectivity and the specific pathological context. The data and protocols presented in this guide are intended to provide a foundation for further investigation and head-to-head comparative studies. Such studies are essential for a definitive assessment of the relative merits of these different inhibitory approaches and for advancing the most promising candidates into clinical development. Researchers are encouraged to utilize the provided methodologies to generate robust and comparable datasets that will ultimately inform the design of the next generation of antiplatelet therapies.
References
- 1. Functional significance of the platelet immune receptors GPVI and CLEC-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are GPVI inhibitors and how do they work? [synapse.patsnap.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Targeting platelet GPVI with glenzocimab: a novel mechanism for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
confirmation of GPVI antagonist 2's mechanism using structural biology techniques
A Comparative Guide for Researchers and Drug Development Professionals
Glycoprotein (B1211001) VI (GPVI) is a critical platelet receptor in the initiation of thrombus formation, making it a prime target for the development of novel antiplatelet therapies. Understanding the precise mechanism by which antagonists inhibit GPVI is paramount for designing safer and more effective drugs. This guide provides a comparative overview of the structural and mechanistic confirmation of a representative GPVI antagonist, Glenzocimab (ACT017), and other notable inhibitors, supported by experimental data and detailed protocols.
At a Glance: Comparing GPVI Antagonists
The following table summarizes the key characteristics of selected GPVI antagonists, highlighting their mechanism of action and the structural biology techniques used to elucidate it.
| Antagonist | Type | Mechanism of Action | Structural Biology Techniques Used | Key Findings |
| Glenzocimab (ACT017) | Humanized antibody Fab fragment | Binds to the D2 domain of GPVI, preventing receptor dimerization and inducing a conformational change that sterically hinders collagen binding.[1][2] | X-ray Co-crystallography | Revealed the precise binding epitope on the D2 domain and the allosteric hindrance mechanism.[1][2] |
| Revacept | GPVI-Fc fusion protein | Acts as a soluble decoy receptor, binding to collagen and preventing its interaction with platelet GPVI.[3] | Not explicitly detailed in the provided results, but likely involves standard protein characterization techniques. | Effectively inhibits collagen-induced platelet aggregation.[3] |
| Losartan | Small molecule (Angiotensin II receptor blocker) | Identified through in silico docking to bind to the collagen-binding site of GPVI, acting as a competitive inhibitor.[3][4] | In silico docking, Molecular Dynamics Simulations | Demonstrates competitive inhibition of GPVI-mediated platelet activation.[3][4] |
| Cinanserin | Small molecule (Serotonin receptor antagonist) | Similar to Losartan, identified via in silico screening to competitively inhibit the collagen-binding site of GPVI.[3][4] | In silico docking | Shows dose-dependent inhibition of GPVI-mediated platelet activation.[3][4] |
| Adapalene & Ranolazine | Small molecules (FDA-approved drugs) | Identified through computational screening to bind to GPVI and stabilize its conformation, inhibiting collagen-induced platelet aggregation.[5] | Circular Dichroism, Raman Spectroscopy, Molecular Dynamics | Showed stabilization of GPVI's α-helical domains upon binding and inhibition of downstream signaling.[5] |
Delving Deeper: Experimental Confirmation
The confirmation of a GPVI antagonist's mechanism of action relies on a combination of structural biology techniques and functional assays. Below are detailed protocols for key experiments.
Experimental Protocols
1. X-ray Co-crystallography of GPVI with an Antagonist (e.g., Glenzocimab)
-
Objective: To determine the three-dimensional structure of the GPVI-antagonist complex at atomic resolution.
-
Methodology:
-
Protein Expression and Purification: The extracellular domain of human GPVI is expressed in a suitable system (e.g., E. coli or mammalian cells) and purified using chromatography techniques.[1] The antagonist (e.g., Fab fragment) is also produced and purified.
-
Complex Formation: The purified GPVI and antagonist are mixed in a specific molar ratio to allow for complex formation.
-
Crystallization: The complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to obtain well-ordered crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.[1]
-
Structure Determination and Refinement: The diffraction data is processed to generate an electron density map, into which the atomic model of the GPVI-antagonist complex is built and refined.[1]
-
2. In Silico Docking and Molecular Dynamics Simulation
-
Objective: To predict the binding site and interaction of a small molecule antagonist with GPVI.
-
Methodology:
-
Receptor and Ligand Preparation: The 3D structure of GPVI (obtained from crystallography, e.g., PDB ID 2GI7) and the small molecule antagonist are prepared using molecular modeling software.[3]
-
Docking: The antagonist is computationally "docked" into potential binding sites on the GPVI structure. A scoring function is used to rank the predicted binding poses based on their energetic favorability.[3]
-
Molecular Dynamics Simulation: The most promising docked complex is subjected to molecular dynamics simulations to assess the stability of the interaction over time and to observe any conformational changes in the protein or ligand.[5]
-
3. Platelet Aggregation Assay
-
Objective: To assess the functional effect of the antagonist on platelet activation.
-
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) or washed platelets are prepared from whole blood.
-
Incubation: Platelets are incubated with varying concentrations of the antagonist or a vehicle control.
-
Agonist Stimulation: Platelet aggregation is induced by adding a GPVI-specific agonist, such as collagen-related peptide (CRP) or collagen.[3][5]
-
Measurement: The change in light transmission through the platelet suspension is measured over time using an aggregometer. An increase in light transmission corresponds to platelet aggregation.[1]
-
4. Calcium Release Assay
-
Objective: To measure the effect of the antagonist on intracellular calcium signaling, a key event in platelet activation.
-
Methodology:
-
Platelet Loading: Washed platelets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Incubation and Stimulation: The dye-loaded platelets are incubated with the antagonist and then stimulated with a GPVI agonist.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured using a fluorometer.[6]
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental workflows.
Caption: GPVI signaling pathway and point of antagonist inhibition.
Caption: Workflow for confirming GPVI antagonist mechanism.
Conclusion
The confirmation of a GPVI antagonist's mechanism of action is a multi-faceted process that integrates structural biology with functional assays. Techniques like X-ray crystallography provide unparalleled insight into the molecular interactions between an antagonist and the GPVI receptor, as exemplified by the studies on Glenzocimab.[1][2] For small molecule inhibitors, computational methods such as in silico docking and molecular dynamics are invaluable for predicting and understanding binding modes.[3][4][5] These structural insights, when coupled with functional data from platelet aggregation and signaling assays, provide a robust validation of the antagonist's mechanism, paving the way for the development of next-generation antiplatelet therapies with improved safety and efficacy profiles.
References
- 1. Targeting platelet GPVI with glenzocimab: a novel mechanism for inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel GPVI Receptor Antagonists by Structure-Based Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel GPVI receptor antagonists by structure-based repurposing. — Department of Pharmacology [pharm.ox.ac.uk]
- 5. Discovery of platelet glycoprotein VI receptor antagonists and their neuroprotective activity: an in silico, in vitro, and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel GPVI Receptor Antagonists by Structure-Based Repurposing | PLOS One [journals.plos.org]
Safety Operating Guide
Essential Safety and Disposal Procedures for GPVI Antagonist 2
This guide provides comprehensive procedures for the safe handling and disposal of GPVI (Glycoprotein VI) antagonist 2, a research compound classified as a platelet aggregation inhibitor. As the specific properties of novel research compounds are often not fully characterized, this document outlines a cautious approach to its management in a laboratory setting, emphasizing adherence to institutional and regulatory guidelines. Researchers, scientists, and drug development professionals should use this information as a foundational resource, supplementing it with compound-specific data from the supplier's Safety Data Sheet (SDS) and internal Environmental Health and Safety (EHS) protocols.
I. Understanding the Compound and Associated Hazards
GPVI antagonists are biologically active molecules designed to inhibit platelet aggregation.[1][2][3][4] While this action is desirable for therapeutic research, it necessitates careful handling to avoid unintended physiological effects in laboratory personnel. The primary risks are associated with accidental exposure through inhalation, ingestion, or skin contact. As with many novel research compounds, the full toxicological profile of "GPVI antagonist 2" may not be known; therefore, it must be handled as a potentially hazardous substance.[5]
II. Prudent Laboratory Practices for Safe Handling
Before beginning any experiment involving this compound, a thorough risk assessment should be conducted. The following are mandatory safety precautions:
-
Personal Protective Equipment (PPE): At a minimum, standard laboratory PPE is required: a lab coat, safety glasses with side shields, and nitrile gloves. For procedures that may generate aerosols or dust, a properly fitted fume hood and respiratory protection may be necessary.
-
Designated Work Area: All work with this compound should be conducted in a designated area of the laboratory, clearly marked with appropriate hazard signs.
-
Spill Management: An emergency spill kit should be readily available. The kit should contain appropriate absorbent materials, waste bags, and any necessary neutralizing agents (if applicable and known). All personnel must be trained in its use.
-
Inventory Management: Maintain a detailed inventory of the compound, including the amount on hand, date of receipt, and usage log. This is crucial for waste tracking and regulatory compliance.
III. Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound and associated waste must be managed through your institution's hazardous waste program. Do not dispose of this compound or its waste down the drain or in regular trash.
Step 1: Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first and most critical step to ensure safety and compliance.
-
Identify Waste Streams: Create separate, clearly labeled waste streams for:
-
Solid Waste: Contaminated PPE (gloves, disposable lab coats), bench paper, pipette tips, and empty vials.
-
Liquid Waste: Unused or expired solutions of this compound, contaminated solvents, and aqueous solutions from experiments.
-
Sharps Waste: Contaminated needles, syringes, and razor blades must be placed in a designated sharps container.
-
-
Incompatibility: Never mix different waste streams unless their compatibility is known and confirmed. For example, do not mix acidic waste with basic waste, or oxidizing agents with organic compounds.
Step 2: Containerization and Labeling
Proper containment and labeling prevent accidental exposure and ensure that waste is handled correctly by disposal personnel.
-
Container Selection:
-
Use only chemically compatible containers that are in good condition with secure, leak-proof lids.
-
Whenever possible, use the original container for concentrated or unused product.
-
Ensure liquid waste containers are filled to no more than 80% capacity to allow for vapor expansion.
-
-
Labeling: All waste containers must be clearly labeled with the following information as soon as waste is first added:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound waste" (avoid abbreviations or formulas).
-
A list of all chemical constituents and their approximate concentrations.
-
The primary hazards associated with the waste (e.g., "Toxic," "Biologically Active"). If the hazards are not fully known, state "Hazards Not Fully Known."
-
The accumulation start date (the date the first drop of waste was added).
-
The Principal Investigator's name and laboratory location.
-
Step 3: Storage of Hazardous Waste
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment: Place all waste containers in a secondary container, such as a plastic tub, to contain any potential leaks or spills.
-
Segregation in Storage: Store incompatible waste streams separately within the SAA. For example, use separate secondary containment bins for acidic and basic waste.
-
Inspections: The SAA must be inspected weekly for leaks, proper labeling, and container integrity.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Request Pickup: Follow your institution's specific procedures for requesting a waste pickup. This is often done through an online system.
-
Provide Documentation: Be prepared to provide the EHS office with all available information about the compound, including a copy of the SDS if available.
-
Never transport hazardous waste yourself. Only trained EHS personnel should handle the transport of chemical waste from the laboratory.
IV. Quantitative Data and Compound Properties
For any novel compound like this compound, obtaining specific physical and chemical properties is a prerequisite for safe handling and disposal. This information should be documented in the compound's SDS provided by the supplier. The following table highlights the critical information that researchers must obtain.
| Property | Value | Source / Notes |
| Chemical Formula | Data not available | Consult supplier's SDS. |
| Molecular Weight | Data not available | Consult supplier's SDS. |
| Appearance | Data not available | Consult supplier's SDS. |
| Solubility | Data not available | Consult supplier's SDS. |
| Storage Temperature | Data not available | Consult supplier's SDS. |
| Hazard Class | Data not available | Consult supplier's SDS; treat as hazardous. |
V. Diagrams and Workflows
Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of waste generated from research involving this compound.
Caption: A workflow for the safe disposal of this compound waste.
This comprehensive guide provides the necessary framework for the safe handling and disposal of this compound. By prioritizing safety, adhering to established protocols, and working closely with institutional EHS departments, researchers can mitigate risks and ensure a safe laboratory environment.
References
- 1. Glycoprotein VI in securing vascular integrity in inflamed vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human platelet glycoprotein VI function is antagonized by monoclonal antibody-derived Fab fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Discovery of Novel GPVI Receptor Antagonists by Structure-Based Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safeguarding Research: A Comprehensive Guide to Handling GPVI Antagonist 2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Glycoprotein VI (GPVI) antagonist 2. It is intended to be a primary resource for laboratory personnel, offering procedural guidance to ensure safe operational practices and proper disposal. By adhering to these protocols, researchers can minimize risks and maintain a secure laboratory environment.
Essential Safety and Personal Protective Equipment (PPE)
Given the potential for GPVI antagonist 2 to be a potent, powdered compound, a stringent set of safety measures is required. The following personal protective equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Activity | Required PPE | Rationale |
| General Laboratory Operations | Double nitrile gloves, safety glasses with side shields, fully-buttoned laboratory coat. | Provides a fundamental barrier against accidental contact.[1] |
| Weighing of Powdered Compound | Double nitrile gloves, chemical splash goggles, face shield, disposable gown with tight-fitting cuffs, NIOSH-approved respirator (e.g., N95).[1] | Minimizes the risk of inhaling fine powder particles and protects against splashes. |
| Preparation of Solutions | Double nitrile gloves, chemical splash goggles, face shield, chemical-resistant apron over a laboratory coat. | Protects against splashes of concentrated solutions.[1] |
| Conducting Reactions and Assays | Double nitrile gloves (or specialized gloves based on other reactants), chemical splash goggles, laboratory coat. All work must be performed in a certified chemical fume hood or glove box.[1] | Ensures containment of the compound and any volatile reagents. |
| Waste Disposal | Double nitrile gloves, chemical splash goggles, laboratory coat, chemical-resistant apron. | Protects against contact with contaminated waste materials.[1] |
Note: Always inspect PPE for any damage before use and remove it before leaving the laboratory area.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Store the compound in a designated, restricted-access area.[2]
-
The container must be clearly labeled with the substance name, hazard warnings, and receipt date.[2]
-
For general reagents without specific storage conditions, ambient temperature is suitable.
2. Handling and Preparation:
-
All handling of the powdered form of this compound must occur within a certified chemical fume hood or a glove box to contain airborne particles.
-
Use dedicated spatulas and weighing paper.
-
When preparing solutions, slowly add the solvent to the powder to prevent splashing.
3. Spill and Emergency Response:
-
In case of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Have a spill kit readily available.
-
Follow established laboratory procedures for chemical spill cleanup, ensuring appropriate PPE is worn.
-
Report all spills and incidents to the Environmental Health and Safety (EHS) department.[2]
4. Disposal Plan:
-
All materials that have come into contact with this compound (e.g., gloves, pipette tips, weighing paper) are to be considered chemical waste.
-
Segregate waste according to its hazard classification.[2]
-
Dispose of all chemical waste in appropriately labeled, sealed containers in compliance with institutional and regulatory guidelines.[2]
Quantitative Data: Efficacy of Various GPVI Antagonists
The following table summarizes the inhibitory concentrations (IC₅₀) and binding affinities (K D) of several known GPVI antagonists, providing a comparative measure of their potency.
Table 2: In Vitro Efficacy of Selected GPVI Antagonists
| Antagonist | Type | Assay | IC₅₀ / K D | Reference |
| Losartan | Small Molecule | Collagen-induced platelet aggregation | ~2–4 µM | [3] |
| Cinanserin | Small Molecule | Collagen-induced platelet aggregation | ~40 µM | [3] |
| Ibrutinib | Btk Inhibitor | Collagen-induced platelet aggregation | 0.12 µM | [1] |
| Acalabrutinib | Btk Inhibitor | Collagen-induced platelet aggregation | 1.21 µM | [1] |
| Glenzocimab | Humanized Antibody Fragment (Fab) | Binding Affinity to GPVI | K D: 1.310 ± 0.005 nM (dimeric GPVI), 12.60 ± 0.04 nM (monomeric GPVI) | [4] |
| 5C4 | Fab fragment of monoclonal rat IgG | Plaque-induced platelet aggregation | ~0.2 μg/ml | [5] |
Experimental Protocols and Visualizations
GPVI Signaling Pathway
GPVI is a key receptor on the surface of platelets that, upon binding to exposed collagen at a site of vascular injury, initiates a signaling cascade leading to platelet activation and aggregation.[6] GPVI antagonists function by blocking this initial interaction.[6]
Caption: GPVI signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling and testing the efficacy of this compound in a laboratory setting.
Caption: Standard operational workflow for handling this compound.
Detailed Experimental Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the steps to assess the inhibitory effect of this compound on collagen-induced platelet aggregation using Light Transmission Aggregometry (LTA).
1. Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).[5] Samples should be processed within 4 hours of collection.[7] b. Centrifuge the blood at 150-200g for 10-15 minutes at room temperature to separate the PRP.[5][7] c. Carefully collect the upper PRP layer. d. Centrifuge the remaining blood at a higher speed (e.g., 1500-2000g) for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
2. Instrument Setup: a. Warm up the aggregometer to 37°C.[3][8] b. Use a cuvette with PPP to set the 100% light transmission baseline. c. Use a cuvette with PRP to set the 0% light transmission baseline.
3. Aggregation Assay: a. Pipette 450 µL of PRP into a new aggregometer cuvette with a magnetic stir bar.[3] b. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 3 minutes at 37°C with continuous stirring (e.g., 1000-1200 rpm).[3][8] c. Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 1-3 minutes).[3][8] d. Initiate the aggregation measurement by adding a GPVI agonist, such as collagen (e.g., 5 µg/mL final concentration).[5][8] e. Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.[8]
4. Data Analysis: a. The maximum percentage of aggregation is determined from the aggregation curve. b. Compare the aggregation in the presence of this compound to the vehicle control to determine the percentage of inhibition. c. To determine the IC₅₀ value, perform the assay with a range of antagonist concentrations and plot the percentage of inhibition against the log of the antagonist concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. SOP for Handling Highly Potent Substances – SOP Guide for Pharma [pharmasop.in]
- 3. Discovery of Novel GPVI Receptor Antagonists by Structure-Based Repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. biodatacorp.com [biodatacorp.com]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
